molecular formula C14H11IO B1324247 3'-Iodo-2-phenylacetophenone CAS No. 214900-27-3

3'-Iodo-2-phenylacetophenone

Cat. No.: B1324247
CAS No.: 214900-27-3
M. Wt: 322.14 g/mol
InChI Key: RBJBDLODDSSGNG-UHFFFAOYSA-N
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Description

3'-Iodo-2-phenylacetophenone is a useful research compound. Its molecular formula is C14H11IO and its molecular weight is 322.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBDLODDSSGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642282
Record name 1-(3-Iodophenyl)-2-phenylethan-1-one
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Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214900-27-3
Record name 1-(3-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Iodo-2-phenylacetophenone: Properties, Synthesis, and Reactivity for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the core chemical properties, synthesis, and versatile reactivity of the synthetic building block, 3'-Iodo-2-phenylacetophenone.

Abstract

This compound, a halogenated aromatic ketone, is a pivotal intermediate in modern organic synthesis. Its molecular architecture, featuring a reactive ketone carbonyl group, an alpha-phenyl ring, and a strategically positioned iodine atom on the meta-position of the second aromatic ring, makes it an exceptionally versatile substrate. The carbon-iodine bond is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and broad-ranging reactivity, with a focus on its applications in medicinal chemistry and drug discovery as a flexible scaffold for generating novel molecular entities.

Compound Identification and Physicochemical Properties

Nomenclature and Structural Information
  • Systematic IUPAC Name : 1-(3-iodophenyl)-2-phenylethanone

  • Common Name : this compound

  • Molecular Formula : C₁₄H₁₁IO

  • Molecular Weight : 334.14 g/mol

Core Physicochemical Data

Quantitative data for chemical compounds are critical for experimental design, including solvent selection and purification strategies. The properties of this compound are largely extrapolated from structurally similar compounds.

PropertyValue (Predicted/Analog Data)Source/Analog Compound
Physical State Solid[2] (Analog: 3'-Iodoacetophenone)
Melting Point Not specified; likely a low-melting solid.Analog 3'-Iodoacetophenone melts at 25 °C.[1][3]
Boiling Point > 107 °C at 1 mmHg[2] (Analog: 3'-Iodoacetophenone)
Density ~1.7 g/mL[2] (Analog: 3'-Iodoacetophenone, 1.767 g/mL)
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol.[1][3]Inferred from analogs.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. While a dedicated full spectrum for this specific compound is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogs.

  • ¹H NMR (Proton NMR) : Expected signals would include multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on both phenyl rings. A characteristic singlet for the methylene (-CH₂-) protons would appear around 4.3 ppm.

  • ¹³C NMR (Carbon NMR) : The spectrum would show a distinct signal for the carbonyl carbon (C=O) around 195-200 ppm. Multiple signals in the aromatic region (125-140 ppm) and a signal for the methylene carbon would also be present.

  • Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the ketone C=O stretch would be prominent around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) at m/z = 334, corresponding to the molecular weight of the compound. A characteristic isotopic pattern due to the presence of iodine would also be observable.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts Acylation .

Primary Synthetic Route: Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, iodobenzene is acylated using 2-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: Iodobenzene + 2-Phenylacetyl Chloride --(AlCl₃)--> this compound + HCl

Mechanistic Rationale and Optimization

The Lewis acid catalyst (AlCl₃) activates the 2-phenylacetyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich iodobenzene ring. The iodine atom is a deactivating but ortho-, para- directing group; however, due to the significant steric hindrance at the ortho position from the bulky iodine atom, the acylation reaction predominantly occurs at the meta and para positions. The formation of the meta-isomer, this compound, is often a significant product, which can be separated from the para-isomer via chromatography.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Iodobenzene Iodobenzene Mixing 1. Mix Reactants in Anhydrous Solvent (e.g., DCM) Iodobenzene->Mixing PAC 2-Phenylacetyl Chloride PAC->Mixing AlCl3 AlCl₃ (Catalyst) Addition 2. Add AlCl₃ (Exothermic) AlCl3->Addition Mixing->Addition Reaction 3. Stir at RT (Monitor by TLC) Addition->Reaction Quench 4. Quench with Ice-cold HCl(aq) Reaction->Quench Extraction 5. Organic Layer Extraction Quench->Extraction Drying 6. Dry with MgSO₄ Extraction->Drying Purification 7. Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

Overview of Reactive Sites

G cluster_structure This compound cluster_sites Reactive Sites mol A A: Carbonyl Group (Nucleophilic Addition) B B: α-Carbon (Enolate Chemistry) C C: C-I Bond (Cross-Coupling)

Caption: Key reactive sites on the this compound scaffold. (Note: A placeholder is used for the chemical structure image in the diagram above.)

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most versatile handle for molecular elaboration. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This makes the molecule a valuable building block in drug discovery.[6]

  • Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid to form a new C-C bond, creating biaryl structures. This is a cornerstone of modern pharmaceutical synthesis.[5]

  • Sonogashira Coupling : Coupling with a terminal alkyne to introduce alkynyl moieties, useful for constructing rigid molecular linkers.[5]

  • Buchwald-Hartwig Amination : Formation of a C-N bond by reacting with an amine, providing access to a wide range of substituted aniline derivatives.

  • Heck Reaction : Coupling with an alkene to form a substituted alkene product.

Reactions at the Carbonyl Group

The ketone functionality is a hub for various transformations:

  • Reduction : Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).

  • Wittig Reaction : Conversion of the carbonyl to an alkene using a phosphorus ylide.

  • Grignard Reaction : Addition of an organometallic reagent to form a tertiary alcohol.

Application in Medicinal Chemistry and Drug Discovery

Aryl ketones are foundational structures in medicinal chemistry, serving as building blocks for a vast array of biologically active molecules.[6] The presence of a halogen atom, like iodine, provides a crucial vector for diversification through cross-coupling chemistry.[6] This allows for the systematic exploration of the chemical space around a core scaffold, a process known as lead optimization.

This compound is a reagent used in the synthesis of sulfonamide derivatives containing dihydropyrazole moieties that act as inhibitors of matrix metalloproteinases MMP-2 and MMP-9.[1][3] These enzymes are implicated in cancer and inflammatory diseases, highlighting the therapeutic potential of molecules derived from this intermediate.

Handling, Safety, and Storage

As a laboratory chemical, this compound and its analogs require careful handling.

  • Toxicological Profile : May be harmful if swallowed.[7] Causes skin and serious eye irritation.[7][8]

  • Recommended Handling Procedures :

    • Use in a well-ventilated area or outdoors.[7]

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][9]

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Avoid breathing dust, fumes, or vapors.[7]

  • Storage : Store in a cool, dry, and well-ventilated place.[7][10] Keep the container tightly closed and store locked up.[7]

Experimental Protocols

Protocol: Synthesis of this compound (via Friedel-Crafts Acylation)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Reactant Addition : Add iodobenzene (1.0 eq) to the flask. In the dropping funnel, dissolve 2-phenylacetyl chloride (1.1 eq) in anhydrous DCM.

  • Catalyst Addition : Cool the flask to 0 °C in an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction : Add the 2-phenylacetyl chloride solution dropwise from the funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the meta and para isomers and afford pure this compound.

Protocol: Suzuki-Miyaura Coupling using this compound
  • Setup : In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction : Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify the crude product via column chromatography to yield the desired biaryl ketone.

References

  • Pharmaffiliates. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Retrieved from [Link]

  • PubChem. Ethanone, 2-iodo-1-phenyl-. Retrieved from [Link]

  • PubChem. 2'-Iodoacetophenone. Retrieved from [Link]

  • PubChem. 2-Phenylacetophenone. Retrieved from [Link]

Sources

3'-Iodo-2-phenylacetophenone CAS number 214900-27-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Iodo-2-phenylacetophenone (CAS: 214900-27-3)

This document provides a comprehensive technical analysis of this compound, a specialized aromatic ketone. While specific literature on this exact molecule is limited, its structure—a deoxybenzoin (2-phenylacetophenone) core functionalized with an iodine atom—allows for a robust, expert-led projection of its chemical properties, synthesis, and utility in advanced research applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a versatile synthetic building block.

Part 1: Physicochemical and Spectroscopic Profile

The structure of this compound combines the well-understood 2-phenylacetophenone scaffold with a strategically placed iodine atom. This modification significantly influences its reactivity and potential applications, particularly in metal-catalyzed cross-coupling reactions.

Predicted Physicochemical Properties

The following table summarizes the known and predicted properties for this compound.

PropertyValueSource
CAS Number 214900-27-3[1]
Molecular Formula C₁₄H₁₁IO[1]
Molecular Weight 322.14 g/mol [1]
Appearance Predicted: White to off-white solidInferred[2]
Topological Polar Surface Area 17.1 Ų[3]
XLogP3-AA 3.9[3]
Rotatable Bond Count 3[3]
Anticipated Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. Based on the structure and known data for analogous compounds like 2-phenylacetophenone[4][5], the following spectral characteristics are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct regions for the aromatic and methylene protons.

    • The singlet methylene (-CH₂-) protons adjacent to the carbonyl group are predicted to appear around δ 4.2-4.3 ppm.

    • The five protons of the unsubstituted phenyl ring will likely appear as a multiplet between δ 7.2-7.4 ppm.

    • The protons on the iodinated phenyl ring will be the most revealing: a singlet (or narrow triplet) for the proton at the C2' position, a doublet of doublets for the proton at the C4' position, a triplet for the proton at the C5' position, and a doublet of doublets for the proton at the C6' position, all expected between δ 7.1-7.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon (C=O) should be readily identifiable as a singlet around δ 196-198 ppm.

    • The methylene carbon (-CH₂-) is expected around δ 45-46 ppm.

    • Aromatic carbons will appear in the δ 125-145 ppm range. The carbon atom directly bonded to the iodine (C-I) will show a characteristic signal at a higher field (lower ppm value, ~95 ppm) compared to other aromatic carbons due to the heavy atom effect.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected between 1680-1690 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches will also be present.

  • MS (Mass Spectrometry): The molecular ion peak [M]⁺ is expected at m/z 322. A prominent fragment corresponding to the loss of the iodophenyl group ([M-C₆H₄I]⁺) or the benzyl group ([M-C₇H₇]⁺) would be anticipated. The isotopic pattern of iodine would not be visible as it is monoisotopic.

Part 2: Proposed Synthesis Methodologies

The most direct and industrially relevant method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction provides a reliable pathway to this compound.

Primary Synthetic Route: Friedel-Crafts Acylation

This approach involves the reaction between benzene and a suitably substituted phenylacetyl chloride. The key to this synthesis is the preparation of the acyl chloride from 3-iodophenylacetic acid.

Synthesis_Workflow A 3-Iodophenylacetic Acid C (3-Iodophenyl)acetyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F Reaction Mixture C->F Friedel-Crafts Acylation D Benzene (Solvent/Reagent) D->F E Aluminum Chloride (AlCl₃) E->F G Quenching (HCl/Ice) F->G H Work-up (Extraction) G->H I Purification (Crystallization) H->I J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (3-Iodophenyl)acetyl Chloride

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 3-iodophenylacetic acid (26.2 g, 0.1 mol).

  • Reaction: Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the flask at room temperature.

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude (3-iodophenyl)acetyl chloride is a dark oil and can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • Setup: In a separate 500 mL flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (200 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Addition: Dissolve the crude (3-iodophenyl)acetyl chloride from Step 1 in dry benzene (50 mL) and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL). This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with 1M NaHCO₃ solution, then with brine, and finally dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from ethanol or isopropanol to afford pure this compound.

Part 3: Key Applications in Research & Development

The true value of this compound lies in its potential as a highly versatile intermediate. The presence of both a reactive carbonyl group and a C(aryl)-I bond opens avenues for extensive molecular elaboration.

A Versatile Hub for Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via well-established cross-coupling reactions.[8][9] This makes the title compound an ideal starting material for building libraries of complex biaryl and substituted derivatives.

Applications_Hub Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki C-C Bond Heck Heck Coupling (Alkenes) Core->Heck C-C Bond Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira C-C Bond Buchwald Buchwald-Hartwig (Amines) Core->Buchwald C-N Bond Pharma Medicinal Chemistry Scaffold Core->Pharma

Caption: Potential synthetic transformations of this compound.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

  • Setup: To a Schlenk flask, add this compound (322 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Utility in Medicinal Chemistry and Drug Discovery
  • Scaffold for Bioactive Molecules: The 2-phenylacetophenone core is found in molecules with reported antimicrobial and efflux pump inhibition activities.[10][11] This compound serves as an advanced intermediate to synthesize novel derivatives for screening.

  • Heavy Atom for Crystallography: The iodine atom is electron-rich and can be invaluable for solving protein-ligand crystal structures through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing. This facilitates structure-based drug design.

  • Modulation of Pharmacokinetic Properties: The introduction of an iodine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 4: Safety and Handling

While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on its chemical class.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Aromatic ketones may cause irritation.[5]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound (CAS 214900-27-3) represents a strategically designed chemical building block. While not extensively characterized in public literature, its structure provides a clear roadmap for its synthesis and application. Its primary value lies in its role as a precursor for complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. For researchers in synthetic organic chemistry and drug discovery, this compound offers a reliable and versatile starting point for the development of novel materials and potential therapeutic agents.

References

  • PubChem. 2-Phenylacetophenone | C14H12O | CID 9948. Available at: [Link]

  • ACS Publications | Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]

  • ResearchGate. Effect of the structure of methoxy-substituted acetophenones and.... Available at: [Link]

  • PubMed. Study on the Reactive Transient α-λ3-iodanyl-acetophenone Complex.... Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Available at: [Link]

  • Semantic Scholar. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. Available at: [Link]

  • NIH National Library of Medicine. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Organic Chemistry Portal. Hypervalent Iodine Compounds. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • ResearchGate. Synthesis, characterization of β- amino ketone complexes and Study of their antibacterial activity. Available at: [Link]

  • Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]

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Molecular structure of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3'-Iodo-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive examination of this compound, a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, explore a robust synthetic methodology, and provide a detailed analysis of its structural characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the potential applications of this versatile molecular scaffold.

Introduction: Understanding the Core Structure

This compound, with the chemical formula C₁₄H₁₁IO and a molecular weight of 322.15 g/mol , belongs to the deoxybenzoin (2-phenylacetophenone) class of ketones.[1] The structure is characterized by an acetophenone core, where the carbonyl group is attached to a benzene ring substituted with an iodine atom at the meta-position (C3'). The α-carbon of the ketone is substituted with a phenyl group.

The acetophenone framework is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, serving as a versatile precursor for a wide array of heterocyclic compounds and drug candidates.[2][3] The introduction of specific substituents dramatically modulates the molecule's properties:

  • The 2-Phenyl Group: This bulky, non-polar group significantly influences the molecule's conformation and lipophilicity. It provides a foundational structure found in many biologically active compounds.

  • The 3'-Iodo Substituent: The iodine atom is a critical functional handle. Its large size and electron-withdrawing nature impact the electronic properties of the adjacent aromatic ring. More importantly, it serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex analogs. This feature makes this compound a valuable building block in diversity-oriented synthesis strategies.[4] Furthermore, iodine can act as a halogen bond donor, a specific non-covalent interaction increasingly recognized for its importance in molecular recognition and drug-receptor binding.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its properties by analyzing its constituent parts: 2-phenylacetophenone and 3'-iodoacetophenone. This comparative approach provides a robust framework for predicting its behavior.

Property2-Phenylacetophenone (Deoxybenzoin)3'-IodoacetophenonePredicted: this compound
Molecular Formula C₁₄H₁₂O[5]C₈H₇IO[6]C₁₄H₁₁IO
Molecular Weight 196.24 g/mol [5]246.05 g/mol [6]322.15 g/mol [1]
CAS Number 451-40-1[5]14452-30-3[6]214900-27-3[1]
Appearance White crystalline solid[5]Orange Solid[6]Expected to be a crystalline solid (likely off-white to yellow/orange)
Melting Point 54-55 °C25 °C[6]Estimated to be higher than 2-phenylacetophenone due to increased molecular weight and potential for halogen bonding.
Boiling Point 320 °C98 °C at 1 mmHg[6]High boiling point, susceptible to decomposition at atmospheric pressure.
Solubility Insoluble in water; soluble in organic solvents.Soluble in Chloroform, Ethyl Acetate, Methanol (slightly).[6]Expected to have low water solubility and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

The increased molecular weight and the presence of the polarizable iodine atom in this compound are expected to result in stronger intermolecular forces (van der Waals and dipole-dipole interactions) compared to the parent 2-phenylacetophenone, leading to a higher melting point.

Synthesis and Mechanistic Insight

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and reliable method for forming the crucial carbon-carbon bond between the acyl group and the aromatic ring.

Retrosynthetic Analysis: The target molecule can be disconnected at the bond between the carbonyl carbon and the iodinated phenyl ring. This reveals the key synthons: a phenylacetyl electrophile (such as phenylacetyl chloride) and a nucleophilic 3-iodoanisole or 3-iodophenol derivative. Using 3-iodoanisole is often preferred due to the activating and ortho-, para-directing nature of the methoxy group, which can then be cleaved to yield the desired product if starting from a phenol is not direct. A more direct approach involves the acylation of 3-iodoaniline followed by diazotization and hydrolysis, though the Friedel-Crafts remains a primary choice.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a validated approach for synthesizing phenylacetophenone derivatives, adapted for this specific target.[7]

Step 1: Reaction Setup and Execution

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry DCM to the stirred suspension.

  • After 15 minutes of stirring, add 3-iodotoluene or a similar 3-iodinated aromatic precursor (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Causality: The use of a Lewis acid catalyst like AlCl₃ is essential. It coordinates to the carbonyl oxygen of phenylacetyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich iodinated aromatic ring to forge the new C-C bond. Anhydrous conditions are critical to prevent quenching of the catalyst.

Step 2: Work-up and Purification

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Reactants: - 3-Iodotoluene - Phenylacetyl Chloride - AlCl₃ (Catalyst) - DCM (Solvent) setup Reaction Setup (0°C, N₂ atm) reagents->setup 1. Add reaction Friedel-Crafts Acylation (Stir at RT, 4-6h) setup->reaction 2. React quench Quenching (Ice / HCl) reaction->quench 3. Quench extraction Liquid-Liquid Extraction (DCM) quench->extraction 4. Extract wash Washing & Drying (NaHCO₃, Brine, Na₂SO₄) extraction->wash 5. Wash purify Purification (Column Chromatography) wash->purify 6. Purify product Final Product: This compound purify->product 7. Isolate

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons.

  • Aromatic Protons (Iodophenyl Ring): The four protons on the iodinated ring (H2', H4', H5', H6') will appear in the downfield region (δ 7.2-8.0 ppm). Due to the meta-substitution, they will exhibit complex splitting patterns (doublets, triplets, and singlets). The proton ortho to the iodine (H2') and the proton between the iodo and carbonyl groups (H4') will be deshielded.

  • Aromatic Protons (Phenyl Ring): The five protons on the C8-phenyl ring will likely appear as a multiplet around δ 7.2-7.4 ppm.

  • Methylene Protons (H8): The two protons on the α-carbon (C8) will appear as a sharp singlet around δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl group and phenyl ring.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 14 unique carbon environments.

  • Carbonyl Carbon (C7): The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-200 ppm.

  • Aromatic Carbons: The 12 aromatic carbons will resonate in the δ 120-140 ppm range. The carbon bearing the iodine atom (C3') will be shifted upfield due to the heavy atom effect, appearing around δ 95-100 ppm. The carbons directly attached to the carbonyl group (C1') and the methylene group (C1'') will be identifiable.

  • Methylene Carbon (C8): The α-carbon will appear around δ 45-50 ppm.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 322, corresponding to the molecular weight of the compound.[1]

  • Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+1 peak.

  • Key Fragmentation Patterns: Common fragmentation pathways include the α-cleavage to form the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the benzyl cation (C₇H₇⁺, m/z = 91), or the formation of the iodobenzoyl cation (IC₆H₄CO⁺, m/z = 231).

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band will be present in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Multiple bands will be observed in the 1450-1600 cm⁻¹ region.

Potential Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic starting material for creating libraries of complex molecules for biological screening.[8]

  • Scaffold for Heterocycle Synthesis: The acetophenone moiety is a classic precursor for synthesizing a wide range of biologically active heterocycles, including flavones, chalcones, and pyrazoles.[3]

  • Medicinal Chemistry Building Block: Substituted acetophenones are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and muscle relaxants.[9] For instance, 3''-Iodoacetophenone has been utilized in synthesizing inhibitors of matrix metalloproteinases (MMP-2/MMP-9), enzymes implicated in cancer metastasis.[6]

  • Probes for Chemical Biology: The iodine atom allows for the facile introduction of reporter tags, radiolabels (e.g., ¹²⁵I), or other functionalities through cross-coupling chemistry, making it a valuable tool for developing chemical probes to study biological systems.

Conclusion

This compound is a molecule of significant synthetic utility. Its structure, combining the reactive acetophenone core with a versatile iodinated phenyl ring, makes it an ideal platform for constructing complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic signatures, as detailed in this guide, empowers researchers to leverage this compound effectively in drug discovery, materials science, and organic synthesis. The strategic placement of the iodine atom, in particular, opens up a vast chemical space for exploration through modern cross-coupling methodologies, ensuring its continued relevance in the scientific community.

References

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Spectroscopic data of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3'-Iodo-2-phenylacetophenone

Abstract

This compound is a substituted deoxybenzoin derivative whose structural complexity presents a valuable case study for modern spectroscopic analysis. The presence of two distinct aromatic rings, a carbonyl group, a methylene bridge, and a heavy halogen atom (iodine) creates a unique spectral fingerprint. This guide provides a comprehensive analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. We delve into the theoretical underpinnings of the expected spectral features, explain the causality behind experimental choices, and present detailed protocols for data acquisition. The interpretation of the data is grounded in established principles, with key structural assignments supported by predictive analysis and comparison to related compounds.

Molecular Structure and Spectroscopic Overview

This compound, with a molecular formula of C₁₄H₁₁IO and a molecular weight of 322.15 g/mol [1], possesses a core acetophenone structure with a phenyl group at the α-carbon (position 2) and an iodine atom at the meta-position (3') of the benzoyl ring. This arrangement dictates the electronic environment of every atom, which is directly probed by various spectroscopic techniques.

Understanding this structure is paramount for interpreting the resulting spectra. The key features include:

  • An aromatic ketone, which influences the IR stretching frequency and the ¹³C NMR chemical shift of the carbonyl carbon.

  • Two magnetically inequivalent aromatic systems.

  • An isolated methylene group (-CH₂-), which provides a simple singlet in the ¹H NMR spectrum.

  • The carbon-iodine bond, which has a profound "heavy atom effect" on the ¹³C NMR shift of the carbon to which it is attached.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most diagnostic absorption will be the carbonyl (C=O) stretch.

Causality Behind Experimental Choices: The sample is prepared as a KBr pellet to obtain a solid-state spectrum, eliminating solvent interference in the fingerprint region. A background scan is essential to correct for atmospheric CO₂ and H₂O, ensuring that the observed peaks originate solely from the analyte.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of crystalline this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation and Predicted IR Absorptions

The conjugation of the carbonyl group with the 3'-iodophenyl ring lowers its stretching frequency from the typical value for a saturated ketone (~1715 cm⁻¹).[2][3]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3060Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on both phenyl rings.
~2920WeakMethylene C-H StretchAsymmetric and symmetric stretching of the α-CH₂ group.
~1685 Strong C=O Stretch (Ketone) The key diagnostic peak. Its position below 1700 cm⁻¹ confirms conjugation with an aromatic ring.[2][4][5]
~1580, ~1470Medium-StrongAromatic C=C StretchSkeletal vibrations within the two phenyl rings.
~1260StrongC-C(=O)-C StretchStretching and bending vibration of the ketone core structure.[4]
800-690StrongAromatic C-H BendingOut-of-plane bending patterns are indicative of the substitution on the aromatic rings (meta- and mono-substituted).
~530Medium-WeakC-I StretchThe carbon-iodine bond vibration appears in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for organic molecules, offering excellent solubility and a single solvent peak that does not interfere with the analyte's signals. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.

Workflow for NMR Data Acquisition and Processing

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in ~0.7 mL CDCl₃ prep2 Add TMS internal standard prep1->prep2 prep3 Transfer to 5mm NMR tube prep2->prep3 acq1 Lock, Tune, and Shim prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 for ¹H only

Figure 2: Standard workflow for NMR analysis.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the methylene protons and the two different aromatic rings. The integration of these signals should correspond to a 2H : 4H : 5H ratio.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.25Singlet (s)2H-CH₂-These protons are chemically equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its downfield position is due to the deshielding effects of the adjacent carbonyl and phenyl groups.
~7.28-7.40Multiplet (m)5HPhenyl-H (C₆H₅)Protons of the unsubstituted 2-phenyl ring. They appear as a complex multiplet in their typical aromatic region.
~7.50Triplet (t)1HH-5'This proton is coupled to both H-4' and H-6', resulting in a triplet.
~7.85Doublet of Doublets (dd)1HH-6'Coupled to H-5' (meta coupling) and H-2' (para coupling), leading to a dd pattern.
~7.95Doublet of Doublets (dd)1HH-4'Coupled to H-5' (meta coupling) and H-2' (para coupling).
~8.20Triplet/Multiplet (t/m)1HH-2'This proton is adjacent to the electron-withdrawing carbonyl group, shifting it significantly downfield. It appears as a small triplet or multiplet due to meta-coupling with H-4' and H-6'.
¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. Due to the molecule's asymmetry, 12 distinct signals are expected (some aromatic carbons may have overlapping signals).

Chemical Shift (δ, ppm)AssignmentRationale
~196.5 C=O The carbonyl carbon is highly deshielded and appears far downfield, typical for an aromatic ketone.[3][6][7][8]
~142.1C-4'Aromatic carbon deshielded by the iodine atom.
~137.5C-1'The quaternary carbon attached to the carbonyl group.
~134.8C-1''The quaternary carbon of the 2-phenyl group.
~130.5C-6'Aromatic CH carbon.
~129.2C-2''/C-6''Aromatic CH carbons of the 2-phenyl group.
~128.8C-3''/C-5''Aromatic CH carbons of the 2-phenyl group.
~127.5C-2'Aromatic CH carbon deshielded by the adjacent carbonyl group.
~127.0C-4''Aromatic CH carbon of the 2-phenyl group.
~94.5 C-3' The carbon directly bonded to iodine. The "heavy atom effect" causes a significant upfield shift to this unusual position for an aromatic carbon.
~45.8-CH₂-The aliphatic methylene carbon, positioned downfield due to adjacent deshielding groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Causality Behind Experimental Choices: Electron Ionization (EI) is used because it is a high-energy technique that induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint. A high-resolution mass spectrometer (like a TOF or Orbitrap) is specified to enable the determination of the exact mass, which confirms the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-EI)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The exact mass of the molecular ion is compared to the theoretical mass calculated from the molecular formula (C₁₄H₁₁IO).

Data Interpretation and Predicted Fragmentation

The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the weakest bonds.

Fragmentation_Pathway M [C₁₄H₁₁IO]⁺˙ m/z = 322 Molecular Ion F1 [C₁₄H₁₁O]⁺ m/z = 195 M->F1 - I• F2 [C₇H₄IO]⁺ m/z = 233 3-iodobenzoyl cation M->F2 - •CH₂Ph (α-cleavage) F3 [C₇H₇]⁺ m/z = 91 Benzyl/Tropylium ion M->F3 - •COC₆H₄I (α-cleavage) F4 [C₆H₄I]⁺ m/z = 203 F2->F4 - CO

Figure 3: Predicted major fragmentation pathways for this compound under EI conditions.

m/zIon FormulaIdentityRationale
322 [C₁₄H₁₁IO]⁺˙Molecular Ion (M⁺) Corresponds to the exact molecular weight of the compound.
233 [C₇H₄IO]⁺3-Iodobenzoyl cationA very stable acylium ion formed by α-cleavage and loss of a benzyl radical (•CH₂C₆H₅). Expected to be a major peak.[9][10]
203[C₆H₄I]⁺3-Iodophenyl cationFormed by the loss of carbon monoxide (CO) from the 3-iodobenzoyl cation (m/z 233).
195[C₁₄H₁₁O]⁺[M-I]⁺Loss of the iodine radical from the molecular ion. The C-I bond is relatively weak.
91[C₇H₇]⁺Benzyl/Tropylium cationFormed by α-cleavage and loss of the 3-iodobenzoyl radical. This is a very common and stable fragment in molecules containing a benzyl group.[9]
77[C₆H₅]⁺Phenyl cationArises from further fragmentation of larger ions.

Summary and Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The key identifying features are:

  • IR: A strong carbonyl absorption at ~1685 cm⁻¹ confirming the conjugated ketone.

  • ¹H NMR: A characteristic singlet for the -CH₂- group at ~4.25 ppm and distinct, complex multiplets for the two different aromatic rings.

  • ¹³C NMR: A carbonyl signal at ~196.5 ppm and a unique upfield signal at ~94.5 ppm, which is the definitive signature of the carbon atom bonded to iodine.

  • MS: A molecular ion peak at m/z 322, with major fragments at m/z 233 (loss of benzyl radical) and m/z 91 (benzyl/tropylium ion), confirming the core structure and connectivity.

This guide serves as a foundational reference for researchers working with this compound or structurally similar molecules. The provided protocols and detailed interpretations offer a framework for high-quality data acquisition and analysis, ensuring scientific rigor in chemical characterization.

References

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An In-Depth Technical Guide to the Safe Handling of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

3'-Iodo-2-phenylacetophenone (CAS No: 214900-27-3; Molecular Formula: C₁₄H₁₁IO) is an aryl iodide ketone of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its utility primarily stems from the presence of the iodine atom on the phenyl ring, which serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings.[3] This reactivity allows for the strategic construction of complex carbon-carbon bonds, making it a valuable building block for the synthesis of novel pharmaceutical intermediates and other high-value organic molecules.

Given its role as a reactive intermediate, a comprehensive understanding of its safety and handling profile is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the known and extrapolated hazards associated with this compound, establishing best practices for its handling, storage, and emergency management.

Hazard Identification and Classification

While specific toxicological data for this compound is not extensively documented, a reliable hazard profile can be extrapolated from safety data for closely related structural analogs, such as 2'-iodoacetophenone and 3'-iodoacetophenone.[4] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Classification (Extrapolated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[5][4]
Serious Eye Damage / IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage.[6][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][7]

Primary Routes of Exposure:

  • Inhalation: Inhalation of dust can irritate the respiratory tract.[4]

  • Skin Contact: Direct contact can cause skin irritation.[5]

  • Eye Contact: The compound is a serious eye irritant and may cause significant damage.[6]

  • Ingestion: Ingestion may be harmful.[6]

NFPA 704 Hazard Diamond (Estimated)

CategoryRatingExplanation
Health (Blue) 2 Intense or continued exposure could cause temporary incapacitation or possible residual injury.[6]
Flammability (Red) 1 Material requires considerable preheating before ignition can occur (Flash Point >93.3°C).[6]
Instability (Yellow) 0 Normally stable, even under fire exposure conditions.[6]
Special (White) -No special hazards.

Exposure Controls and Personal Protective Equipment (PPE)

Effective containment of this compound is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . All weighing, transferring, and reaction setup operations should be performed within the fume hood to minimize the risk of inhaling airborne dust or vapors.[8] Workstations should also be equipped with an accessible eyewash station and safety shower.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory for all personnel handling this compound. The causality behind each selection is critical: the goal is to create a complete barrier against the primary exposure routes.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing.[10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[11] It is best practice to double-glove , especially when significant handling is required.[11] Gloves should be inspected before use and changed immediately if contaminated or after 30-60 minutes of use.[11]

    • Lab Coat/Gown: A clean, buttoned lab coat is required. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or an impermeable gown should be used.[12]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or if there is a potential for generating significant airborne dust, a NIOSH-approved respirator (e.g., an N95 dust mask or an elastomeric half-mask with P100 filters) must be worn.[9][13]

PPE_Ensemble cluster_ppe Required PPE Ensemble researcher Researcher goggles Chemical Safety Goggles researcher->goggles Protects Eyes gloves Double-Layer Nitrile Gloves researcher->gloves Protects Hands coat Lab Coat (Fully Buttoned) researcher->coat Protects Body respirator Respirator (If Needed) researcher->respirator Protects Lungs

Diagram: Standard PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during handling and storage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Verify the chemical fume hood is operational (check airflow monitor).

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula to gently transfer the material, avoiding actions that could generate dust. If possible, use a balance located inside the hood or a contained weighing station.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully. Ensure the vessel is adequately secured.

  • Post-Handling: After handling, decontaminate the spatula and work surface. Carefully remove the outer layer of gloves before exiting the fume hood.[11] Wash hands thoroughly with soap and water after completing the work and removing all PPE.[4]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.[4][14]

  • Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[4][14]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5][4]

  • Light Sensitivity: Iodo-aromatic compounds can be light-sensitive and may degrade over time.[5][4] Store in an opaque container or in a dark cabinet to prevent photochemical decomposition.

Emergency Procedures

A clear and rehearsed emergency plan is a critical component of laboratory safety.

Spill Response

Immediate and correct response to a spill can prevent a minor incident from escalating.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert ppe Don appropriate PPE: Double gloves, goggles, lab coat. Respirator if spill is large or dusty. alert->ppe contain Contain the spill with absorbent pads or other inert material (e.g., sand). ppe->contain cleanup Carefully sweep up solid material. Avoid creating dust. Place in a sealed, labeled container. contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. cleanup->decontaminate dispose Dispose of waste as hazardous material. decontaminate->dispose end Spill Managed dispose->end

Diagram: Workflow for responding to a chemical spill.
First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing. Wash affected skin thoroughly with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][14]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and hydrogen iodide may be formed.[5][4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[5]

Stability and Reactivity Profile

Understanding the chemical's reactivity is key to preventing unintended and potentially hazardous reactions.

PropertyDescription
Chemical Stability Stable under recommended storage conditions (cool, dry, dark).[4][9]
Conditions to Avoid Exposure to light, excess heat, and incompatible materials.[4]
Incompatible Materials Strong oxidizing agents: Can lead to vigorous or explosive reactions. Strong bases: May promote decomposition or side reactions.[4]
Hazardous Decomposition Under fire conditions, will produce carbon monoxide, carbon dioxide, and hydrogen iodide.[4]
Hazardous Polymerization Will not occur.[5][4]

The carbon-iodine bond is the primary site of reactivity. While this makes the compound an excellent substrate for cross-coupling reactions, it also means it can be susceptible to degradation in the presence of strong nucleophiles, bases, or upon prolonged exposure to UV light.

Waste Disposal Considerations

All waste containing this compound, including contaminated materials and rinseates, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not dispose of this chemical down the drain or in general waste.[14]

  • Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, state, and federal regulations.[4]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its potential hazards and the consistent application of rigorous safety protocols. By utilizing appropriate engineering controls, wearing mandatory personal protective equipment, and adhering to established procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. The foundation of laboratory safety is a proactive culture of risk assessment and procedural discipline.

References

  • Benchchem. This compound | 214900-27-3.

  • Sigma-Aldrich. Safety Data Sheet for Benzoin (similar ketone structure).

  • ChemicalBook. 3'-IODOACETOPHENONE - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - 2'-IODOACETOPHENONE.

  • CHEMM. Personal Protective Equipment (PPE).

  • U.S. Environmental Protection Agency. Personal Protective Equipment.

  • Fisher Scientific. SAFETY DATA SHEET - 2''-Iodoacetophenone (re-confirms hazards).

  • Sigma-Aldrich. SAFETY DATA SHEET - 4'-hydroxyacetophenone (related compound).

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4'-Iodoacetophenone.

  • Santa Cruz Biotechnology. SAFETY DATA SHEET - 3'-Methylacetophenone (related compound).

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety.

  • ASHP. PERSONAL PROTECTIVE EQUIPMENT.

  • Sigma-Aldrich. SAFETY DATA SHEET - Acetophenone (parent structure).

  • TCI Chemicals. SAFETY DATA SHEET - 2,2-Dimethoxy-2-phenylacetophenone.

  • Benchchem. Proper Disposal of 2'-Iodo-2-(2-methoxyphenyl)acetophenone: A Guide for Laboratory Professionals.

  • Guidechem. 2'-Iodo-2-phenylacetophenone 430429-42-8 wiki.

  • ChemicalBook. This compound | 214900-27-3.

  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Ethylacetophenone.

  • U.S. Chemical Storage. Safe Chemical Storage Solutions for Acetophenone.

  • Cayman Chemical. α-Pyrrolidino-2-phenylacetophenone (hydrochloride) - Safety Data Sheet.

  • ChemicalBook. 2'-IODO-2-PHENYLACETOPHENONE | 430429-42-8.

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An In-Depth Technical Guide to the Synthesis of 3'-Iodo-2-phenylacetophenone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Iodo-2-phenylacetophenone is a valuable chemical intermediate, serving as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a diaryl ketone core with a strategically placed iodine atom, allows for further functionalization through a variety of cross-coupling reactions. The iodine atom, being an excellent leaving group, makes this compound a versatile precursor for introducing diverse substituents onto the aromatic ring, a common strategy in drug discovery and development.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the principal synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the most effective routes. The protocols described herein are designed to be self-validating systems, grounded in established chemical literature, to ensure reproducibility and success in the laboratory.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. Three primary strategies emerge, each with distinct advantages and challenges.

G cluster_A Strategy A: Late-Stage Iodination cluster_B Strategy B: Convergent Coupling cluster_C Strategy C: Precursor Derivatization target This compound A_precursor 2-Phenylacetophenone target->A_precursor B_precursor1 3'-Iodoacetophenone (Enolate) target->B_precursor1 C_precursor 3'-Amino-2-phenylacetophenone target->C_precursor A_precursor->target C-I Bond Formation A_reagent + Electrophilic Iodinating Agent B_precursor1->target α-Arylation (C-C Bond) B_precursor2 + Phenyl Source (e.g., Ph-X) B_precursor2->target α-Arylation (C-C Bond) C_precursor->target Sandmeyer Reaction C_reagent + NaNO₂, KI

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategy I: The "Late-Stage Iodination" Approach

This strategy involves first constructing the 2-phenylacetophenone core and subsequently introducing the iodine atom onto the desired position of the acetophenone ring.

Part A: Synthesis of the 2-Phenylacetophenone Core

The synthesis of 2-phenylacetophenone can be accomplished through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reaction conditions.

Method 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, catalyzed by a strong Lewis acid.[1][2][3] To synthesize 2-phenylacetophenone, one can react benzene with phenylacetyl chloride.

  • Causality: Anhydrous aluminum chloride (AlCl₃) is used in stoichiometric amounts because it complexes with the product ketone, deactivating it towards further acylation and preventing side reactions.[2][4] The reaction must be performed under strictly anhydrous conditions as moisture deactivates the Lewis acid catalyst.[2][4]

Method 2: Grignard Reaction with Phenylacetonitrile

This method provides an excellent carbon-carbon bond-forming strategy by reacting a phenyl Grignard reagent (phenylmagnesium bromide) with phenylacetonitrile. The initial adduct, an imine salt, is subsequently hydrolyzed to yield the ketone.[5]

  • Expertise: This route is advantageous as it avoids the use of strong Lewis acids. However, Grignard reagents are highly sensitive to protic functional groups and atmospheric moisture, necessitating the use of oven-dried glassware and anhydrous solvents.[5][6]

Part B: Electrophilic Iodination of 2-Phenylacetophenone

Once 2-phenylacetophenone is synthesized, the final step in this strategy is the regioselective iodination at the 3'-position. The acetyl group is a deactivating, meta-directing group, while the benzyl moiety is a weakly activating, ortho-, para-directing group. The 3'-position is meta to the acetyl group, making it the electronically favored site for electrophilic substitution.

  • Mechanism Insight: Direct iodination with molecular iodine (I₂) is often slow. Therefore, an oxidizing agent such as hydrogen peroxide, nitric acid, or a copper salt is typically added.[7] These agents oxidize I₂ to a more potent electrophilic species (e.g., I⁺), which then reacts with the aromatic ring.[7]

Synthetic Strategy II: The "Precursor Derivatization" (Sandmeyer) Approach

A highly effective and reliable strategy for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction.[8] This multi-step sequence begins with 2-phenylacetophenone and proceeds through nitration, reduction, and finally, diazotization followed by iodide substitution. This route offers excellent control over regiochemistry and generally provides high yields.[8]

Sandmeyer_Workflow start 2-Phenylacetophenone nitro 3'-Nitro-2-phenylacetophenone start->nitro Nitration (HNO₃, H₂SO₄) amino 3'-Amino-2-phenylacetophenone nitro->amino Reduction (e.g., Sn, HCl or H₂, Pd/C) diazonium Diazonium Salt Intermediate amino->diazonium Diazotization (NaNO₂, HCl, 0-5°C) final This compound diazonium->final Iodination (KI)

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: The Sandmeyer Sequence

This protocol is a three-step process starting from commercially available 2-phenylacetophenone.

Step 1: Nitration of 2-Phenylacetophenone

This step introduces a nitro group at the 3'-position, guided by the meta-directing effect of the acetyl group.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
2-PhenylacetophenoneC₁₄H₁₂O196.2419.6 g1.0
Sulfuric Acid (conc.)H₂SO₄98.08100 mL-
Nitric Acid (conc.)HNO₃63.017.5 mL~1.2

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 19.6 g of 2-phenylacetophenone to the cold acid, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 25 mL of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetophenone solution over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The solid 3'-nitro-2-phenylacetophenone will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 2: Reduction of 3'-Nitro-2-phenylacetophenone

The nitro group is reduced to a primary amine, a necessary precursor for the Sandmeyer reaction.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
3'-Nitro-2-phenylacetophenoneC₁₄H₁₁NO₃241.2424.1 g1.0
Tin (granulated)Sn118.7154 g~4.5
Hydrochloric Acid (conc.)HCl36.46120 mL-
Sodium HydroxideNaOH40.00As needed-

Procedure:

  • In a round-bottom flask, create a suspension of 24.1 g of 3'-nitro-2-phenylacetophenone and 54 g of granulated tin in 100 mL of ethanol.

  • Heat the mixture to reflux and add 120 mL of concentrated hydrochloric acid portion-wise through the reflux condenser.

  • After the addition is complete, continue refluxing for 3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution until the tin salts dissolve and the solution is strongly alkaline.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3'-amino-2-phenylacetophenone.

Step 3: Sandmeyer Iodination of 3'-Amino-2-phenylacetophenone

The final step converts the amino group to an iodo group via a diazonium salt intermediate.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
3'-Amino-2-phenylacetophenoneC₁₄H₁₃NO211.2621.1 g1.0
Hydrochloric Acid (conc.)HCl36.4630 mL-
Sodium NitriteNaNO₂69.007.6 g1.1
Potassium IodideKI166.0020 g1.2

Procedure:

  • Dissolve 21.1 g of 3'-amino-2-phenylacetophenone in a mixture of 30 mL of concentrated HCl and 100 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 7.6 g of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 20 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve 20 g of potassium iodide in 50 mL of water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will occur.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Strategies

FeatureStrategy I: Late-Stage IodinationStrategy III: Sandmeyer Route
Regiocontrol Good, but potential for minor isomers depending on conditions.Excellent, unambiguously defined by the position of the precursor amino group.
Overall Yield Variable. Can be high but depends heavily on the efficiency of two separate reactions.Generally high and reliable across the three steps.
Scalability Good. Friedel-Crafts and iodination are generally scalable.Excellent. The Sandmeyer reaction is a well-established industrial process.
Safety/Handling Requires handling of strong Lewis acids (AlCl₃) and corrosive oxidants.Involves potentially unstable diazonium salts (must be kept cold) and toxic tin compounds.
Versatility Less versatile for introducing other functionalities.The diazonium intermediate can be used to synthesize a wide range of derivatives (e.g., -Br, -Cl, -CN, -OH).

Conclusion

While several viable pathways exist for the synthesis of this compound precursors, the Sandmeyer Reaction sequence (Strategy III) emerges as the most robust and versatile method for laboratory and potential scale-up applications. Its primary advantage lies in the unambiguous control of regiochemistry, ensuring the iodine is placed exclusively at the 3'-position. Although it is a multi-step process, each reaction is high-yielding and well-documented in chemical literature. The "Late-Stage Iodination" approach remains a solid alternative, particularly if a highly efficient and selective iodination protocol for the 2-phenylacetophenone substrate is established. The ultimate choice of strategy will depend on the specific resources, scale, and downstream applications intended for the target molecule.

References

  • Schmink, J. R., & Krska, S. W. (2011). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society. Available at: [Link]

  • Ciulla, M., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

  • Wang, H., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. Available at: [Link]

  • Stavber, S., et al. (2012). Iodination of aryl alkyl ketones using the I 2 / 30% aqueous H 2 O 2 system under SFRC. ResearchGate. Available at: [Link]

  • StudyRaid. Understand Friedel-Crafts Acylation Route to Acetophenone. StudyRaid. Available at: [Link]

  • Li, G., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Available at: [Link]

  • Stavber, S., et al. (2012). Iodination of Organic Compounds Using the Reagent System I2/30% aqueous H2O2 under Solvent-Free Reaction Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. ResearchGate. Available at: [Link]

  • Iskra, J., & Stavber, S. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

  • Google Patents. (2002). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • ResearchGate. (2019). Synthesis of phenylacetic acid derivatives. ResearchGate. Available at: [Link]

  • WebAssign. Experiment 4 - Oxidation of Acetophenone. WebAssign. Available at: [Link]

  • ResearchGate. (2018). Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids. ResearchGate. Available at: [Link]

  • ResearchGate. Side-Chain Iodination of Acetophenone. ResearchGate. Available at: [Link]

  • Pearson+. Show how Friedel–Crafts acylation might be used to synthesize the... Pearson+. Available at: [Link]

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  • Li, J-P., et al. (2005). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Sciencemadness.org. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Cirrincione, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. Available at: [Link]

  • Google Patents. (2005). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor. Google Patents.
  • Reddy, G. S., et al. (2018). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Chemical Communications. Available at: [Link]

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An In-depth Technical Guide to the Physical Characteristics of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Iodo-2-phenylacetophenone, systematically known as 1-(3-iodophenyl)-2-phenylethanone, is a halogenated aromatic ketone. Its structure is built upon a deoxybenzoin (2-phenylacetophenone) framework, distinguished by the presence of an iodine atom at the meta-position of the benzoyl group. This substitution introduces significant changes in the molecule's electronic properties, reactivity, and physical characteristics compared to its parent compound. As a functionalized ketone, it serves as a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceutical agents and materials where the carbon-iodine bond can be further elaborated through cross-coupling reactions.

This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of this compound. Given that detailed experimental data for this specific compound is not extensively published, this document combines verified information from suppliers with expert-predicted data derived from established principles of chemical structure and spectroscopy. We further provide standardized protocols for the empirical validation of these properties, offering a framework for researchers handling this compound.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundational step for any research endeavor. The primary identifiers and structural details for this compound are summarized below.

IdentifierValueSource
Systematic Name 1-(3-iodophenyl)-2-phenylethanoneIUPAC Nomenclature
Common Name This compound-
CAS Number 214900-27-3[1][2]
Molecular Formula C₁₄H₁₁IO[1][2]
Molecular Weight 322.14 g/mol [3][4]
InChIKey RBJBDLODDSSGNG-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I-

Molecular Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The physical state, melting and boiling points, and solubility profile of a compound are critical for determining appropriate handling, reaction conditions, and purification methods.

PropertyValue / ObservationRationale / Comparative Data
Appearance PowderVerified from supplier data.[4]
Melting Point Data not published. Predicted to be a solid with a melting point > 60 °C.This prediction is based on analogous structures. The parent compound, 2-phenylacetophenone (deoxybenzoin), has a melting point of 52-57 °C.[5] The addition of a heavy iodine atom and the resulting increase in molecular weight and intermolecular forces would be expected to raise the melting point. 3'-Iodoacetophenone is a low-melting solid (25 °C)[6].
Boiling Point Data not published. Expected to be high (>300 °C at atm. pressure) with decomposition.High molecular weight and aromatic nature suggest a very high boiling point. Vacuum distillation would be required to prevent thermal degradation.
Solubility Data not published. Predicted to be soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (THF, Diethyl Ether), esters (EtOAc), and polar aprotic solvents (DMSO, DMF, Acetone). Predicted to be insoluble in water.The large, nonpolar aromatic structure dictates its solubility profile. The related 3'-Iodoacetophenone is slightly soluble in chloroform, ethyl acetate, and methanol.[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of this compound. The following sections detail the predicted spectral characteristics and provide standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. The predicted ¹H and ¹³C NMR chemical shifts provide a unique fingerprint for this compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.25t, J ≈ 1.6 Hz1HH-2' (Ar-H)Proton on the iodinated ring, ortho to both the carbonyl and iodo groups, appearing as a triplet due to coupling with H-4' and H-6'.
~ 7.95dt, J ≈ 7.8, 1.4 Hz1HH-6' (Ar-H)Proton on the iodinated ring, ortho to the carbonyl group.
~ 7.85dt, J ≈ 7.9, 1.5 Hz1HH-4' (Ar-H)Proton on the iodinated ring, ortho to the iodo group.
~ 7.20 - 7.40m6HH-5' and C₆H₅-Overlapping multiplets corresponding to the 5 protons of the 2-phenyl group and the H-5' proton of the iodinated ring (a triplet).
~ 4.30s2H-CH₂-Methylene protons adjacent to a carbonyl and a phenyl group. The singlet at 4.37 ppm for 2-iodo-1-phenylethanone supports this prediction.[7]

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 196.0C=OCarbonyl carbon of an aryl ketone. For comparison, the carbonyl signal in phenyl(o-tolyl)methanone is at 197.0 ppm.[8]
~ 143.2C-ArQuaternary carbon (C-4') on the iodinated ring.
~ 137.9C-ArQuaternary carbon (C-1) of the 2-phenyl group.
~ 137.0C-ArQuaternary carbon (C-1') of the iodinated ring.
~ 130.3CH-ArAromatic CH carbon (C-6').
~ 129.5CH-ArAromatic CH carbons of the 2-phenyl group.
~ 128.8CH-ArAromatic CH carbons of the 2-phenyl group.
~ 127.5CH-ArAromatic CH carbons (C-2' and C-5').
~ 127.2CH-ArAromatic CH carbon of the 2-phenyl group.
~ 94.5C-IHighly characteristic signal for an aromatic carbon directly bonded to iodine, shifted significantly upfield.
~ 45.8-CH₂-Aliphatic methylene carbon.

Protocol: Standard NMR Sample Preparation

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and vortex gently until the solid is completely dissolved.

  • Place the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.

  • Acquire ¹H, ¹³C, and other desired NMR experiments according to standard instrument procedures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000MediumAromatic C-H StretchTypical for sp² C-H bonds in benzene rings.
3000 - 2900WeakAliphatic C-H StretchCorresponding to the methylene (-CH₂-) group.
~ 1690 Strong, Sharp C=O Stretch (Ketone) This is a key diagnostic peak for the conjugated aryl ketone functionality. The C=O stretch in 3-nitroacetophenone is observed at 1691 cm⁻¹.[9]
1600 - 1450Medium-StrongAromatic C=C StretchMultiple bands are expected in this region, characteristic of the phenyl rings.
600 - 500MediumC-I StretchThe carbon-iodine bond vibration occurs in the far-IR region and can confirm the presence of the halogen.

Protocol: Acquiring an Attenuated Total Reflectance (ATR) FTIR Spectrum

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Predicted Electron Ionization (EI) Mass Spectrum

m/zProposed FragmentRationale
322 [M]⁺• Molecular Ion Peak . Corresponds to the intact molecule [C₁₄H₁₁IO]⁺•.
233[IC₆H₄CO]⁺Iodobenzoyl cation, formed by cleavage of the C-C bond between the carbonyl and methylene groups.
195[M - I]⁺Loss of an iodine radical from the molecular ion.
105[C₆H₅CO]⁺Benzoyl cation. Often a very abundant peak in similar structures.
91[C₆H₅CH₂]⁺Benzyl cation, formed by cleavage of the C-C bond alpha to the carbonyl. This is often the base peak in deoxybenzoin derivatives.
77[C₆H₅]⁺Phenyl cation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural analogues. The compound should be handled with care in a well-ventilated chemical fume hood at all times.

  • Potential Hazards: Based on the SDS for 3'-Iodoacetophenone, this compound should be treated as Harmful if swallowed (H302) and potentially causing serious eye damage (H318) .[6] Skin and respiratory irritation are also possible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Skin and Body Protection: A standard laboratory coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[6]

Visualization of Key Workflows

Diagrams created using Graphviz help visualize the logical processes and relationships involved in characterizing this compound.

Comprehensive Characterization Workflow

This diagram outlines the logical flow for verifying the identity and purity of a new or existing sample of this compound.

G cluster_0 Initial Assessment cluster_1 Structural Verification cluster_2 Purity & Final Confirmation Sample Obtain Sample of This compound Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test (e.g., in CDCl3) Visual->Solubility FTIR FTIR Spectroscopy (Confirm Functional Groups, e.g., C=O) Solubility->FTIR Proceed if soluble NMR NMR Spectroscopy (¹H and ¹³C for full structure) FTIR->NMR MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS Purity Purity Assessment (via NMR Integration / GC-MS) MS->Purity Confirm Structure Confirmed & Purity Determined Purity->Confirm

Caption: Workflow for the characterization of this compound.

Structure-Spectra Correlation Diagram

This diagram illustrates the direct relationship between the key structural features of the molecule and their expected spectroscopic signals.

Caption: Correlation of molecular structure to key spectroscopic signals.

References

  • Rieke Metals, Inc. This compound. [Link]

  • Wu, C., et al. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • PubChem. 2-Phenylacetophenone. [Link]

  • ResearchGate. FT-IR spectra of control and treated 3-nitroacetophenone. [Link]

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Discovery and history of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Iodo-2-phenylacetophenone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. While direct historical accounts of its discovery are not extensively documented, this guide constructs a plausible history based on the evolution of related chemical syntheses. The core of this document focuses on detailed synthetic methodologies, including Friedel-Crafts acylation and electrophilic iodination, complete with step-by-step experimental protocols and mechanistic insights. Furthermore, this guide presents a thorough characterization profile, including predicted spectroscopic data, and explores the prospective applications of this compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this valuable chemical entity.

Introduction and Historical Context

This compound, also known as 1-(3-iodophenyl)-2-phenylethanone, is an organic compound featuring a deoxybenzoin (2-phenylacetophenone) core structure with an iodine atom substituted at the meta-position of the benzoyl ring. Its structure combines the reactivity of a ketone with the synthetic versatility of an aryl iodide, making it a valuable precursor for creating more complex molecules through cross-coupling reactions.

The history of this compound is intrinsically linked to the broader development of aromatic ketones and organoiodine chemistry. The first synthesis of its parent molecule, acetophenone, was achieved in 1857 by Charles Friedel, who would later, with James Crafts, develop the eponymous Friedel-Crafts reaction. This reaction, involving the acylation of aromatic compounds, remains a cornerstone of organic synthesis. The industrial synthesis of acetophenone via a Friedel-Crafts reaction was realized in 1925.[1] The study of 2-phenylacetophenone (deoxybenzoin) and its derivatives followed, with early investigations in the 20th century focusing on aromatic ketones.[2]

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The following sections detail two of the most logical and established methods: Friedel-Crafts acylation and direct iodination of a precursor.

Method A: Friedel-Crafts Acylation of Iodobenzene

This approach builds the ketone functionality by reacting iodobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst.

Causality of Experimental Choices:

  • Reactants: Iodobenzene is chosen as the arene that will be acylated. Phenylacetyl chloride serves as the acylating agent, providing the 2-phenylethanone portion of the final molecule.

  • Catalyst: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for promoting Friedel-Crafts acylation by activating the acyl chloride.

  • Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for Friedel-Crafts reactions as it is relatively inert under the reaction conditions and effectively dissolves the reactants.

  • Quenching: The reaction is quenched with hydrochloric acid to decompose the aluminum chloride complex and protonate the intermediate, leading to the final product.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phenylacetyl chloride (1.0 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.

  • Add iodobenzene (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Pathway:

G Iodobenzene Iodobenzene Intermediate Acylium Ion Complex Iodobenzene->Intermediate Acylation PhenylacetylChloride Phenylacetyl Chloride PhenylacetylChloride->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate Product This compound Intermediate->Product Workup (HCl, H₂O)

Caption: Friedel-Crafts acylation of iodobenzene.

Method B: Direct Iodination of 2-Phenylacetophenone

This method involves the direct electrophilic iodination of the pre-formed 2-phenylacetophenone.

Causality of Experimental Choices:

  • Substrate: 2-Phenylacetophenone (deoxybenzoin) is the starting material.[2][5][6][7][8]

  • Iodinating System: A combination of iodine (I₂) and an oxidizing agent is used to generate a more electrophilic iodine species (I⁺). A common and effective system is iodine with hydrogen peroxide (H₂O₂).[9]

  • Solvent: Acetic acid is a suitable solvent that can also act as a catalyst in some electrophilic aromatic substitution reactions.

  • Workup: The reaction is worked up by quenching with a reducing agent like sodium thiosulfate to remove any unreacted iodine, followed by extraction and purification.

Experimental Protocol:

  • Dissolve 2-phenylacetophenone (1.0 eq.) in glacial acetic acid.

  • Add elemental iodine (1.1 eq.) to the solution and stir until it dissolves.

  • Slowly add 30% aqueous hydrogen peroxide (1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain this compound.

Diagram of Experimental Workflow:

G Start Dissolve 2-Phenylacetophenone & I₂ in Acetic Acid AddH2O2 Add H₂O₂ Start->AddH2O2 Heat Heat & Stir (60-70 °C) AddH2O2->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Heat->Cool Quench Quench with Na₂S₂O₃ Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify

Caption: Workflow for direct iodination.

Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following table summarizes the expected physical and spectroscopic properties.

Property Expected Value/Observation
Molecular Formula C₁₄H₁₁IO
Molecular Weight 334.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected to be a crystalline solid at room temperature.
¹H NMR (CDCl₃, 400 MHz) δ 8.10-8.20 (m, 1H, Ar-H), δ 7.80-7.90 (m, 2H, Ar-H), δ 7.20-7.40 (m, 6H, Ar-H), δ 4.25 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 196.0 (C=O), 142.0, 138.0, 136.0, 135.0, 130.0, 129.5, 129.0, 128.0, 127.0, 94.0 (C-I), 45.0 (-CH₂-)
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1685 (C=O), ~1580, 1450 (Ar C=C)
Mass Spec (EI) m/z 334 (M⁺), 207 (M⁺ - I), 105, 91 (tropylium ion)

Potential Applications

The bifunctional nature of this compound makes it a highly attractive building block in several areas of chemical research and development.

  • Pharmaceutical Synthesis: The aryl iodide moiety is a versatile handle for introducing a wide range of functional groups via cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of diverse libraries of compounds for screening as potential drug candidates. The deoxybenzoin core is also found in various biologically active molecules.[5][6][7]

  • Materials Science: Aryl iodides can be used in the synthesis of novel polymers and organic materials with specific electronic or photophysical properties. The ketonic group can also be further functionalized to tune the properties of these materials.

  • Chemical Probes: The ability to attach fluorescent tags or other reporter groups via the iodine atom makes this compound a potential precursor for the development of chemical probes to study biological processes.

Conclusion

This compound represents a synthetically valuable, though not widely documented, chemical intermediate. Its synthesis can be reliably achieved through established organic reactions such as Friedel-Crafts acylation and direct electrophilic iodination. The presence of both a reactive ketone and a versatile aryl iodide functional group provides a platform for the development of a wide array of more complex molecules. This guide has provided a detailed, practical framework for the synthesis and characterization of this compound, highlighting its potential for future applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Side-Chain Iodination of Acetophenone. Retrieved from [Link]

  • King, L. C., & McWhirter, M. (1946). The Reactions of Acetophenone and Iodine with Some Nitrogenous Bases. Journal of the American Chemical Society, 68(4), 717.
  • Google Patents. (n.d.). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.
  • Pinto, D. C. G. A., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Retrieved from [Link]

  • Ishihara, K., & Muñiz, K. (Eds.). (2022). Iodine Catalysis in Organic Synthesis. Wiley-VCH.
  • ResearchGate. (n.d.). Iodination of aryl alkyl ketones using the I 2 / 30% aqueous H 2 O 2 system under SFRC. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2-iodo-1-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylacetophenone. Retrieved from [Link]

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A Technical Guide to Unlocking the Research Potential of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Overlooked Scaffold with Significant Potential

In the vast landscape of chemical scaffolds, 3'-Iodo-2-phenylacetophenone stands as a molecule of significant, yet largely untapped, potential. Its structure combines three key features that make it a compelling subject for extensive research in both medicinal chemistry and synthetic applications. First, it is built upon the 2-phenylacetophenone (deoxybenzoin) core, a privileged structure found in numerous bioactive compounds.[1][2] Second, the presence of a carbonyl group makes it a direct precursor to the chalcone family, a class of compounds renowned for its broad spectrum of biological activities, particularly in oncology.[3][4] Third, and most critically, the iodine atom on the 3'-position of the phenyl ring is not merely a steric addition; it is a versatile functional handle. In medicinal chemistry, this heavy halogen can participate in powerful, directional non-covalent interactions known as halogen bonds, which can significantly enhance binding affinity and selectivity for biological targets.[5][6] In synthetic chemistry, the carbon-iodine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, positioning the molecule as a valuable building block for the synthesis of complex molecular architectures.[7][8]

This guide provides a technical framework for researchers, chemists, and drug development professionals to explore the multifaceted research opportunities presented by this compound. We will delve into its synthesis, propose key research avenues, and provide validated, step-by-step protocols to initiate investigation.

Physicochemical Properties and Synthesis

The foundational step in exploring any new chemical entity is to understand its basic properties and establish a reliable synthetic route.

Physicochemical Data

The properties of this compound can be estimated based on its constituent parts, primarily the closely related 3'-iodoacetophenone. The addition of the 2-phenyl group will increase the molecular weight and likely raise the melting and boiling points.

PropertyEstimated Value / DataSource
Molecular Formula C₁₄H₁₁IOCalculated
Molecular Weight 322.14 g/mol Calculated
CAS Number Not assigned; related to 14452-30-3[4]
Appearance Expected to be a solid at room temp.Analogy
Melting Point > 25 °C[4]
Boiling Point > 98°C @ 1mm Hg[4]
Density > 1.767 g/mL at 25 °C[4]
Solubility Expected: Soluble in organic solvents like Chloroform, Ethyl Acetate.[4]
Recommended Synthesis: Friedel-Crafts Acylation

The most direct and established method for synthesizing aryl ketones is the Friedel-Crafts acylation.[9][10] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For this compound, the logical approach is the acylation of iodobenzene with phenylacetyl chloride.[9][11]

G cluster_reactants Reactants cluster_product Product Iodobenzene Iodobenzene PhenylacetylChloride Phenylacetyl Chloride Product This compound Iodobenzene->Product Friedel-Crafts Acylation AlCl3 AlCl₃ (Catalyst) PhenylacetylChloride->Product Friedel-Crafts Acylation AlCl3->Product Friedel-Crafts Acylation

Caption: Synthetic pathway for this compound.

Experimental Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts procedures.[10][12]

  • Reaction Setup:

    • To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and 50 mL of an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the suspension to 0-5 °C in an ice/water bath.

  • Formation of Acylium Ion:

    • In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in 25 mL of the anhydrous solvent.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C. The formation of the electrophilic acylium ion complex will occur.[11]

  • Acylation Reaction:

    • Following the addition, add iodobenzene (1.05 equivalents), dissolved in 20 mL of the anhydrous solvent, dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup and Quenching:

    • Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of dichloromethane.

    • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Research Area 1: Medicinal Chemistry & Drug Discovery

The this compound scaffold is a prime candidate for drug discovery, particularly in oncology.

Scientific Rationale
  • Chalcone Precursor: The most immediate application is the use of this molecule as a starting material for synthesizing a library of novel chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are well-documented anticancer agents that act via multiple mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways like NF-κB.[3][4][13] The presence of the iodine atom could confer unique properties to the resulting chalcones.

  • Halogen Bonding: The iodine atom is a potent halogen bond (XB) donor.[5] A halogen bond is a highly directional, non-covalent interaction between the electropositive region (the σ-hole) on the outer surface of the halogen and a Lewis basic site (e.g., a carbonyl oxygen or nitrogen atom in a protein's active site).[2][6] The strength of this interaction follows the trend I > Br > Cl > F. By incorporating iodine, a medicinal chemist can rationally design ligands that form strong, specific interactions with a target protein, potentially leading to significant gains in binding affinity and selectivity compared to non-halogenated or even chloro/bromo-substituted analogues.[14][15]

Proposed Research Workflow: Anticancer Agent Development

A logical workflow to assess the anticancer potential of derivatives would follow a standard preclinical screening cascade.

G cluster_workflow Drug Discovery Workflow A Synthesis of This compound & Derivatives (e.g., Chalcones) B In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Lead Identification (Potent & Selective Compounds) B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E

Caption: A streamlined workflow for anticancer drug discovery.

Experimental Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay to assess cell viability and is adapted from established methodologies.[16][17][18]

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (or its derivatives) in DMSO.

    • Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

    • Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[18]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Research Area 2: Applications in Synthetic Chemistry

The true synthetic versatility of this compound lies in the reactivity of its carbon-iodine bond. Iodoarenes are premier substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's relatively low dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[20][21]

Rationale and Key Transformations

This molecule can serve as a foundational building block to access a vast chemical space. By leveraging the C-I bond, chemists can introduce a variety of functional groups at the 3'-position, creating novel and complex molecular structures for applications in materials science, agrochemicals, and as advanced pharmaceutical intermediates.

G cluster_main Synthetic Transformations Start This compound Suzuki Biaryl Ketones Start->Suzuki Suzuki Coupling (Ar-B(OH)₂) Heck Styrenyl Ketones Start->Heck Heck Coupling (Alkene) Sonogashira Alkynyl Ketones Start->Sonogashira Sonogashira Coupling (Alkyne) Buchwald Aminated Ketones Start->Buchwald Buchwald-Hartwig Amination (Amine)

Caption: Cross-coupling reactions using the C-I bond as a handle.

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for C-C bond formation using an arylboronic acid, adapted from standard Suzuki coupling procedures.[20][22]

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition and Reaction:

    • Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) or Dioxane/Water.

    • Heat the reaction mixture with vigorous stirring to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodoarene is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 30 mL of water and extract the product with an organic solvent like ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl ketone product.

Conclusion

This compound is more than a simple ketone; it is a strategically functionalized scaffold poised for significant scientific exploration. Its potential as a precursor for novel chalcones and halogen-bonded ligands in medicinal chemistry offers exciting avenues for the development of new therapeutics, particularly in oncology. Simultaneously, its utility as a versatile building block in synthetic chemistry, enabled by the reactive carbon-iodine bond, opens the door to the creation of complex and valuable molecules. The protocols and frameworks provided in this guide serve as a robust starting point for researchers to unlock the full potential of this promising, yet under-investigated, chemical entity.

References

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Protein-Ligand Interactions. [Link]

  • Xu, Z., Yang, Z., Liu, Y., Lu, Y., Chen, K., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69-78. [Link]

  • Sirimulla, S., & Bailey, J. B. (2023). Halogen Bonding: A New Frontier in Medicinal Chemistry. IntechOpen. [Link]

  • Wang, Y., Chen, H., & Wang, K. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(11), 1599. [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • ResearchGate. (n.d.). Representative Mechanisms of Anticancer Action of Chalcones. ResearchGate. [Link]

  • Leonte, D., Paizs, C., & Rusu, A. (2021). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 26(22), 6927. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Yakura, T., & Yoshimitsu, T. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. The Journal of Organic Chemistry, 87(7), 4617-4637. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Yakura, T., & Yoshimitsu, T. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. The Journal of Organic Chemistry, 87(7), 4617-4637. [Link]

  • Pearson, D. E., & Buehler, C. A. (1974). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 20, 2467-2472. [Link]

  • Ghosh, M. K., & Rout, N. (2020). Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. ChemistrySelect, 5(2), 589-605. [Link]

  • Kumar, A., Singh, B., Kumar, V., & Kumar, S. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 917056. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Competition cross-coupling reaction of para-substituted iodoarenes with TMB and associated Hammett correlation. ResearchGate. [Link]

  • UC Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCSC Chemistry. [Link]

  • Chegg. (2021). Solved Friedel-Crafts acylation of iodobenzene with acetyl. Chegg.com. [Link]

  • ResearchGate. (n.d.). The Heck-type cross-couplings of iodoarenes with 1-iodo-3,3,3-trifluoropropane. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

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Foreword: The Strategic Importance of the Deoxybenzoin Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Iodo-2-phenylacetophenone and its Structural Analogs

In the landscape of medicinal chemistry, certain molecular scaffolds consistently re-emerge as privileged structures, offering a robust framework for the development of novel therapeutic agents. The 2-phenylacetophenone (deoxybenzoin) core is one such scaffold. Its inherent structural rigidity, coupled with the synthetic tractability of its two phenyl rings, provides an ideal platform for systematic modification and optimization of biological activity. The introduction of a halogen, specifically iodine, at the 3'-position of the benzoyl moiety, creates this compound—a compound situated at the intersection of several key research domains.

This guide provides an in-depth technical analysis of this compound, not as an isolated entity, but as a focal point within a broader class of structural analogs. We will deconstruct its synthesis, explore the profound influence of its halogen substituent, and extrapolate its potential biological activities based on robust data from closely related compounds. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this versatile scaffold for the discovery of next-generation therapeutics.

Core Compound Analysis: this compound

This compound is an aromatic ketone derivative. Structurally, it is a deoxybenzoin molecule where one of the phenyl rings (the one attached to the carbonyl group) is substituted with an iodine atom at the meta-position. This specific substitution pattern has significant implications for the molecule's electronic properties, lipophilicity, and potential for specific intermolecular interactions, such as halogen bonding.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its parent compounds, 2-phenylacetophenone (Deoxybenzoin) and 3'-Iodoacetophenone.

Property2-Phenylacetophenone (Deoxybenzoin)[1]3'-Iodoacetophenone[2][3]This compound (Predicted)
Molecular Formula C₁₄H₁₂OC₈H₇IOC₁₄H₁₁IO
Molecular Weight 196.24 g/mol 246.05 g/mol 322.14 g/mol
Appearance White to off-white crystalline powder[1]Orange Solid[2][3]Likely a pale yellow to orange solid
Melting Point 53-60 °C[1]25 °C[2][3]Expected to be higher than deoxybenzoin
Boiling Point 320 °C[1]98 °C at 1 mm Hg[2][3]High boiling point, likely decomposes
Solubility Soluble in alcohols, ketones; partly in water[1]Slightly soluble in Chloroform, Ethyl Acetate, Methanol[2][3]Expected high solubility in organic solvents, low in water
Lipophilicity (XLogP3) 3.2[1]~2.9 (Calculated)Expected to be > 4.0, significantly lipophilic

The introduction of the iodine atom is predicted to substantially increase the molecular weight and lipophilicity (logP value). This increased lipophilicity can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier, a critical consideration in drug design[4].

Synthesis and Purification Workflow

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust and industrially scalable synthetic route can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation . This approach offers high yields and allows for modular synthesis of various analogs.

Proposed Synthetic Pathway

The most logical pathway involves the acylation of a suitable aromatic substrate with an iodinated acyl chloride. The key starting material, 3-Iodobenzoyl chloride, is readily prepared from commercially available 3-Iodobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification A 3-Iodobenzoic Acid C 3-Iodobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F Reaction in inert solvent (e.g., DCM) D Phenylacetic Acid D->F E Lewis Acid (e.g., AlCl₃) E->F G Crude Product F->G H Column Chromatography (Silica Gel) G->H I Recrystallization (e.g., Ethanol/Hexane) H->I J Pure this compound I->J

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Exemplary)
  • Self-Validation: This protocol incorporates in-process checks (TLC) and a robust purification sequence to ensure the final product's identity and purity, which can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part A: Synthesis of 3-Iodobenzoyl Chloride

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Iodobenzoic acid (10.0 g, 40.3 mmol).

  • Reaction: Add thionyl chloride (12.0 mL, 165 mmol) to the flask.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Iodobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation to yield this compound

  • Setup: In a separate 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃) (6.4 g, 48.0 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool to 0°C in an ice bath.

  • Addition of Reactants: To this suspension, add phenylacetic acid (5.5 g, 40.4 mmol) portion-wise, followed by the dropwise addition of the crude 3-Iodobenzoyl chloride (from Part A) dissolved in 50 mL of anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice and 20 mL of concentrated HCl to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Recrystallization: Combine the fractions containing the pure product and concentrate. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Biological Activity Profile and Therapeutic Potential

While direct biological screening data for this compound is sparse, a robust profile can be constructed by analyzing its structural analogs. The deoxybenzoin core is known for a range of activities, from vasorelaxation to estrogenic effects[1][5]. However, the introduction of a halogen atom often imparts potent and specific enzyme inhibitory or cytotoxic activities[6].

Predicted Primary Mechanism of Action: IDO1 Inhibition

A compelling case for the therapeutic potential of this scaffold comes from the study of its close analog, 2-Bromo-3'-hydroxyacetophenone , which has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[6].

  • Expertise & Causality: IDO1 is a critical immune checkpoint enzyme. In the tumor microenvironment, cancer cells upregulate IDO1, which catabolizes the essential amino acid tryptophan into kynurenine. This tryptophan depletion and accumulation of kynurenine metabolites suppresses T-cell proliferation and function, allowing the tumor to evade the immune system[6]. By competitively inhibiting IDO1, compounds like 2-Bromo-3'-hydroxyacetophenone can restore T-cell function and promote an anti-tumor immune response[6]. Given the similar electronic and steric properties of iodine and bromine, it is highly probable that this compound acts via the same mechanism.

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 IDO1-Mediated Immunosuppression cluster_2 Therapeutic Intervention TME IDO1 IDO1 Enzyme (Upregulated in Cancer) Kynurenine Kynurenine IDO1->Kynurenine TCell T-Cell IDO1->TCell Depletes Tryptophan Tryptophan Tryptophan Tryptophan->IDO1 Tryptophan->TCell Essential for T-Cell Function Suppression T-Cell Suppression & Apoptosis Kynurenine->Suppression Restoration T-Cell Activation & Anti-Tumor Immunity TCell->Restoration Inhibitor This compound (Analog) Inhibitor->IDO1 Competitive Inhibition

Caption: Mechanism of IDO1 inhibition in the tumor microenvironment by a 2-phenylacetophenone analog.

Comparative Biological Activity of Halogenated Analogs

The cytotoxic effects of halogenated acetophenones have been demonstrated against various cancer cell lines. The data below for brominated derivatives provides a valuable comparative context for predicting the activity of iodo-analogs.

Compound IDMCF-7 (Breast) IC₅₀ (µg/mL)A549 (Lung) IC₅₀ (µg/mL)Caco-2 (Colorectal) IC₅₀ (µg/mL)PC-3 (Prostate) IC₅₀ (µg/mL)
5a 52.33 ± 3.6460.93 ± 1.3084.50 ± 1.14< 10
5b 33.20 ± 1.2241.50 ± 1.5576.16 ± 1.88< 10
5c < 1011.80 ± 0.8918.40 ± 4.70< 10
Data extracted from a study on brominated acetophenone derivatives provides a comparative context[6].

The potent activity, particularly against prostate (PC-3) and breast (MCF-7) cancer cell lines, underscores the potential of this halogenated scaffold in oncology.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 2-phenylacetophenone scaffold is highly tunable through substitution on its phenyl rings.

  • Role of the Halogen: The iodine atom at the 3'-position is critical. Its primary role extends beyond simple steric bulk.

    • Halogen Bonding: Iodine is an excellent halogen bond donor. This non-covalent interaction can be highly directional and specific, allowing the compound to anchor into a protein's active site with high affinity, a principle increasingly utilized in rational drug design[4].

    • Lipophilicity: As previously noted, the large, nonpolar iodine atom significantly increases the molecule's lipophilicity, which can improve cell penetration and bioavailability[4].

    • Electronic Effects: The electron-withdrawing nature of iodine modifies the charge distribution across the benzoyl ring, which can influence binding affinity and metabolic stability.

  • Influence of Other Substituents: Studies on deoxybenzoin analogs have shown that hydroxyl groups, particularly at the 2- and 4-positions of the non-iodinated ring, are crucial for vasorelaxant activity[1]. This suggests that creating hybrid analogs—combining the 3'-iodo substitution with hydroxylation patterns on the second ring—could lead to multifunctional compounds with novel therapeutic profiles.

Future Research and Development Directives

This compound and its analogs represent a promising, yet underexplored, area of medicinal chemistry. The evidence from related structures strongly suggests a high potential for therapeutic applications, particularly in immuno-oncology.

Key Future Directions:

  • Definitive Synthesis & Characterization: The first critical step is the execution of the proposed synthetic route and full spectroscopic characterization of this compound to establish a verified reference standard.

  • In Vitro Biological Screening: The compound and a library of its analogs (with varied substitutions on the second phenyl ring) should be screened against a panel of key enzymes, with a primary focus on IDO1 and a secondary focus on other cancer-relevant targets like protein tyrosine phosphatases (PTPs) and kinases.

  • Cell-Based Assays: Promising hits from enzymatic assays must be validated in relevant cancer cell lines to assess cytotoxicity, anti-proliferative effects, and the ability to modulate immune responses in co-culture systems.

  • Structural Biology: Co-crystallization of lead compounds with their target proteins (e.g., IDO1) is essential. This will provide definitive proof of the binding mode and allow for structure-based drug design to optimize potency and selectivity.

By pursuing these directives, the full potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

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  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Retrieved January 18, 2026, from [Link]

  • YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.
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  • ResearchGate. (n.d.). Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors. Retrieved January 18, 2026, from [Link]

  • MDPI. (2018). Synthesis and Evaluation of the 4-Substituted 2-Hydroxy-5-Iodochalcones and Their 7-Substituted 6-Iodoflavonol Derivatives for Inhibitory Effect on Cholinesterases and β-Secretase. Retrieved January 18, 2026, from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Retrieved January 18, 2026, from [Link]

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  • PubMed. (2012). Estrogenic effect of three substituted deoxybenzoins. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). EP0002304A1 - Method of preparing a 3-iodothiophene.
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  • Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Iodination of hydroxy aromatics by iodine and iodic acid [Download Table]. Retrieved January 18, 2026, from [Link]

  • OMICS Online. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. Retrieved January 18, 2026, from [Link]

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Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-phenylacetophenone scaffold is a privileged structural motif found in a diverse array of biologically active molecules and advanced materials. The ability to functionalize this core structure through the strategic formation of carbon-carbon bonds is of paramount importance in medicinal chemistry and materials science. This guide provides a detailed technical overview and robust experimental protocols for the palladium-catalyzed cross-coupling of 3'-Iodo-2-phenylacetophenone. We delve into three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. This document is designed to serve as a comprehensive resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of this compound

This compound serves as an ideal and versatile building block for complex molecular synthesis. The aryl iodide moiety provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, a class of transformations that was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions are foundational in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency in forming C-C and C-heteroatom bonds.[3][4][5]

The strategic position of the iodine atom at the 3'-position of the 2-phenylacetophenone core allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. This capability is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for tuning the photophysical properties of organic materials.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. While the specifics vary slightly between the Suzuki, Heck, and Sonogashira reactions, they all share a common mechanistic framework centered on a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[1][6][7]

The general cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[7][8][9] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this step.[10][11]

  • Transmetalation (Suzuki and Sonogashira) or Migratory Insertion (Heck):

    • In the Suzuki reaction, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires activation by a base.[2][7][8][12][13]

    • In the Sonogashira reaction, a copper(I) acetylide, formed from a terminal alkyne and a copper(I) co-catalyst, transfers the alkynyl group to the palladium.[10][14][15] Copper-free variants also exist where the alkyne coordinates directly to the palladium center after deprotonation.[15][16]

    • In the Heck reaction, an alkene coordinates to the Pd(II) complex and then undergoes migratory insertion into the Pd-C bond.[1][9][17]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][7][8]

Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)(L_n)-I Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation_or_Insertion Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) Ar-Pd(II)-I(L_n)->Transmetalation_or_Insertion + Coupling Partner Ar-Pd(II)-R(L_n) Ar-Pd(II)(L_n)-R Transmetalation_or_Insertion->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n - Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Strategic Considerations for Reaction Optimization

The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of several key components.

Palladium Source (Precatalyst)

The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), or from a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5][6] Pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also common.[5][14] The choice often depends on air stability, cost, and the specific reaction being performed.

Ligands: The Key to Reactivity and Selectivity

Ligands are crucial as they modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[5][18][19]

  • Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are often used. Their strong σ-donating character increases the electron density on the palladium, which facilitates the oxidative addition step, especially with less reactive aryl chlorides.[18][20] The steric bulk can also promote the final reductive elimination step.[5][18]

  • N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands, known for forming very stable and active catalysts.[12]

The Role of the Base

The base plays a multifaceted role in cross-coupling reactions.

  • Suzuki Coupling: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[2][3][8][12]

  • Heck and Sonogashira Couplings: An amine base (e.g., triethylamine, Et₃N; diisopropylethylamine, DIPEA) is typically used to neutralize the hydrogen halide (HI) generated during the catalytic cycle.[1][15]

  • General Role: The base can also aid in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[21] The strength and solubility of the base can significantly impact reaction kinetics.[22][23]

Solvent Selection

The choice of solvent depends on the specific coupling reaction and the solubility of the reagents. Common solvents include:

  • Aprotic polar solvents: Dimethylformamide (DMF), Dioxane, and Tetrahydrofuran (THF) are widely used as they effectively solvate the organometallic intermediates.

  • Protic solvents: Solvents like water or alcohols are often used in Suzuki reactions, typically in a biphasic mixture with an organic solvent like toluene or dioxane.[13]

Comparative Protocols and Data

The following sections provide detailed, step-by-step protocols for the Suzuki, Heck, and Sonogashira coupling of this compound. These protocols are intended as robust starting points for optimization.

Parameter Suzuki Coupling Heck Coupling Sonogashira Coupling
Coupling Partner Phenylboronic AcidStyrenePhenylacetylene
Pd Source (mol%) Pd(OAc)₂ (2%)Pd(OAc)₂ (2%)Pd(PPh₃)₂Cl₂ (2%)
Ligand (mol%) SPhos (4%)P(o-tol)₃ (4%)None (part of complex)
Co-catalyst (mol%) NoneNoneCuI (3%)
Base (equiv.) K₃PO₄ (2.0)Et₃N (1.5)Et₃N (2.0)
Solvent Toluene/H₂O (4:1)DMFTHF
Temperature 100 °C100 °CRoom Temperature
Typical Yield >90%>85%>95%
Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and reagents handled under an inert atmosphere (Nitrogen or Argon) where specified.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Reagents (Aryl Iodide, Catalyst, Ligand, Base) A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent & Coupling Partner C->D E 5. Heat to Desired Temperature D->E F 6. Monitor by TLC / GC-MS E->F G 7. Quench Reaction & Aqueous Workup F->G Upon Completion H 8. Extract with Organic Solvent G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify via Column Chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 5.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 2-phenyl-3'-phenylacetophenone.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene and degassed deionized water in a 4:1 ratio via syringe to achieve a substrate concentration of ~0.2 M.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[24]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 5.2: Heck Coupling with Styrene

This protocol details the synthesis of 3'-(2-phenylvinyl)-2-phenylacetophenone.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (for workup)

  • 1 M HCl (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF via syringe, followed by styrene and triethylamine.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 1 M HCl.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.[25]

Protocol 5.3: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 2-phenyl-3'-(phenylethynyl)acetophenone.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.03 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (for workup)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 4-8 hours. The reaction is often rapid with aryl iodides.[10]

  • Monitor the reaction progress by TLC. The formation of a precipitate (triethylammonium iodide) is typically observed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Monitoring and Product Characterization

Consistent and accurate reaction monitoring is key to successful synthesis.

  • TLC is a rapid and effective method for qualitative monitoring of the consumption of starting material and the formation of the product.

  • GC-MS and HPLC are quantitative techniques that can provide more precise information on reaction conversion.[26][27]

  • NMR Spectroscopy (in-situ or on worked-up aliquots) can be used to monitor the reaction and is the gold standard for structural elucidation of the final product.[23][26][28]

Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of complex organic molecules. By understanding the underlying mechanisms and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably access a wide range of functionalized 2-phenylacetophenone derivatives. The protocols provided herein serve as a robust foundation for exploration in drug discovery and materials science, enabling the efficient generation of novel chemical entities.

References

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  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]

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The Versatility of 3'-Iodo-2-phenylacetophenone: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3'-Iodo-2-phenylacetophenone, a deoxybenzoin derivative, has emerged as a highly valuable and versatile intermediate. Its structure uniquely combines a reactive aryl iodide moiety, primed for a multitude of cross-coupling reactions, with a ketone functionality that can be readily manipulated or serve as a key element in subsequent cyclization reactions. This combination makes it a powerful tool for medicinal chemists and materials scientists alike, enabling the synthesis of a diverse array of compounds, from biologically active heterocycles to novel organic materials.[1]

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2][3][4][5] This method provides a direct and scalable route to this important building block. An alternative approach involves the Sandmeyer reaction of 3'-amino-2-phenylacetophenone, which offers a different synthetic entry point depending on precursor availability.[6][7][8][9][10]

This application note provides an in-depth guide to the utility of this compound in several cornerstone palladium-catalyzed cross-coupling reactions and its subsequent application in the synthesis of valuable heterocyclic scaffolds. Detailed, field-proven protocols are presented to aid researchers in leveraging the full potential of this versatile building block.

Core Applications: A Gateway to Molecular Diversity via Cross-Coupling Reactions

The presence of the iodine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[11][12][13] Coupling this compound with various arylboronic acids provides access to a wide range of 3'-aryl-2-phenylacetophenone derivatives. These products are valuable intermediates in their own right, particularly in the synthesis of complex polycyclic aromatic systems and as precursors to isoflavonoids.

cluster_reactants Reactants cluster_catalyst Catalytic System 3-Iodo-2-phenylacetophenone 3-Iodo-2-phenylacetophenone Reaction Vessel Reaction Setup 3-Iodo-2-phenylacetophenone->Reaction Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Vessel Pd Catalyst Pd(OAc)2 / Ligand Pd Catalyst->Reaction Vessel Base Base (e.g., K2CO3) Base->Reaction Vessel Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Vessel Workup & Purification Workup & Purification Reaction Vessel->Workup & Purification Heat 3-Aryl-2-phenylacetophenone 3-Aryl-2-phenylacetophenone Workup & Purification->3-Aryl-2-phenylacetophenone Column Chromatography caption Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 mmol, 322.1 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3'-Phenyl-2-phenylacetophenone~90%
24-Methoxyphenylboronic acid3'-(4-Methoxyphenyl)-2-phenylacetophenone~92%
34-Chlorophenylboronic acid3'-(4-Chlorophenyl)-2-phenylacetophenone~88%
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][14][15] This reaction is instrumental in synthesizing arylalkynes, which are precursors to a wide range of complex molecules, including pharmaceuticals and organic materials.[15] Using this compound in a Sonogashira coupling provides a direct route to 3'-(alkynyl)-2-phenylacetophenones.

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Ar-I Transmetalation Ar-Pd(II)-C≡C-R(L2) Oxidative Addition->Transmetalation Cu-C≡C-R Reductive Elimination Product Formation Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Alkyne Complexation Cu-C≡C-R Cu(I)X->Alkyne Complexation R-C≡C-H, Base Alkyne Complexation->Transmetalation caption Sonogashira Coupling Catalytic Cycle

Caption: Sonogashira Coupling Catalytic Cycle.

Materials:

  • This compound (1.0 mmol, 322.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional molecules. This compound can be effectively coupled with a variety of primary and secondary amines to yield the corresponding 3'-amino-2-phenylacetophenone derivatives.

Materials:

  • This compound (1.0 mmol, 322.1 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Outside the glovebox, add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[17][18][19][20] When applied to this compound, this reaction allows for the introduction of a vinyl group at the 3'-position, leading to stilbene-like structures that are of interest in materials science and medicinal chemistry.

Materials:

  • This compound (1.0 mmol, 322.1 mg)

  • Styrene (1.5 mmol, 156.2 mg, 0.17 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 30.4 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.28 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with argon or nitrogen.

  • Add DMF, triethylamine, and styrene.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Application in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds

The products derived from the cross-coupling reactions of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The deoxybenzoin core is particularly well-suited for the construction of isoflavonoids and related structures.

Synthesis of Isoflavones

Isoflavones are a class of flavonoids with a 3-phenylchromen-4-one backbone, known for their diverse biological activities.[1][6][21][22] The 3'-aryl-2-phenylacetophenone derivatives obtained from the Suzuki-Miyaura coupling can be cyclized to form isoflavones. This typically involves reaction with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by acid-catalyzed cyclization.[6]

3-Aryl-2-phenylacetophenone 3-Aryl-2-phenylacetophenone Enamine Intermediate Enamine Intermediate 3-Aryl-2-phenylacetophenone->Enamine Intermediate 1. DMF-DMA Isoflavone Isoflavone Enamine Intermediate->Isoflavone 2. Acidic Workup caption Isoflavone Synthesis from Deoxybenzoin

Caption: Isoflavone Synthesis from Deoxybenzoin.

Synthesis of Flavanones

Flavanones, another important class of flavonoids, can also be synthesized from derivatives of 2-phenylacetophenone.[15][18][23][24][25] For instance, if the cross-coupling product contains a hydroxyl group ortho to the acetyl group, intramolecular cyclization can be induced to form the flavanone ring system.[13][15][18][23][24][25]

Conclusion

This compound is a strategically important building block in organic synthesis. Its facile preparation and the high reactivity of its aryl iodide moiety in a range of palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of a wide variety of substituted deoxybenzoins. These products, in turn, serve as key intermediates in the construction of biologically relevant heterocyclic scaffolds such as isoflavones and flavanones. The protocols and application notes provided herein demonstrate the breadth of its utility and are intended to empower researchers in drug discovery and materials science to explore new chemical space with this versatile compound.

References

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

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  • ResearchGate. (n.d.). Efficient conversion of 2′-hydroxychalcones into flavanones and flavanols in a water suspension medium. Retrieved from [Link]

  • RSC Publishing. (2009). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. Retrieved from [Link]

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  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • RSC Publishing. (2025). Total synthesis of isoflavonoids. Natural Product Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Repeated Heck–Mizoroki reaction of 4′-iodoacetophenone (23) with styrene (29) under flow conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of N-acetyl morpholine.
  • International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from [Link]

  • chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • RSC Publishing. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing a 3-iodothiophene.
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  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • Tsi-Journals. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • ScienceDirect. (2000). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters. Retrieved from [Link]

  • RJPT. (n.d.). Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. Retrieved from [Link]

  • PubMed. (2004). Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Retrieved from [Link]

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The Strategic Application of 3'-Iodo-2-phenylacetophenone in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity is paramount. Within the synthetic chemist's toolkit, certain intermediates emerge as particularly valuable due to their inherent reactivity and versatility. 3'-Iodo-2-phenylacetophenone is one such scaffold, a compound whose strategic importance lies in the reactive handles it presents for intricate molecular engineering. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering both the theoretical underpinnings and practical protocols for its utilization in the synthesis of biologically active agents.

The core value of this compound resides in its dual functionality: a ketone moiety and an aryl iodide. The ketone provides a reactive site for the construction of various heterocyclic systems through annulation and cyclization reactions. Simultaneously, the carbon-iodine bond is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern pharmaceutical synthesis, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in drug molecules. The strategic positioning of the iodo group at the meta-position of the phenyl ring offers a unique vector for molecular elaboration, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

Core Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a versatile intermediate is best illustrated through its application in the synthesis of various classes of therapeutic agents. Its structural features make it an ideal starting point for the construction of complex scaffolds targeting a range of diseases.

Synthesis of Kinase Inhibitors: Targeting Cellular Signaling Pathways

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The isoquinolinone scaffold, for instance, is a recognized pharmacophore present in numerous kinase inhibitors. This compound serves as an excellent precursor for the synthesis of isoquinolinone-based kinase inhibitors through a strategy involving a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Conceptual Workflow for Isoquinolinone Kinase Inhibitor Synthesis

G A This compound B Suzuki-Miyaura Coupling (with a suitable boronic acid/ester) A->B Pd Catalyst, Base C Biarylacetophenone Intermediate B->C D Intramolecular Cyclization (e.g., with an amine source) C->D E Isoquinolinone Kinase Inhibitor Scaffold D->E G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2 ->Ar-Pd(II)(I)L2 Oxidative Addition [Ar-Pd(II)(NR'R'')L2]+ [Ar-Pd(II)(NR'R'')L2]+ Ar-Pd(II)(I)L2 ->[Ar-Pd(II)(NR'R'')L2]+ Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NR'R'')L2]+->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3'-Iodo-2-phenylacetophenone in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures underpinning the therapeutic efficacy of a vast array of pharmaceuticals and the functional properties of advanced materials. The strategic synthesis of these scaffolds with precision and diversity is, therefore, a paramount objective for researchers in drug discovery and development. This compound emerges as a highly versatile and powerful precursor in this context. Its structure is ingeniously primed for a variety of cyclization strategies, featuring a nucleophilic acetyl group, an electrophilic iodine atom, and a phenyl ring that can participate in diverse bond-forming reactions. This unique combination of functionalities allows for the construction of a wide range of fused and substituted heterocyclic systems, often through elegant and atom-economical pathways.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of several key heterocyclic frameworks from this compound. We will delve into the mechanistic rationale behind these transformations, offering field-proven insights to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is principally derived from its susceptibility to intramolecular cyclization reactions, often catalyzed by transition metals like palladium. The presence of the ortho-iodo group on the phenyl ring is the linchpin for these transformations, enabling a range of powerful C-C and C-heteroatom bond-forming reactions.

Palladium-Catalyzed Intramolecular C-C Bond Formation: A Gateway to Polycyclic Aromatic Hydrocarbons

Palladium-catalyzed intramolecular reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex ring systems.[1][2] In the case of this compound, the proximity of the acetyl group to the iodo-substituted phenyl ring provides an ideal setup for intramolecular Heck-type reactions or direct C-H activation/arylation, leading to the formation of fused carbocyclic systems.

Application Protocol 1: Synthesis of Dibenzo[a,c]fluoren-9-one via Palladium-Catalyzed Intramolecular C-H Arylation

This protocol details the synthesis of a dibenzo[a,c]fluoren-9-one scaffold, a core structure found in various biologically active molecules and organic electronic materials. The key transformation involves a palladium-catalyzed intramolecular C-H activation and arylation.

Reaction Principle and Mechanism

The reaction proceeds via an initial oxidative addition of the aryl iodide to a Pd(0) catalyst, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-H activation of the adjacent phenyl ring, leading to a palladacycle. Reductive elimination from this intermediate furnishes the desired dibenzo[a,c]fluoren-9-one product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.

G cluster_workflow Experimental Workflow: Dibenzo[a,c]fluoren-9-one Synthesis start Start: Assemble Reaction reagents Add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to anhydrous DMF start->reagents degas Degas the reaction mixture reagents->degas heat Heat to 120 °C under N₂ atmosphere degas->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction with ethyl acetate monitor->workup purify Purify by column chromatography workup->purify product Obtain Dibenzo[a,c]fluoren-9-one purify->product

Caption: Workflow for Dibenzo[a,c]fluoren-9-one Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dibenzo[a,c]fluoren-9-one.

Data Summary Table:

ParameterValue
Starting Material This compound
Target Compound Dibenzo[a,c]fluoren-9-one
Catalyst System Pd(OAc)₂ / P(o-tol)₃
Base K₂CO₃
Solvent DMF
Reaction Temperature 120 °C
Typical Yield 75-85%
Characterization Data ¹H NMR, ¹³C NMR, HRMS

Application Protocol 2: Synthesis of Substituted Quinolines via a Modified Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous antimalarial, antibacterial, and anticancer agents.[3][4][5] A modified Friedländer synthesis, leveraging the reactivity of the acetyl group and the iodo-substituent, can be envisioned for the construction of novel quinoline derivatives.

Reaction Principle and Mechanism

While the classical Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, a variation can be employed here.[6] First, the acetyl group of this compound can be condensed with a suitable nitrogen source, such as an aniline, to form an enamine intermediate. Subsequent intramolecular palladium-catalyzed N-arylation would then lead to the formation of the quinoline ring.

G cluster_mechanism Proposed Mechanism: Modified Friedländer Annulation start This compound + Aniline enamine Formation of Enamine Intermediate start->enamine Acid Catalyst pd_add Oxidative Addition of Pd(0) enamine->pd_add Pd(0) Catalyst cyclization Intramolecular N-Arylation pd_add->cyclization Forms Ar-Pd(II)-I reductive_elim Reductive Elimination cyclization->reductive_elim Forms Palladacycle product Substituted Quinoline reductive_elim->product

Caption: Mechanism of Modified Friedländer Annulation.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., p-anisidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 mmol) and the substituted aniline (1.2 mmol) in anhydrous toluene (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enamine.

  • To the crude enamine in a Schlenk flask, add palladium(II) acetate (0.05 mmol, 5 mol%), Xantphos (0.075 mmol, 7.5 mol%), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous toluene (15 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted quinoline.

Data Summary Table:

ParameterValue
Starting Material This compound
Target Compound Substituted Quinoline
Key Reactions Enamine formation, Intramolecular N-arylation
Catalyst System Pd(OAc)₂ / Xantphos
Base Cs₂CO₃
Solvent Toluene
Reaction Temperature 110 °C
Typical Yield 60-75%
Characterization Data ¹H NMR, ¹³C NMR, HRMS

Application Protocol 3: Synthesis of Flavones via Intramolecular O-Arylation

Flavones are a class of flavonoids with a 2-phenylchromen-4-one backbone, known for their diverse biological activities.[7][8][9] A synthetic route to flavones from this compound can be designed through an initial transformation to a 2'-hydroxy-3'-iodo-2-phenylacetophenone intermediate, followed by an intramolecular O-arylation.

Reaction Principle and Mechanism

The synthesis begins with the ortho-hydroxylation of the iodo-substituted ring, which can be achieved through various methods. The resulting 2'-hydroxy intermediate is then subjected to a palladium- or copper-catalyzed intramolecular O-arylation. This cyclization forges the pyranone ring of the flavone scaffold.

G cluster_workflow_flavone Experimental Workflow: Flavone Synthesis start Start: this compound hydroxylation ortho-Hydroxylation start->hydroxylation intermediate 2'-Hydroxy-3'-iodo-2-phenylacetophenone hydroxylation->intermediate cyclization Intramolecular O-Arylation (Pd or Cu catalyst) intermediate->cyclization product Flavone Derivative cyclization->product

Caption: Workflow for Flavone Synthesis.

Detailed Experimental Protocol (Intramolecular O-Arylation Step)

Materials and Reagents:

  • 2'-Hydroxy-3'-iodo-2-phenylacetophenone

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 2'-Hydroxy-3'-iodo-2-phenylacetophenone (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

  • Cool the reaction to room temperature and pour into saturated aqueous ammonium chloride (30 mL).

  • Extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure flavone.

Data Summary Table:

ParameterValue
Starting Material 2'-Hydroxy-3'-iodo-2-phenylacetophenone
Target Compound Flavone Derivative
Key Reaction Intramolecular O-Arylation
Catalyst System CuI / 1,10-Phenanthroline
Base K₂CO₃
Solvent DMSO
Reaction Temperature 130 °C
Typical Yield 65-80%
Characterization Data ¹H NMR, ¹³C NMR, HRMS

Conclusion and Future Perspectives

This compound has been demonstrated to be a remarkably versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed herein provide a robust foundation for researchers to access valuable molecular scaffolds. The strategic placement of the iodo and phenylacetyl groups allows for the application of modern synthetic methodologies, particularly palladium- and copper-catalyzed intramolecular cyclizations, to construct complex polycyclic systems with high efficiency.

The true potential of this precursor, however, lies in its adaptability. The protocols presented can be readily modified by varying the reaction partners, catalysts, and conditions to generate extensive libraries of novel heterocyclic compounds for screening in drug discovery and materials science programs. Further exploration of other cyclization strategies, such as those involving radical intermediates or photochemical activation, could unlock even more synthetic possibilities from this valuable starting material.

References

  • Palladium/Norbornene Cooperative-Catalyzed Cascade Decarboxylative Cyclization of 4-Iodoisoquinolin-1(2H)-ones with o-Bromobenzoic Acids: Access to Diverse Fused Phenanthridinones and Hepta[1,2-c]isoquinolinones. ResearchGate. Available at: [Link]

  • Synthesis of 2‐phenyl quinolines (77) from acetophenone (75) and... ResearchGate. Available at: [Link]

  • Experiment 1: Synthesis of a Flavone. Mentis. Available at: [Link]

  • Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of substituted 2‐phenylquinoline (246), from 2‐aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. ResearchGate. Available at: [Link]

  • Synthesis of Flavones Volume 1 - Issue 6. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. SciSpace. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. MDPI. Available at: [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone | Request PDF. ResearchGate. Available at: [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Available at: [Link]

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Application Note: Strategic Derivatization of 3'-Iodo-2-phenylacetophenone for Accelerated Discovery of Bioactive Leads

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Rationale for the 3'-Iodo-2-phenylacetophenone Scaffold

The acetophenone framework is a recurring motif in both natural products and synthetic pharmaceuticals, recognized for its role in compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 2-phenylacetophenone variant, in particular, offers a rich three-dimensional structure amenable to diverse biological targets.

Our strategic choice of this compound as the starting scaffold is twofold:

  • The 2-Phenylacetophenone Core: Provides a rigid, well-defined foundation whose derivatives have established biological relevance.

  • The 3'-Iodo Handle: The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to Palladium(0), the crucial first step in most cross-coupling catalytic cycles.[5] This high reactivity allows for coupling reactions to proceed under mild conditions with high efficiency and broad substrate scope, making it the ideal functional group for constructing a diverse chemical library for high-throughput screening.

This guide is designed to empower researchers to move seamlessly from synthesis to screening, accelerating the drug discovery pipeline.

G cluster_0 Core Synthesis cluster_1 Primary Derivatization (C-I Bond) cluster_2 Secondary Derivatization (Ketone) cluster_3 Biological Screening start Phenylacetic Acid + Iodobenzene scaffold This compound (Starting Scaffold) start->scaffold Friedel-Crafts Acylation suzuki C-C (sp2) Coupling (Suzuki) scaffold->suzuki sonogashira C-C (sp) Coupling (Sonogashira) scaffold->sonogashira buchwald C-N Coupling (Buchwald-Hartwig) scaffold->buchwald chalcone Chalcone Synthesis (Aldol Condensation) suzuki->chalcone heterocycle Heterocycle Formation sonogashira->heterocycle buchwald->chalcone screening Bio-Assay Cascade (Anticancer, Antioxidant, etc.) chalcone->screening heterocycle->screening caption Overall strategic workflow.

Figure 1: Overall strategic workflow.

Synthesis of the Core Scaffold: this compound

The most direct and scalable method for synthesizing the starting material is the Friedel-Crafts acylation. This reaction acylates iodobenzene with phenylacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Protocol 2.1: Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) (approx. 5 mL per gram of AlCl₃). Cool the suspension to 0 °C in an ice bath.

    • Causality: The reaction is highly exothermic and moisture-sensitive. Anhydrous conditions prevent quenching of the AlCl₃ catalyst, and low temperature controls the reaction rate, preventing side reactions.

  • Acyl Chloride Formation (in situ or pre-formed): In a separate flask, react phenylacetic acid (1.0 eq.) with thionyl chloride (1.5 eq.) at reflux for 1 hour. Remove excess thionyl chloride under reduced pressure to yield phenylacetyl chloride. Dissolve the crude acyl chloride in anhydrous DCM.

  • Reaction: Slowly add a solution of iodobenzene (1.1 eq.) in anhydrous DCM to the AlCl₃ suspension. Following this, add the phenylacetyl chloride solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl (approx. 1:1 v/v). This hydrolyzes the aluminum complexes and quenches the reaction.

    • Trustworthiness: This acidic quench is critical for breaking the ketone-AlCl₃ complex, liberating the product.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield this compound as a solid.

Expected Outcome Data
Appearance White to off-white solid
Yield 65-80%
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (t, 1H), 7.95 (d, 1H), 7.88 (d, 1H), 7.20-7.40 (m, 6H), 4.25 (s, 2H)
MS (ESI+) m/z calculated for C₁₄H₁₁IO [M+H]⁺: 322.99, found: 323.0

Primary Derivatization via Palladium-Catalyzed Cross-Coupling

The C-I bond is the primary site for diversification. The following protocols are optimized for robustness and compatibility with a wide range of functional groups.

G cluster_suzuki Suzuki-Miyaura (C-C) cluster_sonogashira Sonogashira (C-C) cluster_buchwald Buchwald-Hartwig (C-N) scaffold This compound suzuki_reagents R-B(OH)₂ Pd(PPh₃)₄, Base scaffold->suzuki_reagents sonogashira_reagents R-C≡CH PdCl₂(PPh₃)₂, CuI, Base scaffold->sonogashira_reagents buchwald_reagents R₂NH Pd₂(dba)₃, Ligand, Base scaffold->buchwald_reagents suzuki_product Aryl/Vinyl Derivatives suzuki_reagents->suzuki_product sonogashira_product Alkynyl Derivatives sonogashira_reagents->sonogashira_product buchwald_product Amino Derivatives buchwald_reagents->buchwald_product caption Key Pd-catalyzed cross-coupling reactions.

Figure 2: Key Pd-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling
  • Rationale: This reaction is exceptionally reliable for forming C(sp²)-C(sp²) bonds and tolerates a vast array of functional groups. The wide commercial availability of boronic acids makes it ideal for library synthesis.[5][6]

  • Setup: In a reaction vial, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

    • Expertise: Pd(PPh₃)₄ is a robust, air-stable Pd(0) pre-catalyst that is effective for a wide range of substrates, making it an excellent starting point for library synthesis.

  • Solvent: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water (e.g., 4:1). The aqueous phase is crucial for the transmetalation step.

  • Reaction: Seal the vial and heat the mixture at 80-100 °C for 8-16 hours, with stirring. Monitor by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Boronic Acid Partner Product Structure Class
4-Methoxyphenylboronic acidBiaryl ether
Pyridine-3-boronic acidAryl-heteroaryl
Vinylboronic acid pinacol esterStyrenyl derivative
Protocol 3.2: Sonogashira Coupling
  • Rationale: Introduces a linear, rigid alkyne linker, which is a valuable pharmacophore for probing deep binding pockets. The terminal alkyne can also be used for subsequent "click chemistry" reactions.[7][8][9]

  • Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%), and copper(I) iodide (CuI) (4-6 mol%).

    • Causality: The reaction requires both a palladium catalyst for the main cycle and a copper(I) co-catalyst to activate the alkyne.[9] An inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).

  • Addition: Add the terminal alkyne (1.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature to 50 °C for 4-12 hours until completion as monitored by TLC.

  • Work-up & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition between ethyl acetate and water. Wash, dry, and purify the product by column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination
  • Rationale: Forms C-N bonds, introducing basic nitrogen atoms that can improve aqueous solubility and form key hydrogen bond interactions with biological targets.

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%).

    • Expertise: The choice of ligand is critical and often substrate-dependent. XPhos is a good general-purpose ligand for a wide variety of amines.

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Secondary Derivatization: Expanding Chemical Diversity

The ketone functionality of the cross-coupled products serves as a secondary site for derivatization, significantly expanding the library's scope.

G start 3'-Substituted-2-phenylacetophenone (from Cross-Coupling) reagents Aromatic Aldehyde (R-CHO) Base (NaOH or KOH) Ethanol start->reagents product Chalcone Derivative (α,β-Unsaturated Ketone) reagents->product bio Screening for Biological Activity (Anticancer, etc.) product->bio caption Workflow for chalcone synthesis.

Figure 3: Workflow for chalcone synthesis.

Protocol 4.1: Chalcone Synthesis via Claisen-Schmidt Condensation
  • Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are a well-established class of natural products with a wide range of biological activities, including potent anticancer and anti-inflammatory effects.[10][11][12][13] This one-step reaction is a highly efficient way to access this privileged scaffold.

  • Setup: Dissolve the 3'-substituted-2-phenylacetophenone derivative (1.0 eq.) and a selected aromatic aldehyde (1.1 eq.) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.), dropwise at room temperature.

  • Reaction: Stir the reaction vigorously for 2-8 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Aldehyde Partner Potential Biological Relevance
4-HydroxybenzaldehydeAntioxidant properties
4-(Dimethylamino)benzaldehydeAnticancer activity
Furan-2-carbaldehydeAntimicrobial properties

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a tiered screening approach is recommended to efficiently identify hits.

G lib Synthesized Compound Library (>95% Purity) primary Primary Screening (e.g., 10 µM single dose) lib->primary hit_id Hit Identification (% Inhibition > 50%) primary->hit_id hit_id->lib Inactive secondary Secondary / Dose-Response Assays (IC₅₀ Determination) hit_id->secondary Hits lead_dev Lead Optimization secondary->lead_dev caption Tiered biological screening workflow.

Figure 4: Tiered biological screening workflow.

Protocol 5.1: In Vitro Anticancer Screening (MTT Assay)
  • Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation, making it an excellent primary screen for cytotoxicity against cancer cell lines.[14][15]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute with culture medium to the final desired concentration (e.g., for a primary screen, a single high concentration of 10 or 25 µM is often used). Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Mechanism: Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 5.2: Antioxidant Activity Screening (DPPH Assay)
  • Rationale: Oxidative stress is implicated in numerous diseases.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the radical-scavenging ability of compounds.[17][18]

  • Setup: Prepare a stock solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Reaction: In a 96-well plate, add a methanolic solution of the test compound at various concentrations. Then, add the DPPH solution to initiate the reaction. Include a blank (methanol), a control (DPPH solution), and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Mechanism: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from deep violet to pale yellow.

  • Readout: Measure the absorbance at ~517 nm. The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

  • Data Analysis: Plot the percentage of scavenging activity against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion

The this compound scaffold is a powerful platform for the development of novel bioactive compounds. By leveraging robust palladium-catalyzed cross-coupling reactions and subsequent modifications, diverse chemical libraries can be generated with high efficiency. The protocols outlined in this application note provide a validated roadmap from rational scaffold design through synthesis, diversification, and initial biological evaluation. This integrated approach is designed to streamline the hit-finding process and accelerate the journey toward identifying next-generation therapeutic agents.

References

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  • Synthesis of Acetophenone by Friedel-Crafts Reaction. Alfa Chemistry.
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  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI.
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Application Note: A Verified Protocol for the Gram-Scale Synthesis and Characterization of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the gram-scale synthesis of 3'-Iodo-2-phenylacetophenone, a valuable α-aryl ketone intermediate in medicinal chemistry and materials science. The synthesis is achieved via a Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride, catalyzed by aluminum chloride. This guide emphasizes the causality behind experimental choices, robust safety procedures, and detailed methodologies for reaction work-up, purification via column chromatography, and rigorous analytical characterization. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable method for producing this compound with high purity.

Scientific Principles and Mechanistic Overview

The synthesis of this compound is accomplished through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[1] The core principle involves the generation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of iodobenzene.

Mechanism of Acylium Ion Formation and Aromatic Substitution:

  • Activation of the Acyl Chloride: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of phenylacetyl chloride. This polarization weakens the C-Cl bond.

  • Formation of the Acylium Ion: The weakened C-Cl bond cleaves, forming a resonance-stabilized acylium ion (C₆H₅CH₂CO⁺). This species is a potent electrophile.[2]

  • Electrophilic Attack: The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final α-aryl ketone product.

A Note on Regioselectivity: The iodine atom on the benzene ring is a deactivating yet ortho, para-directing group for electrophilic aromatic substitution.[3] Consequently, the direct acylation of iodobenzene primarily yields the 4'-iodo (para) and 2'-iodo (ortho) isomers. The desired 3'-iodo (meta) isomer is formed as a minor product. Therefore, the critical step in this protocol is the meticulous separation of the resulting isomeric mixture using column chromatography to isolate the target compound.[4]

Materials and Equipment

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

Table 1: Reagents and Chemicals

ReagentCAS NumberMolecular Weight ( g/mol )DensityKey Hazards
Iodobenzene591-50-4204.011.83 g/mLHarmful if swallowed, Aquatic Hazard
Phenylacetyl Chloride103-80-0154.591.17 g/mLCauses severe skin burns and eye damage
Aluminum Chloride (Anhydrous)7446-70-0133.342.48 g/cm³Causes severe skin burns and eye damage, Reacts violently with water
Dichloromethane (DCM), Anhydrous75-09-284.931.33 g/mLSkin/eye irritant, Suspected carcinogen
Hydrochloric Acid (conc.)7647-01-036.46~1.18 g/mLCauses severe skin burns and eye damage
Sodium Bicarbonate (NaHCO₃)144-55-884.012.20 g/cm³N/A
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.372.66 g/cm³N/A
Silica Gel (for column chromatography)7631-86-960.08~0.5 g/cm³Respiratory irritant
Hexane110-54-386.180.659 g/mLFlammable, Skin/Respiratory irritant
Ethyl Acetate141-78-688.110.902 g/mLFlammable, Eye/Respiratory irritant

Required Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Nitrogen gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column (40-60 mm diameter)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Health and Safety Precautions

This protocol involves hazardous materials. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves at all times.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is highly corrosive and reacts violently and exothermically with water, releasing HCl gas. Handle with extreme care in a dry environment. Weigh and dispense in a glove box or under a nitrogen atmosphere if possible.

  • Phenylacetyl Chloride: This reagent is a lachrymator and is corrosive. It will react with moisture in the air to release HCl. Handle only in a fume hood.[5]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.[6]

  • Quenching Procedure: The quenching of the reaction mixture with ice/HCl is highly exothermic and will release significant amounts of HCl gas. Perform this step slowly and with vigorous stirring in an efficient fume hood.

Detailed Experimental Protocol

This procedure is designed for a ~10 gram scale synthesis.

Diagram 1: Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Dry Apparatus under N₂ Atmosphere B 2. Add AlCl₃ and DCM, Cool to 0 °C A->B C 3. Add Phenylacetyl Chloride (dropwise) B->C D 4. Add Iodobenzene (dropwise) C->D E 5. Warm to RT and Stir (Monitor by TLC) D->E F 6. Quench Reaction (Pour onto Ice/HCl) E->F G 7. Extract with DCM F->G H 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H I 9. Dry (MgSO₄) and Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Combine Fractions and Evaporate Solvent J->K L 12. Characterize Product (NMR, MS, HPLC) K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a 100 mL pressure-equalizing dropping funnel.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to create an inert atmosphere.

  • Addition of Reagents:

    • To the reaction flask, add anhydrous aluminum chloride (10.7 g, 80 mmol) followed by 100 mL of anhydrous dichloromethane (DCM).

    • Begin stirring and cool the resulting suspension to 0 °C using an ice-water bath.

    • Slowly add phenylacetyl chloride (10.8 g, 70 mmol) dropwise via the dropping funnel over 15 minutes. The mixture may turn yellow-orange.

    • Following this, add iodobenzene (10.2 g, 50 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution and Monitoring:

    • Once the additions are complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting material (iodobenzene) should be consumed, and a new, lower Rf spot corresponding to the product mixture should appear.

  • Reaction Quenching and Work-up:

    • Prepare a large beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

    • While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl slurry. Caution: This is a highly exothermic process that will evolve HCl gas.

    • Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution (careful of gas evolution), and finally 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield a crude oil or semi-solid containing the isomeric mixture.

  • Purification by Column Chromatography:

    • Prepare a slurry of silica gel in hexane and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 1% to 10% ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC to identify those containing the desired 3'-iodo isomer (it will be one of the major spots but must be distinguished from the 2'- and 4'- isomers, typically by NMR analysis of a small sample from the key fractions).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization and Data Analysis

Thorough analytical characterization is essential to confirm the identity and purity of the final product.[7]

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Results
¹H NMR Structural ElucidationAromatic protons in the 3-iodophenyl ring will show a distinct splitting pattern (e.g., a triplet, a doublet of doublets). The singlet for the CH₂ group is expected around 4.2-4.4 ppm. The phenyl group protons will appear in the 7.2-7.4 ppm region.
¹³C NMR Structural ConfirmationA carbonyl (C=O) signal is expected around 195-197 ppm. The C-I signal will be significantly upfield, around 94-96 ppm. Other aromatic and aliphatic carbons will appear in their expected regions.
Mass Spec. (MS) Molecular Weight VerificationExpected [M]+ peak at m/z = 322.14 for C₁₄H₁₁IO.[8] The isotopic pattern for iodine (¹²⁷I) will be distinctive.
FTIR Functional Group IDA strong absorption band for the carbonyl (C=O) stretch is expected between 1680-1700 cm⁻¹.
HPLC Purity AssessmentA single major peak should be observed under appropriate conditions, allowing for purity calculation (e.g., >95% by area).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive AlCl₃ (hydrolyzed)Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is perfectly dry.
Poor quality reagentsUse high-purity, anhydrous starting materials and solvents.
Complex Product Mixture Reaction temperature too highMaintain cooling during the initial addition phase.
Isomerization/Side ReactionsDo not let the reaction run for an excessively long time. Follow the work-up procedure promptly upon completion.[4]
Difficult Isomer Separation Inefficient chromatographyUse a long column with a shallow elution gradient. Consider using a different solvent system (e.g., Toluene/Hexane). Repeat chromatography if necessary.
Low Yield after Purification Loss during work-up/extractionEnsure complete extraction by performing multiple extractions with the organic solvent.
Incomplete separation of isomersOptimize chromatography conditions; accept a lower yield of high-purity material if necessary.

References

  • A Practical Synthesis of α-Aryl Methyl Ketones via a Transition-Metal-Free Meerwein Arylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. MDPI. Available at: [Link]

  • Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Gram‐scale synthesis and further transformations of 3 a. ResearchGate. Available at: [Link]

  • Gram‐scale synthesis and further transfor‐mations. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. Save My Exams. Available at: [Link]

  • Gram scale synthesis and synthetic utility of 3. ResearchGate. Available at: [Link]

  • Gram‐scale synthesis of 3 x and further diversity‐oriented... ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. pda.org. Available at: [Link]

  • Gram‐scale synthesis and control experiments. ResearchGate. Available at: [Link]

  • Analytical Techniques for Chemical Analysis & Testing. Lucideon. Available at: [Link]

  • Method of preparing a 3-iodothiophene. Google Patents.
  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Process for producing 2-phenylacetophenone derivatives and precursors therefor. Google Patents.
  • Process for preparing 2,2-dimethoxy-2-phenylacetophenone. Google Patents.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. Available at: [Link]

  • Process for the preparation of iodides. Google Patents.
  • Method for purification of 4-hydroxyacetophenone. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide from our Senior Application Scientists, this Technical Support Center provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3'-Iodo-2-phenylacetophenone, a sterically demanding substrate. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, minimize side products, and overcome common challenges associated with this transformation.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C-C bonds.[1][2] However, substrates featuring significant steric hindrance, such as this compound, present unique challenges that can lead to low yields, incomplete conversions, and the formation of undesirable byproducts. The proximity of the ortho-phenylacetyl group to the iodine atom sterically encumbers the palladium catalyst's access for oxidative addition, a critical step in the catalytic cycle.

This guide provides a structured approach to troubleshooting and optimizing this specific transformation, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki coupling of this compound?

A: The principal challenge is severe steric hindrance around the reaction center. The bulky 2-phenylacetophenone group ortho to the iodine atom impedes the oxidative addition of the palladium catalyst into the C-I bond. This can slow the reaction, necessitate harsh conditions, and promote side reactions. A secondary challenge is the potential for side reactions involving the ketone functionality, although it is generally well-tolerated in Suzuki couplings.

Q2: What is the best starting point for a catalyst system for this hindered substrate?

A: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often inefficient. A more robust starting point involves a combination of a palladium precatalyst and a specialized bulky, electron-rich phosphine ligand.[3][4] A highly recommended initial system is Pd₂(dba)₃ as the palladium source with a biaryl phosphine ligand such as SPhos or XPhos.[4][5] Alternatively, using integrated palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) that contain the ligand is often more efficient and reliable.[1] N-heterocyclic carbene (NHC) ligands are also highly effective for hindered substrates.[6][7]

Q3: Why is an inert atmosphere so critical for this reaction?

A: An inert atmosphere (Nitrogen or Argon) is crucial for two main reasons. First, the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it. Second, oxygen can promote the oxidative homocoupling of the boronic acid reagent, leading to the formation of a biaryl byproduct and consuming your nucleophile.[1][8] This side reaction is often a major source of yield loss and purification difficulties.[9]

Troubleshooting Guide: From Low Conversion to Side Product Formation

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Conversion

Your reaction has stalled, and analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.

Q: My reaction isn't working. Could my catalyst be the issue?

A: Yes, this is a primary suspect. The issue could be:

  • Incorrect Catalyst/Ligand Choice: As mentioned, standard phosphine ligands like PPh₃ are often inadequate for sterically hindered substrates. The ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.

    • Solution: Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[3][4][6][7][10] These are designed to create a highly active, coordinatively unsaturated palladium center necessary for challenging substrates.[11]

  • Catalyst Deactivation: The active Pd(0) species can be deactivated by oxygen.

    • Solution: Ensure your solvent is rigorously degassed (e.g., via sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of inert gas.[9][12][13] Using a stable Pd(II) precatalyst that cleanly generates Pd(0) in situ can also improve catalyst longevity.[1]

Q: I'm using the right catalyst system, but the conversion is still low. What else should I check?

A: The base and solvent system are equally critical.

  • Ineffective Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[10][14] If the base is too weak or insoluble, this step will be inefficient.

    • Solution: For hindered couplings, stronger bases are often required. While K₂CO₃ is a common choice, consider switching to K₃PO₄ or Cs₂CO₃.[15] These bases are more soluble in organic solvents (especially with some water) and more effective at promoting the formation of the reactive boronate.

  • Suboptimal Solvent: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Solution: Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 organic:water), are standard.[1] The water helps dissolve the inorganic base.[1] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc, but be aware they can sometimes act as hydride sources, leading to dehalogenation at high temperatures.[15]

Problem Area 2: Significant Side Product Formation

Your desired product is forming, but it's contaminated with major byproducts, complicating purification and lowering the yield.

Q: I'm observing a significant peak corresponding to 2-phenylacetophenone (loss of iodine). What is happening?

A: You are observing dehalogenation (specifically, protodeiodination). This is a common side reaction where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[1][12]

  • Mechanism: This occurs via a palladium-hydride (Pd-H) intermediate. This species can arise from the reaction of the palladium complex with trace water, alcohols, or certain amine bases.[1][12] Reductive elimination from an Ar-Pd-H intermediate yields the dehalogenated arene.

  • Solutions:

    • Use Anhydrous Conditions: While some water is often beneficial for the base, ensure your organic solvent is dry to begin with. Avoid using alcohol solvents, which are known hydride sources.[1]

    • Optimize the Base: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[12]

    • Change the Ligand: Bulky, electron-rich ligands can sometimes accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.[12]

    • Protect N-H Groups: If your coupling partner contains an acidic N-H (like a pyrrole or indole), its deprotonation can sometimes promote dehalogenation. Protecting the N-H group may suppress this side reaction.[16][17]

Q: My mass spectrum shows a dimer of my boronic acid coupling partner. How can I prevent this?

A: This is homocoupling , the formation of a symmetrical biaryl from two molecules of the boronic acid.[1][9]

  • Mechanism: Homocoupling is primarily promoted by two factors: the presence of oxygen and/or the use of a Pd(II) catalyst source without efficient reduction to Pd(0).[1][8] Pd(II) species can mediate the stoichiometric coupling of two boronic acid molecules to form the dimer and Pd(0).[8]

  • Solutions:

    • Rigorous Degassing: As with catalyst deactivation, thoroughly degassing the reaction mixture is the most effective way to prevent oxygen-mediated homocoupling.[8][9]

    • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) salt like Pd(OAc)₂, the initial reduction to Pd(0) can be messy and often proceeds via homocoupling.[1]

    • Employ Precatalysts: Modern Buchwald-type precatalysts are designed for clean and efficient generation of the active Pd(0)L species, minimizing the concentration of Pd(II) available for homocoupling.[1]

    • Adjust Stoichiometry: Using a slight excess of the aryl halide (1.05-1.1 equivalents) relative to the boronic acid can sometimes help consume the boronic acid faster in the desired cross-coupling pathway.[18]

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar-Pd(II)-I(L₂) (Aryl Palladium Complex) ox_add->pd2_complex Ar-I transmetal Transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) (Di-organopalladium Complex) transmetal->pd2_biaryl [Ar'B(OR)₂(OH)]⁻ red_elim Reductive Elimination red_elim->pd0 Regeneration product Ar-Ar' (Coupled Product) red_elim->product aryl_halide Ar-I (this compound) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ (Activated Boronate) boronic_acid->transmetal Troubleshooting_Workflow start Suboptimal Result Observed (Low Yield / Side Products) check_conversion Is Starting Material Consumed? start->check_conversion check_side_products What are the major side products? check_conversion->check_side_products Yes low_conversion Problem: Low Conversion check_conversion->low_conversion No dehalogenation Side Product: Dehalogenation (Ar-H) check_side_products->dehalogenation Ar-H detected homocoupling Side Product: Homocoupling (Ar'-Ar') check_side_products->homocoupling Ar'-Ar' detected sol_catalyst Solution: Screen Bulky Ligands (SPhos, NHCs) Use Precatalyst Ensure Inert Atmosphere low_conversion->sol_catalyst sol_conditions Solution: Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Optimize Solvent/Temp low_conversion->sol_conditions end Reaction Optimized sol_catalyst->end sol_conditions->end sol_dehalogenation Solution: Use Dry, Aprotic Solvents Avoid Hydride-Source Bases Ensure Rigorous Inert Atmosphere dehalogenation->sol_dehalogenation sol_dehalogenation->end sol_homocoupling Solution: Rigorous Degassing (No O₂) Use Pd(0) Source or Precatalyst Adjust Stoichiometry homocoupling->sol_homocoupling sol_homocoupling->end

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: Standard Starting Conditions

This protocol provides a robust starting point for initial experiments.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition:

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of ~0.1 M with respect to the aryl iodide.

  • Reaction:

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). [19][20][21][22][23]6. Workup:

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. [24]

Protocol 2: Optimized Conditions for Hindered Substrates

This protocol incorporates advanced components for maximizing yield with challenging substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv). Using the more stable pinacol ester can prevent protodeborylation. [1]2. Catalyst Addition:

    • Add a G3 or G4 Buchwald Precatalyst (e.g., SPhos-Pd-G3, 1-2 mol %). These precatalysts are air-stable and provide a reliable source of the active catalyst. [1]3. Solvent Addition:

    • Add rigorously degassed, anhydrous t-butanol or 2-MeTHF.

  • Reaction:

    • Seal the flask and heat to 100-110 °C with vigorous stirring. For particularly stubborn couplings, microwave irradiation can be effective. [19][25]5. Monitoring & Workup:

    • Follow steps 5 and 6 from Protocol 1.

  • Purification:

    • Follow step 7 from Protocol 1.

Data Summary: Recommended Screening Parameters
ParameterRecommended Starting PointAlternative Options for OptimizationRationale for Hindered Substrates
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Provides a source of Pd(0).
Precatalyst SPhos Pd G3 (1-2 mol%)XPhos Pd G3/G4, PEPPSI-iPrAir-stable, provides clean Pd(0)L generation, ideal for challenging couplings. [1][26]
Ligand SPhos (4.4 mol%)XPhos, RuPhos, NHC Ligands (IPr)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. [4][11]
Base K₃PO₄ (3 equiv)Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are effective at forming the active boronate species. [14]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene, THF, 2-MeTHFAprotic solvents are standard; water aids in dissolving the base. [1]
Temperature 80 - 100 °C110 °C, MicrowaveHigher energy input is often required to overcome the activation barrier for hindered substrates. [15]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available from: [Link]

  • Various Authors. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Available from: [Link]

  • Carrow, B. P., & Miller, P. W. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(3), 514–522. Available from: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]

  • Haskel, A., Keinan, E., & Kafri, S. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 79(18), 8773–8781. Available from: [Link]

  • Various Authors. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Leadbeater, N. E., & Tominack, B. J. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters, 8(16), 3513–3515. Available from: [Link]

  • Vitos, F. S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1084-1093. Available from: [Link]

  • Biscoe, M. R., & Fors, B. P. (2010). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic letters, 12(19), 4424–4426. Available from: [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from: [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from: [Link]

  • Drabina, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12348–12362. Available from: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Drabina, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12348-12362. Available from: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from: [Link]

  • Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. Retrieved from: [Link]

  • Li, Y., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(6), 7988–8001. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from: [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from: [Link]

  • Various Authors. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Lee, S. H., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 40. Available from: [Link]

  • Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 920556. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 914. Available from: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042-1053. Available from: [Link]

  • Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(31), 4042-4044. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from: [Link]

  • Spyroudis, S., et al. (2010). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Molecules, 15(8), 5328-5339. Available from: [Link]

  • Dong, Z., & Dong, G. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 140(14), 4778–4782. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available from: [Link]

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Common side reactions in the synthesis of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3'-Iodo-2-phenylacetophenone

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. The synthesis of this specific isomer presents a significant regioselectivity challenge, and this guide focuses on the most logical and controllable synthetic pathway: the electrophilic iodination of the precursor, 2-phenylacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis. We will explore the root causes of these problems and provide actionable solutions.

Q1: My primary products are 2'- and 4'-iodo-2-phenylacetophenone, not the desired 3'-isomer. What is the fundamental error in my approach?

A1: This outcome strongly suggests that you have attempted a direct Friedel-Crafts acylation of iodobenzene using phenylacetyl chloride. This is a common conceptual error based on retrosynthetic analysis without considering substituent directing effects.

  • The Underlying Chemistry: The iodine atom on iodobenzene is an ortho, para-directing group in electrophilic aromatic substitution.[1] Therefore, the incoming electrophile (the phenylacetyl acylium ion) will be directed to the positions ortho and para to the iodine, yielding 4'-iodo and 2'-iodo isomers, respectively. The formation of the meta (3') isomer is electronically disfavored and will be a minor product at best.

  • Correct Synthetic Strategy: The correct and most efficient pathway is a two-step process:

    • Synthesize the precursor, 2-phenylacetophenone (also known as deoxybenzoin), via a standard Friedel-Crafts acylation of benzene with phenylacetyl chloride.[2]

    • Perform a regioselective electrophilic iodination on 2-phenylacetophenone. The acetyl group (-COCH₂Ph) is a deactivating, meta-directing group.[3] This electronic property directs the incoming iodine electrophile to the 3' and 5' positions, leading to the desired this compound.

The following workflow illustrates this critical strategic decision.

G cluster_start Synthetic Goal cluster_strategy Initial Strategic Choice cluster_routes Possible Routes cluster_outcomes Outcomes & Troubleshooting goal This compound strategy Choose Synthetic Route goal->strategy route_a Route A: Friedel-Crafts Acylation of Iodobenzene strategy->route_a Incorrect route_b Route B: Iodination of 2-Phenylacetophenone strategy->route_b Correct outcome_a Incorrect Isomers: (2'- and 4'-Iodo) route_a->outcome_a Leads to outcome_b Correct Isomer: (3'-Iodo) route_b->outcome_b Leads to troubleshoot Troubleshoot Iodination (See Q2-Q4) outcome_b->troubleshoot

Caption: Strategic workflow for synthesizing this compound.

Q2: I am following the correct strategy (iodinating 2-phenylacetophenone), but I'm isolating a significant byproduct iodinated on the methylene (-CH₂-) bridge. What is this side reaction and how can I suppress it?

A2: You are observing α-iodination (or side-chain iodination), a common competitive side reaction.[4][5]

  • Mechanism of α-Iodination: The protons on the carbon alpha to the carbonyl group (the methylene bridge) are acidic. In the presence of a base (even a weak one), an enolate can form. This electron-rich enolate can then attack the iodine electrophile, leading to the formation of 2-iodo-1-(3-iodophenyl)-2-phenylethanone. This pathway competes directly with the desired electrophilic aromatic substitution on the ring.

  • Troubleshooting & Prevention:

    • Maintain Acidic Conditions: Use an iodination system that operates under acidic or neutral conditions. A common and effective method is using molecular iodine (I₂) with a strong oxidizing agent like periodic acid (H₅IO₆), hydrogen peroxide in acetic acid, or ceric ammonium nitrate (CAN).[4] These conditions promote the formation of a potent electrophilic iodine species (like I⁺) and suppress enolate formation.

    • Avoid Base: Do not use any basic additives or solvents. Ensure all glassware is free from basic residues.

    • Choice of Reagent: N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is an excellent choice for promoting aromatic iodination while minimizing α-iodination.

The diagram below illustrates the competition between these two pathways.

G cluster_desired Desired Pathway (Acidic/Neutral) cluster_side Side Reaction (Basic/Weakly Acidic) compound 2-Phenylacetophenone path_desired Electrophilic Aromatic Substitution (EAS) compound->path_desired path_side Enolate Formation compound->path_side electrophile Iodine Electrophile (e.g., I⁺) electrophile->path_desired Attacks Ring electrophile->path_side Attacks Enolate product_desired This compound path_desired->product_desired product_side α-Iodo Side Product path_side->product_side

Caption: Competing reaction pathways in the iodination of 2-phenylacetophenone.

Q3: My reaction is very slow or stalls, resulting in low conversion and recovery of starting material. What are the likely causes?

A3: Sluggish reactions are typically due to issues with reagent activity or substrate deactivation.

  • Inactive Iodinating Agent:

    • I₂/Oxidant System: If you are using a system like I₂/H₂O₂, the oxidant may be old or decomposed. Use a fresh bottle of hydrogen peroxide. The generation of the active electrophile is critical.[4]

    • NIS/TFA System: N-Iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture. It should be a light yellow or off-white powder. If it is dark brown, its activity is compromised. Use a fresh, high-purity source.

  • Insufficient Activation: The acyl group on 2-phenylacetophenone deactivates the aromatic ring, making the reaction inherently slower than with an activated ring like anisole.

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) may be necessary to increase the rate, but monitor carefully to avoid side reactions.

    • Catalyst Concentration: If using an acid catalyst like TFA, ensure the correct catalytic amount is used.

Q4: I'm observing di-iodinated byproducts. How can I improve the selectivity for mono-iodination?

A4: The formation of di-iodinated products occurs when the mono-iodinated product reacts again. While the ring is deactivated, forcing conditions can lead to a second substitution.

  • Stoichiometry is Key: Use a precise molar ratio of your iodinating agent to the substrate. Start with 1.05 to 1.1 equivalents of the iodinating agent. Using a large excess will inevitably lead to polysubstitution.

  • Control Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction. Avoid prolonged reaction times or excessive heating, which provide the energy for the less favorable second substitution to occur.

  • Slow Addition: Adding the iodinating agent slowly (portion-wise for solids or via syringe pump for solutions) can help maintain a low concentration, favoring the initial, faster reaction with the starting material over the slower reaction with the product.

Data Summary & Troubleshooting Guide

The table below provides a quick reference for troubleshooting common issues.

Observed Problem Probable Cause(s) Recommended Solution(s)
Wrong Isomers (2'-/4'-) Incorrect synthetic route (Friedel-Crafts on iodobenzene).Change strategy: Iodinate 2-phenylacetophenone.
α-Iodination Product Basic or neutral conditions promoting enolate formation.Use a strongly acidic iodination system (e.g., NIS/TFA, I₂/H₅IO₆). Ensure all equipment is acid-washed.
Low Conversion / Stalled Reaction Decomposed reagents (oxidant, NIS); Insufficient activation.Use fresh reagents. Gently increase reaction temperature. Check catalyst loading.
Di-iodination / Polysubstitution Excess iodinating agent; Prolonged reaction time or high temperature.Use 1.05-1.1 eq. of iodinating agent. Monitor by TLC and quench upon completion. Add reagent slowly.
Difficult Purification Incomplete reaction; Multiple side products.Optimize reaction conditions for higher conversion. Utilize column chromatography with a gradient elution.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylacetophenone (Precursor)

This protocol describes a standard Friedel-Crafts acylation to produce the necessary starting material.[6]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Phenylacetyl chloride[7][8]

  • Anhydrous Benzene (or a less toxic alternative like 1,2-dichloroethane)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent in the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of phenylacetyl chloride (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, add benzene (1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Once the addition of benzene is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.[2]

Protocol 2: Regioselective Synthesis of this compound

This protocol uses N-Iodosuccinimide (NIS) for a clean, meta-directed iodination.[9]

Materials:

  • 2-Phenylacetophenone (1.0 equivalent)

  • N-Iodosuccinimide (NIS) (1.05 equivalents)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (anhydrous)

  • Saturated Sodium Thiosulfate solution

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-phenylacetophenone (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add trifluoroacetic acid (2.0 equivalents) to the solution.

  • Add NIS (1.05 equivalents) portion-wise over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to quench any remaining NIS/I₂), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
  • BenchChem. (2025).
  • Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1.
  • BYJU'S.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • BenchChem. (2025).
  • New Jersey Department of Health. (2002). Hazard Substance Fact Sheet: Phenylacetyl Chloride. [Link]

  • ResearchGate. (2016). Iodination of aryl alkyl ketones using the I 2 / 30% aqueous H 2 O 2 system under SFRC. [Link]

  • Chempedia. (2023). Mastering Organic Synthesis: The Utility of Phenylacetyl Chloride. [Link]

  • ResearchGate. Side-Chain Iodination of Acetophenone. [Link]

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Technical Support Center: Purification of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3'-Iodo-2-phenylacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explore the underlying principles and provide actionable, field-tested solutions to common purification hurdles.

Section 1: Understanding the Challenge - FAQs

This section addresses the most frequent initial questions that arise when handling crude this compound.

Q1: What are the most common impurities I should expect?

The impurity profile of this compound is almost entirely dependent on its synthetic route. The most common method, Friedel-Crafts acylation of iodobenzene with a phenylacetyl halide, presents specific challenges.[1][2]

  • Isomeric Byproducts: The primary purification challenge is the removal of other isomers. Although the iodo-substituent is generally considered ortho, para-directing, the reaction conditions can lead to the formation of 2'-Iodo- and 4'-Iodo-2-phenylacetophenone.[1] These isomers often have very similar polarities, making them difficult to separate.

  • Unreacted Starting Materials: Residual iodobenzene and phenylacetic acid (from the hydrolysis of the acyl halide) are common.

  • Lewis Acid Residues: If a catalyst like aluminum chloride (AlCl₃) is used, its incomplete quenching can lead to complexation with the ketone product, complicating the workup.[3]

  • De-iodinated Product: Under certain conditions, the reaction can result in the formation of the parent compound, 2-phenylacetophenone.[1]

Q2: What are the principal purification methods for this compound?

Given that this compound is a solid at room temperature (inferred from the properties of its parent compound, 2-phenylacetophenone, which has a melting point of 54-55 °C), the two most effective purification techniques are recrystallization and column chromatography.[4][5][6]

Q3: How do I choose between recrystallization and column chromatography?

The choice is dictated by the specific impurity profile of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) is essential.

  • Choose Recrystallization When: Your crude product is largely the desired compound (>85-90% purity) and the main impurities have significantly different solubilities. For instance, if you have minor, highly non-polar impurities (like residual iodobenzene) or highly polar impurities (like baseline material on TLC), recrystallization can be very efficient.[5]

  • Choose Column Chromatography When: You have a complex mixture of several components, particularly when isomeric impurities are present.[4] Isomers often have nearly identical polarities, making their separation by recrystallization nearly impossible. Column chromatography is the definitive method for resolving such mixtures.[7]

Q4: My "purified" product is an oil or a low-melting solid. What is the likely cause?

This is a classic sign of persistent impurities. The presence of isomeric byproducts or residual solvents can act as a eutectic contaminant, significantly depressing the melting point of the final product. A pure crystalline solid should have a sharp, defined melting point. If you observe an oil, it is highly recommended to proceed with column chromatography.

Q5: How do I confirm the purity and identity of my final product?

A multi-technique approach is always best for validation:

  • TLC: A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that does not broaden upon repeated measurements indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and will unambiguously differentiate between the 2'-, 3'-, and 4'-iodo isomers based on the splitting patterns and chemical shifts in the aromatic region.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (322.14 g/mol for C₁₄H₁₁IO).[8]

Section 2: Troubleshooting Purification Protocols

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve, even in a large volume of hot solvent. The chosen solvent is too non-polar for your compound.Action: Add a more polar "co-solvent" dropwise to the hot suspension until dissolution occurs.[9] Common co-solvents include ethyl acetate or acetone when starting with hexane, or ethanol when starting with water.[10]
Product "oils out" upon cooling. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of your compound.Action 1: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).Action 2: If oiling persists, consider a different solvent system where the compound's solubility is lower.
No crystals form, even after extended cooling. The solution is not sufficiently saturated, or nucleation has not initiated.Action 1: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.Action 2: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.Action 3: Add a "seed crystal" of pure product if available.
Yield is very low. Too much solvent was used, leading to significant product loss in the mother liquor. The compound has high solubility even in the cold solvent.Action 1: Concentrate the mother liquor (the remaining solution after filtration) and cool it further to obtain a second crop of crystals. Note: this crop may be less pure.Action 2: Next time, use the minimum amount of hot solvent necessary to achieve full dissolution.
Product is still impure after one recrystallization. The impurities have very similar solubility profiles to the product. Isomeric impurities are likely present.Action: At this point, recrystallization is no longer an effective technique. The material must be purified by column chromatography to remove the closely related impurities.
Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation on the analytical TLC plate. The chosen eluent (solvent system) is not optimal. It may be too polar or not polar enough.Action: Systematically test different solvent systems. A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the desired compound. If separation is still poor, try a different solvent mixture, such as dichloromethane/hexane.
The compound will not elute from the column. The eluent is too non-polar. The compound may have been loaded in a solvent stronger than the eluent, causing it to crash out at the top of the column.Action 1: Gradually increase the polarity of the eluent. For example, move from 5% ethyl acetate in hexane to 10%, then 15%.Action 2: Ensure the compound is loaded onto the column in the weakest possible solvent (ideally the starting eluent itself).
All compounds elute together at the solvent front. The eluent is far too polar.Action: Start again with a much less polar solvent system. For example, if 1:1 hexane/ethyl acetate failed, try 9:1 or even 19:1 hexane/ethyl acetate.
Column "cracks" or runs dry. Improper packing of the silica gel. The solvent level was allowed to drop below the top of the stationary phase.Action: This column is likely compromised and will give poor separation. It is best to repack the column. Always ensure the silica bed is kept wet with the mobile phase.

Section 3: Detailed Purification Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Purification by Recrystallization

This protocol is recommended for crude material that is >85% pure by ¹H NMR or TLC analysis.

  • Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube. Add a few drops of a test solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve at all upon heating, the solvent is not polar enough. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[11] A mixture of hexane and ethyl acetate often works well.

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 10-15 mL of isopropanol) and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid has just completely dissolved.[9]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and characterize the product by melting point and NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This is the definitive method for separating isomeric mixtures or purifying highly impure material.

  • Eluent Selection: Using TLC, find a solvent system that provides good separation between your desired product and its impurities. A system of 9:1 Hexane:Ethyl Acetate is a good starting point. The target Rf for the product should be ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using the "slurry method" in your starting eluent. Ensure the silica bed is compact and free of air bubbles or cracks.[4]

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent like dichloromethane, add a few grams of silica, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions (e.g., 10-15 mL each) in test tubes. Maintain a constant head of solvent above the silica bed at all times.

  • Fraction Monitoring: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the resulting solid under high vacuum and characterize it by melting point and NMR to confirm purity and identity.

Section 4: Data and Visualization

Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for dissolving non-polar impurities. Often used as the weak solvent in chromatography and recrystallization pairs.
Dichloromethane403.1Excellent solvent for dissolving many organic compounds. Useful for loading columns and as a moderately polar eluent component.
Diethyl Ether352.8Volatile, good solvent. Can form peroxides.
Ethyl Acetate774.4A common, moderately polar solvent for both chromatography and recrystallization.
Acetone565.1A polar, water-miscible solvent. Can be used as a co-solvent.
Isopropanol823.9A common protic solvent for recrystallizing moderately polar compounds like ketones.[12]
Ethanol784.3Similar to isopropanol, widely used for recrystallization.
Diagrams and Workflows

G cluster_0 Start Crude this compound TLC Analyze by TLC/ ¹H NMR Decision Assess Impurity Profile Chroma Column Chromatography Recryst Recrystallization End Pure Product (Verify Purity)

G cluster_1 Start Compound 'Oils Out' During Recrystallization Reheat 1. Re-heat to Dissolve Oil AddSolvent 2. Add small amount (10%) of additional hot solvent SlowCool 3. Cool solution VERY slowly Decision Did crystals form? Success Success: Collect Crystals Failure Failure: Change Solvent System or move to Column Chromatography

References

  • Google Patents. (n.d.). EP0002304A1 - Method of preparing a 3-iodothiophene.
  • Google Patents. (n.d.). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.
  • ResearchGate. (n.d.). Synthesis of 3-iodothiophenes 78 via iodocyclization of.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Synthesis and characteristics of the intermediates and the final compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • PubChem. (n.d.). 2-Phenylacetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). Retrieved from [Link]

  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]

  • BD Biosciences. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • AWS. (n.d.). CHAPTER 3. Retrieved from [Link]

  • Google Patents. (n.d.). US8822516B2 - Process for the preparation of iodides.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2'-Iodoacetophenone. Retrieved from [Link]

  • ACS Publications. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Retrieved from [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • ChemBK. (n.d.). 2,2-Dimethoxy-2-phenylacetophenone. Retrieved from [Link]

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Technical Support Center: Synthesis of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3'-Iodo-2-phenylacetophenone. Low yields in multi-step syntheses can be a significant bottleneck in research and development. This document provides in-depth troubleshooting advice, frequently asked questions, and validated alternative protocols to help you overcome these common hurdles.

Section 1: Troubleshooting Guide for Low-Yield Reactions

This section addresses specific issues encountered during the synthesis of this compound, particularly via the classical Friedel-Crafts acylation approach.

Question 1: My Friedel-Crafts acylation of iodobenzene with 2-phenylacetyl chloride is resulting in very low to no yield. What is the underlying chemical reason for this failure?

Answer: The primary reason for the failure of this reaction is the electronic nature of the iodobenzene substrate. The Friedel-Crafts reaction is an electrophilic aromatic substitution (EAS), which proceeds most efficiently on electron-rich aromatic rings.[1][2] Iodobenzene presents two major obstacles:

  • Inductive Deactivation: The iodine atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond (inductive effect). This deactivates the ring, making it less nucleophilic and therefore much less reactive towards the acylium ion electrophile generated from 2-phenylacetyl chloride and the Lewis acid catalyst.[3]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a complex with the lone pairs of the iodine atom on the substrate. More significantly, it strongly complexes with the carbonyl oxygen of the ketone product. This requires the use of at least a stoichiometric amount of the catalyst, as it is not truly catalytic in this context.[1][4]

These factors combined mean the reaction requires harsh conditions (e.g., high temperatures, long reaction times), which can lead to reagent decomposition and the formation of unwanted byproducts, further reducing the yield of the desired product.

Question 2: I am observing a mixture of isomers, primarily the 4'-iodo and 2'-iodo products, instead of the desired this compound. How can I improve regioselectivity?

Answer: This is a fundamental limitation of the Friedel-Crafts reaction when using a substituted benzene ring. The directing effect of the substituent dictates the position of the incoming electrophile. The iodine substituent is an ortho, para-director. Although it deactivates the ring, any small amount of product that does form will be directed to the positions ortho (2') and para (4') to the iodine atom. The para-isomer is typically favored due to reduced steric hindrance.

Synthesizing the meta (3') isomer via this direct electrophilic substitution on iodobenzene is not a viable strategy. You must employ a synthetic route where the substitution pattern is established through a different mechanism that allows for meta-functionalization.

Question 3: My reaction mixture contains significant amounts of di-iodobenzene and uncharacterized tar-like substances. What causes these side reactions?

Answer: The formation of these byproducts is a direct consequence of the harsh reaction conditions required to force the acylation of the deactivated iodobenzene ring.

  • Disproportionation: Under strong Lewis acid conditions, iodo-aromatics can undergo disproportionation or rearrangement, leading to the formation of di-iodobenzenes and unsubstituted benzene.[3]

  • Reagent Decomposition: 2-Phenylacetyl chloride is a reactive acyl halide that can undergo self-condensation or decomposition under prolonged heating and in the presence of a strong Lewis acid.[5]

  • Polysubstitution: While less likely on a deactivated ring, forcing conditions can sometimes lead to multiple acylations on the product or starting material, contributing to the formation of complex mixtures and polymeric tars.

To avoid these issues, a milder and more regioselective synthetic strategy is strongly recommended.

Section 2: Recommended High-Yield Synthetic Protocols

Given the inherent limitations of the Friedel-Crafts approach for this specific target molecule, we recommend alternative, modern synthetic methods that offer superior yields and regioselectivity.

Protocol A: Acylative Suzuki-Miyaura Coupling (Recommended Method)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds with high efficiency and functional group tolerance under mild conditions.[6][7] This makes it an ideal choice for synthesizing this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification r1 3-Iodophenylboronic Acid mix Combine reactants, catalyst, base, and solvent under inert gas (N₂ or Ar) r1->mix r2 2-Phenylacetyl Chloride r2->mix cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Cs₂CO₃) cat->mix solv Anhydrous Toluene solv->mix heat Heat mixture (e.g., 80-100 °C) mix->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench & Extract (e.g., with H₂O and Ethyl Acetate) cool->quench purify Purify via Column Chromatography quench->purify product This compound (High Yield & Purity) purify->product caption Workflow for Suzuki Coupling Synthesis G start Grignard Reaction Started q1 Reaction Fails to Initiate? start->q1 s1 Activate Mg: - Add a crystal of I₂ - Crush Mg turnings - Ensure anhydrous ether q1->s1 Yes q2 Low Yield of Product? q1->q2 No s1->start s2 Check for Moisture: - Use flame-dried glassware - Use anhydrous solvents q2->s2 Yes s3 Check Reagent Purity: - Use fresh 1-bromo-3-iodobenzene - Use pure phenylacetonitrile q2->s3 Yes end Successful Synthesis q2->end No s2->start s3->start caption Grignard Synthesis Troubleshooting

Sources

Removal of palladium catalyst from 3'-Iodo-2-phenylacetophenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reaction mixtures involving the synthesis of 3'-Iodo-2-phenylacetophenone and related compounds. As Senior Application Scientists, we understand that residual metals can compromise downstream applications, affect biological assays, and violate strict regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3] This resource is designed to help you diagnose issues and implement robust, field-proven purification strategies.

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

Residual palladium can exist in various forms, including insoluble Pd(0) "black," soluble Pd(0) colloids, and soluble Pd(II) complexes, often bound to phosphine ligands.[4] The optimal removal strategy depends on the nature of the palladium species and the properties of your target compound.

Initial Observation: My reaction mixture/crude product is dark grey or black.

This is a common issue and typically indicates the precipitation of palladium black (Pd(0)). This often occurs when the catalytic cycle is complete or when the catalyst degrades, especially in the presence of oxygen.

Recommended Action: Filtration through Celite

This is the first and most straightforward step for removing insoluble palladium species.

Experimental Protocol:

  • Prepare a filtration setup using a Büchner or sintered glass funnel.

  • Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite®.

  • Wet the Celite® pad with the same solvent used to dissolve your reaction mixture. This prevents the Celite® from being disturbed when you pour your mixture.

  • Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.

  • Carefully pour the mixture onto the Celite® pad. You should see the black palladium particles being trapped at the top of the pad.[4][5]

  • Wash the Celite® pad thoroughly with additional solvent to ensure all of your product is collected in the filtrate.

  • Concentrate the filtrate in vacuo to obtain the crude product for further analysis or purification.

Causality & Insights: Celite is a diatomaceous earth that acts as a filtration aid. Its porous structure effectively traps fine, insoluble particles like palladium black that might otherwise pass through standard filter paper.[5] Pre-wetting the pad is a critical, often overlooked step that ensures a uniform filtration bed and prevents channels from forming, which would allow palladium to pass through.

Issue: After filtration and chromatography, my product is still off-white or grey, and analysis shows high Pd levels.

This indicates the presence of soluble palladium species, which are not removed by simple filtration and may co-elute with your product during column chromatography.[6] This is particularly common when stable phosphine-ligated palladium complexes are used in the reaction.[7]

Recommended Action: Metal Scavengers

Metal scavengers are solid-supported reagents with functional groups that selectively chelate (bind) to metal ions, allowing for their removal by simple filtration.[8][9][10] This is often the most effective method for reducing palladium to low ppm levels.[11][12]

Decision Workflow for Scavenger Selection

Scavenger_Selection start High Palladium Levels Post-Chromatography check_pd_species What is the likely Palladium Species? start->check_pd_species pd_0_ii Pd(0) or Pd(II) with phosphine ligands check_pd_species->pd_0_ii General Purpose hindered_pd Sterically Hindered Pd Complex check_pd_species->hindered_pd Bulky Ligands thiol Use Thiol-Based Scavenger (e.g., ISOLUTE® Si-Thiol) pd_0_ii->thiol tmt Use TMT-Based Scavenger (e.g., Biotage® MP-TMT, ISOLUTE® Si-TMT) hindered_pd->tmt protocol Execute Scavenging Protocol thiol->protocol tmt->protocol

Caption: Decision tree for selecting an appropriate palladium scavenger.

Experimental Protocol (General):

  • Dissolve the palladium-contaminated product in a suitable solvent (e.g., THF, DMF, Toluene).[13][14]

  • Select a scavenger based on the likely palladium species (see table and diagram below). A general starting point is 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst used.

  • Add the scavenger resin to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.[14]

  • After the incubation period, filter off the resin.

  • Wash the resin with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate in vacuo.

  • Analyze the final product for palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][16][17]

Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTarget Palladium SpeciesKey AdvantagesCommercial Examples
Thiol-Based -SHBroad range: Pd(0), Pd(II), Pt, Cu, Ag[8]Versatile and widely applicable.ISOLUTE® Si-Thiol[8]
TMT-Based Trimercaptotriazine (TMT)Pd(II), especially with phosphine ligands.[14]Highly effective for many common catalysts.Biotage® MP-TMT, ISOLUTE® Si-TMT[8][14]
Phosphonic Acid -PO(OH)₂Pd(II)Good for specific applications.DOWEX™ resins[10]
Issue: Scavengers are not effective enough, or I need a lower-cost bulk removal method.

While scavengers are highly effective, activated carbon offers a cost-effective alternative, particularly for larger-scale operations. It functions by adsorbing palladium species onto its highly porous surface.[18][19]

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the crude product in a suitable organic solvent.

  • Add activated carbon (typically 5-10% w/w relative to the product).

  • Stir the slurry vigorously for several hours (2-12 h) at room temperature or with gentle heat.[4]

  • After treatment, the carbon must be removed. This is best done by filtering the mixture through a pad of Celite®, as described in the first troubleshooting section. Carbon fines are notoriously difficult to filter and Celite is essential here.

  • Wash the carbon/Celite cake thoroughly with solvent.

  • Concentrate the filtrate and analyze for residual palladium.

Causality & Insights: Activated carbon has a vast surface area and can adsorb a wide range of organic and inorganic compounds, including palladium complexes.[18] However, its non-specific nature means it can also adsorb your product, potentially leading to yield loss.[2] It is often less efficient than targeted scavengers but can be very useful for removing the bulk of contamination before a final polishing step.[10][20]

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal so critical in drug development? Residual palladium is a major concern for regulatory agencies like the FDA and EMA. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits on the Permitted Daily Exposure (PDE) for metals.[2][3] For palladium, the oral PDE is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm in the final drug product, depending on the daily dosage.[3][21] Beyond compliance, palladium can interfere with subsequent chemical steps or biological assays.[1]

Q2: What are the primary sources of palladium in my final product? The palladium originates from the catalyst used in cross-coupling reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations, which are common methods for synthesizing complex molecules.[9][22][23] The catalyst, initially in a specific oxidation state (e.g., Pd(0) or Pd(II)), participates in the catalytic cycle and can end up as various soluble or insoluble species in the reaction mixture.[24]

Q3: How can I accurately measure the amount of residual palladium? The gold standard for quantifying trace metals in pharmaceutical compounds is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13][16][17] This technique offers extremely high sensitivity, allowing for detection at parts-per-billion (ppb) levels, which is necessary to ensure compliance with regulatory limits.[15][16][25] While other methods like atomic absorption exist, ICP-MS is generally preferred for its accuracy and low detection limits.[17]

Q4: Can I just recrystallize my product to remove palladium? Recrystallization can be an effective purification method, but its success in removing palladium is not guaranteed.[2] While it can remove insoluble Pd black, soluble palladium complexes may sometimes co-crystallize with the product. In some cases, crystallization can even concentrate the metal impurity within the crystal lattice.[2] It is often more reliable to use a dedicated removal technique like scavenging or carbon treatment before the final recrystallization step.

Q5: My product seems clean (white solid), but ICP-MS still shows high palladium levels. What's happening? This is a classic case of contamination by soluble, colorless palladium species. The absence of a dark color does not guarantee the absence of palladium.[9] The palladium is likely present as a stable, soluble complex with phosphine ligands or other species from the reaction mixture. This scenario underscores the importance of quantitative analysis (ICP-MS) over visual inspection for final product validation.[17]

Workflow for Palladium Removal

Palladium_Removal_Workflow A Crude Reaction Mixture (Post-Quench) B Visual Inspection: Black Precipitate? A->B C Filter through Celite® Pad B->C Yes D Aqueous Workup / Extraction B->D No C->D E Column Chromatography D->E F Analyze Sample via ICP-MS E->F G Pd > 10 ppm? F->G H Metal Scavenger Treatment (e.g., Thiol, TMT resin) G->H Yes J Recrystallization G->J No H->F Re-analyze I Activated Carbon Treatment H->I Alternative I->F Re-analyze I->H Alternative K Final Product (Pd < 10 ppm) J->K

Caption: A comprehensive workflow for palladium purification and validation.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Biotage. Metal scavengers for organic purification.
  • ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • SpinChem. Palladium catalyst recovery using scavenger resin.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • ResearchGate. (2025, August 10). (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • Benchchem. Technical Support Center: Palladium Removal from Coupling Reactions.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS.
  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • Arbor Assays. (2000, May 4). Palladium Detection for API.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • PubMed. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Johnson Matthey Technology Review. (2013, October 1). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • OUCI. Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Benchchem. from Suzuki Coupling Products.
  • U.S. Food and Drug Administration. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry.
  • ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • Manufacturing Chemist. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs.
  • ChemicalBook. This compound | 214900-27-3.
  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (n.d.). EP0002304A1 - Method of preparing a 3-iodothiophene.
  • Sigma-Aldrich. Hydroxy-2-phenylacetophenone AldrichCPR 2491-31-8.

Sources

Preventing dehalogenation of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3'-Iodo-2-phenylacetophenone. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists encountering challenges with undesired dehalogenation. The unique structure of this molecule, featuring a labile carbon-iodine bond and an enolizable ketone, presents specific stability issues that require carefully optimized protocols. This guide provides in-depth, field-tested solutions and mechanistic explanations to help you preserve the integrity of your starting material and maximize the yield of your desired product.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Dehalogenation

This section addresses the core principles behind the dehalogenation of this compound, providing foundational knowledge to better diagnose and prevent this pervasive side reaction.

Q1: What is dehalogenation and why is it a significant problem with my this compound reactions?

A: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom, converting your starting material into 2-phenylacetophenone. This is highly problematic as it consumes your valuable starting material, reduces the yield of the target molecule, and introduces a significant byproduct that can be difficult to separate during purification.[1][2] The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to this reaction pathway.[3][4]

Q2: What are the primary chemical species and mechanisms that cause this dehalogenation?

A: Dehalogenation of aryl iodides is most often traced back to two primary mechanistic pathways:

  • Palladium-Hydride (Pd-H) Species in Cross-Coupling: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the formation of reactive Pd-H species is a major culprit.[1] These hydrides can arise from the reaction of the palladium complex with various components of the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[5][6] The Pd-H species can then undergo reductive elimination with the aryl group bound to the palladium, yielding the dehalogenated arene.[7]

  • Radical Mechanisms: The weak C-I bond is susceptible to homolytic cleavage, especially when exposed to heat or UV light, forming an aryl radical.[8] This radical can then abstract a hydrogen atom from the solvent or other reagents in the mixture to form the dehalogenated product. This is a particular concern for electron-rich aryl iodides and can even occur during storage.[8][9]

Q3: My compound seems to degrade even before I start the reaction. Why is that?

A: Aryl iodides, including this compound, can exhibit limited stability upon storage, particularly if exposed to light or heat.[9] A yellow or brownish tint in the solid material often indicates the formation of elemental iodine (I₂) from degradation.[3] This decomposition can be accelerated by the presence of electron-donating groups or specific structural features that stabilize radical intermediates. It is imperative to store the compound in a cool, dark place, preferably under an inert atmosphere.

Q4: How do the enolizable protons on the 2-phenylacetophenone core affect the stability of the C-I bond?

A: The protons on the carbon alpha to the carbonyl group (the methylene bridge) are acidic and can be removed by a base to form an enolate.[10][11] While enolate formation itself doesn't directly cleave the C-I bond, the conditions used to generate it can. The use of strong, aggressive bases or high temperatures to promote enolization can concurrently promote dehalogenation pathways.[9] Furthermore, if a palladium-catalyzed reaction is being performed (e.g., α-arylation), the basic conditions required for enolate formation can also generate the problematic Pd-H species, leading to a competition between the desired C-C bond formation and undesired C-H bond formation (dehalogenation).

Part 2: Troubleshooting Guides for Specific Reaction Classes

This section provides detailed, scenario-based troubleshooting for common synthetic transformations involving this compound.

Scenario 1: Dehalogenation During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Problem: My cross-coupling reaction shows significant formation of 2-phenylacetophenone alongside my desired product.

Root Cause Analysis: The primary cause is the formation of a palladium-hydride (Pd-H) species that outcompetes the desired cross-coupling pathway. This is often exacerbated by suboptimal choices of ligand, base, or solvent.

Solutions:

  • Ligand Selection is Critical: The ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos, XPhos, or bulky N-heterocyclic carbenes - NHCs) are often highly effective.[1][12] These ligands accelerate the rate of reductive elimination to form the desired C-C or C-N bond, making it kinetically favored over the dehalogenation pathway.[1]

  • Optimize the Base: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote dehalogenation.[1] Switch to a weaker, non-nucleophilic inorganic base.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent alternatives that are less likely to generate hydride species.[1][2]

  • Solvent Choice Matters: Solvents can be a source of hydrides.

    • Avoid: Protic solvents like alcohols or polar aprotic solvents like DMF can be problematic.[13]

    • Prefer: Non-polar, aprotic solvents such as Toluene or Dioxane are generally superior choices for minimizing dehalogenation.[13]

  • Control the Temperature: Dehalogenation can have a different activation energy than the desired coupling. Running the reaction at the lowest effective temperature can often suppress the side reaction. Start optimization around 80 °C instead of a default 100-110 °C.

Workflow Diagram: Mitigating Dehalogenation in Cross-Coupling

G cluster_problem Problematic Pathway cluster_solution Solution Pathway Start Ar-Pd(II)-I Complex PdH Pd-H Species Formation (from Base/Solvent/H₂O) Start->PdH Side Reaction Dehalogenation Reductive Elimination (Ar-H) PdH->Dehalogenation Byproduct Dehalogenated Product (2-Phenylacetophenone) Dehalogenation->Byproduct Start_S Ar-Pd(II)-I Complex Ligand Use Bulky, e⁻-Rich Ligand (e.g., SPhos, XPhos) Base Use Weaker Base (e.g., K₃PO₄) Coupling Transmetalation & Reductive Elimination (Ar-Nu) Start_S->Coupling Faster Kinetics Product Desired Coupled Product Coupling->Product

Caption: Optimizing ligand and base selection to favor the desired coupling pathway over dehalogenation.

Comparative Table: Parameter Optimization for Cross-Coupling

ParameterPoor Choice (High Dehalogenation Risk)Recommended Choice (Low Dehalogenation Risk)Rationale
Ligand PPh₃ (less bulky)XPhos, SPhos, RuPhos, bulky NHCsBulky ligands promote faster reductive elimination of the desired product.[1]
Base NaOtBu, LiHMDSK₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases are less prone to generating Pd-H species.[1]
Solvent DMF, Methanol, IsopropanolToluene, Dioxane, THFAprotic, non-polar solvents are less likely to act as hydride donors.[13]
Temperature > 110 °C60 - 90 °CLower temperatures can disfavor the dehalogenation side reaction.
Scenario 2: Dehalogenation During Ketone Reduction

Problem: I am trying to reduce the ketone of this compound to the corresponding alcohol, but I am losing the iodine substituent.

Root Cause Analysis: The reducing agent or reaction conditions are too harsh and are reducing the aryl iodide in addition to the ketone. Catalytic hydrogenation (e.g., H₂, Pd/C) is a notorious offender, as it readily forms hydride species on the catalyst surface that efficiently cleave the C-I bond.[4] Similarly, strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can also cause dehalogenation.[13]

Solutions:

  • Choose a Chemoselective Reducing Agent: The key is to use a milder hydride source that is selective for aldehydes and ketones but does not readily react with aryl halides.

    • Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice.[1][13] It is significantly less reactive than LiAlH₄ and, under standard conditions, will selectively reduce the ketone while leaving the aryl iodide untouched.[1]

    • Typical Solvents: Methanol or Ethanol are commonly used and serve as the proton source for the resulting alkoxide.[1]

  • Avoid Catalytic Hydrogenation: Do not use Pd, Pt, or Ni catalysts with H₂ gas for this transformation if you wish to preserve the iodine. These conditions are designed for dehalogenation.[4]

  • Maintain Low Temperatures: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to ensure maximum selectivity and minimize any potential side reactions.

Experimental Protocol: Chemoselective Reduction of this compound

  • Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add acetone to quench any excess NaBH₄.

  • Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-iodophenyl)-2-phenylethanol.

Scenario 3: Dehalogenation Under Basic Conditions for Enolate Formation

Problem: I am attempting a reaction that involves forming the enolate of this compound (e.g., an aldol reaction or α-alkylation), and I am observing dehalogenation.

Root Cause Analysis: The combination of a strong base and elevated temperature required to form the enolate can also promote dehalogenation, possibly through a radical pathway or by reacting with trace metal impurities.

Solutions:

  • Use a Non-Nucleophilic, Hindered Base: To cleanly form the enolate without side reactions, a strong, non-nucleophilic base is preferred.

    • Recommended Base: Lithium diisopropylamide (LDA) is ideal. It is a very strong base, ensuring rapid and complete enolate formation, but it is sterically hindered and non-nucleophilic, reducing the chance of other side reactions.

    • Avoid: Hydroxide (OH⁻) or alkoxide (RO⁻) bases can be problematic as they are more nucleophilic and reactions often require higher temperatures for complete enolate formation.[10]

  • Strict Temperature Control: Enolate chemistry should be performed at low temperatures.

    • Procedure: Form the enolate with LDA at -78 °C (a dry ice/acetone bath). At this temperature, competing dehalogenation pathways are kinetically disfavored. Once the enolate is formed, the electrophile can be added, often while maintaining the low temperature.

  • Ensure High Purity Reagents: Trace metal impurities can catalyze dehalogenation. Use high-purity, anhydrous solvents (THF is typical for LDA chemistry) and ensure all reagents are free from contaminants.

Workflow Diagram: Preventing Dehalogenation During Enolate Chemistry

G cluster_problem Problematic Pathway cluster_solution Solution Pathway Start This compound Conditions Strong Base (e.g., NaH) + High Temp (> 25°C) Start->Conditions Dehalogenation Dehalogenation Side Reaction Conditions->Dehalogenation Byproduct Dehalogenated Product Dehalogenation->Byproduct Start_S This compound Conditions_S LDA in THF -78 °C Start_S->Conditions_S Enolate Clean Enolate Formation Conditions_S->Enolate Reaction Add Electrophile (E+) @-78 °C Enolate->Reaction Product Desired α-Substituted Product Reaction->Product

Caption: Using LDA at low temperature for clean enolate formation, avoiding dehalogenation.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • McNulty, J., et al. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. eLife. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). photochemical stability under the reaction conditions. 3 We suspect.... Retrieved from [Link]

  • Reddit. (2024). Ullmann coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Aryl Iodide-Catalyzed Enantioselective α-Oxidation of Ketones. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Reactivity of Enolate Ions. Retrieved from [Link]

  • Wordpress. (n.d.). Ketone Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Gladysz, J. A., et al. (1989). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (n.d.). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • CONICET. (n.d.). Photochemical and Thermal Stability of Some Dihydroxyacetophenones Used as UV-MALDI-MS Matrices. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • YouTube. (2021). Reduction of Aryl Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic differences between aryl iodide electrophiles and pronucleophiles in Pd-catalyzed coupling with cyclopropenes: a DFT study. Retrieved from [Link]

  • Reddit. (n.d.). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

Sources

Improving the stability of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Iodo-2-phenylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound during experimental use and storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Introduction: Understanding the Stability of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its chemical structure, which incorporates an iodinated phenyl ring and a ketone functional group, presents specific stability challenges. The carbon-iodine bond is susceptible to cleavage, and the acetophenone backbone can undergo various reactions, especially under stress conditions such as exposure to light, heat, and certain chemical environments. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate these issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors:

  • Photodegradation: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) and even visible light, leading to the formation of radical species. Aromatic ketones are also known to be photosensitive.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions, potentially leading to deiodination or other decomposition pathways.

  • Chemical Incompatibility: The compound may react with certain solvents, strong acids or bases, and oxidizing or reducing agents, leading to the formation of impurities.

Q2: I've noticed a discoloration (e.g., turning yellow or brown) in my sample of this compound over time. What could be the cause?

A2: Discoloration is a common indicator of degradation. It is often caused by the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond, which has a characteristic brownish color. This process can be initiated by exposure to light or heat. The formation of other chromophoric degradation products can also contribute to the color change.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: Proper storage is crucial for maintaining the integrity of this compound.[1][2] We recommend the following storage conditions:

  • Protection from Light: Store the compound in an amber glass vial or a container wrapped in aluminum foil to block light exposure.[3]

  • Controlled Temperature: For long-term storage, it is advisable to keep the compound in a refrigerator (2-8 °C) or a freezer (-20 °C).[1][4]

  • Inert Atmosphere: To prevent oxidative degradation, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or if the compound is of high purity.[1]

Q4: Can the choice of solvent affect the stability of this compound in solution?

A4: Yes, the solvent can significantly impact the stability of the compound. Protic solvents, especially under acidic or basic conditions, may facilitate dehalogenation reactions.[5] It is advisable to use aprotic and non-polar solvents when possible. The purity of the solvent is also critical, as impurities can catalyze degradation.

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the handling and use of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis of the pure compound.

  • A decrease in the peak area of the main compound over time.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Photodegradation The energy from UV or ambient light can cleave the C-I bond, leading to the formation of radical intermediates and subsequent degradation products.Work in a dimly lit area or use amber-colored labware.[6] Protect solutions from light by wrapping containers in aluminum foil.
Thermal Degradation High temperatures can provide the activation energy needed for decomposition reactions to occur.Maintain samples at a controlled, cool temperature. Use a cooled autosampler for HPLC analysis if available.[7]
Solvent-Induced Degradation Certain solvents can react with the compound or contain impurities that catalyze degradation.[5][8]Use high-purity, aprotic solvents. Prepare solutions fresh before use.[7] If a protic solvent is necessary, consider buffering the solution to a neutral pH.
Dehalogenation The iodine substituent can be replaced by hydrogen, a process that can be catalyzed by trace metals or acidic/basic conditions.[9]Use high-purity reagents and solvents. Consider using glassware that has been treated to remove trace metals.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of experimental results.

  • Lower than expected yields in reactions where this compound is a starting material.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Use of Degraded Starting Material If the starting material has degraded, its actual concentration will be lower than assumed, leading to stoichiometric imbalances and lower yields.Always check the purity of the this compound before use, especially if it has been stored for a long time. A quick purity check by TLC or HPLC is recommended.
In-situ Degradation During Reaction The reaction conditions (e.g., high temperature, presence of certain reagents) may be causing the compound to degrade.If possible, lower the reaction temperature. Screen for alternative reagents that are compatible with the iodo-phenyl group. Consider performing the reaction in the dark.
Radical-Mediated Side Reactions Photolytically or thermally generated radicals can initiate unwanted side reactions, consuming the starting material and reducing the yield of the desired product.Add a radical scavenger, such as butylated hydroxytoluene (BHT) or hydroquinone, in a small, catalytically insignificant amount to the reaction mixture.[10][11][12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method to assess the purity and detect degradation products of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a suitable ratio (e.g., 50:50 A:B), and increase the percentage of B over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13][14][15]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified time.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines.[16]

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B Deiodination Product (2-phenylacetophenone) A->B Acid/Base or Reducing Agents C Radical Intermediates A->C Light (hv) or Heat (Δ) D Oxidation Products A->D Oxidizing Agents C->B Hydrogen Abstraction E Other Degradants C->E Dimerization/ Other Reactions G start Impurity Detected in This compound check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, Exposure Time) start->check_handling forced_degradation Perform Forced Degradation Study to Identify Impurities start->forced_degradation repurify Re-purify the Compound start->repurify optimize_storage Optimize Storage: - Amber vials - Refrigerate/Freeze - Inert atmosphere check_storage->optimize_storage optimize_handling Optimize Handling: - Use aprotic, high-purity solvents - Minimize light exposure - Prepare fresh solutions check_handling->optimize_handling forced_degradation->optimize_handling end Purity Issue Resolved optimize_storage->end add_stabilizer Consider Adding a Stabilizer (e.g., radical scavenger) optimize_handling->add_stabilizer optimize_handling->end add_stabilizer->end repurify->optimize_storage

Sources

Technical Support Center: 3'-Iodo-2-phenylacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Iodo-2-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Introduction to this compound

This compound is a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a reactive aryl iodide, a ketone, and a benzyl group, allows for a diverse range of chemical transformations. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium- and copper-catalyzed cross-coupling reactions.

However, like any chemical process, reactions involving this compound are not without their potential pitfalls. This guide aims to be a comprehensive resource for identifying and resolving these issues, ensuring the success of your synthetic endeavors.

Part 1: Synthesis & Purity of Starting Material

A successful reaction begins with a pure and well-characterized starting material. Issues with the synthesis or purity of this compound can cascade into subsequent steps.

Q1: My synthesis of this compound is resulting in a mixture of isomers. How can I achieve meta-selectivity?

A1: Direct electrophilic iodination of 2-phenylacetophenone typically yields a mixture of ortho and para isomers, with meta-iodination being challenging due to the ortho, para-directing nature of the phenylacetophenone group.[1] To achieve meta-selectivity, consider the following strategies:

  • Directed C-H Activation: Employing a directing group can guide the iodination to the meta position. While not explicitly reported for 2-phenylacetophenone, advanced methods using specialized ligands or templates for remote C-H activation are at the forefront of regioselective iodination.[1]

  • Sandmeyer Reaction: A reliable and classical approach is to start with 3'-amino-2-phenylacetophenone. The amino group can be converted to a diazonium salt, which is then displaced by iodide in a Sandmeyer reaction to yield the desired 3'-iodo product.[1]

Q2: What are common impurities in commercially available this compound, and how can I purify it?

A2: Common impurities may include residual starting materials from its synthesis, isomers (such as 2'- or 4'-iodo-2-phenylacetophenone), or byproducts from side reactions. Purification can typically be achieved by:

  • Recrystallization: If the material is a solid, recrystallization from a suitable solvent system is often effective.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is a standard method.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond.[2]

A. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

Q3: My Sonogashira coupling with this compound is giving low to no product yield. What are the primary suspects?

A3: When a Sonogashira reaction fails, a systematic investigation is crucial. The most common culprits are the catalyst system, reagent quality, and reaction conditions.[2]

  • Catalyst Inactivity: The palladium catalyst may be degraded. Use a fresh batch or one that has been stored properly under an inert atmosphere.[2] Similarly, the copper(I) co-catalyst can degrade over time; using a fresh source is recommended.[2]

  • Reagent Purity: Ensure the alkyne and any other reagents are pure and free from impurities that could poison the catalyst.[2]

  • Atmosphere Control: These reactions are sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[2] It is critical to degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[2]

Q4: I am observing a black precipitate in my Sonogashira reaction. What is it, and what should I do?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[2] This can be caused by impurities, an inappropriate solvent choice, or an incorrect temperature.[2] Some anecdotal evidence suggests that certain solvents, like THF, might promote its formation.[3] To mitigate this, use high-purity reagents and solvents.

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are possible and often preferred to avoid the formation of alkyne homocoupling byproducts.[2] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.[2]

Sonogashira Coupling Troubleshooting Workflow

Sonogashira_Troubleshooting start Low/No Yield catalyst Check Catalyst System (Pd & Cu) start->catalyst reagents Verify Reagent Purity (Aryl Iodide, Alkyne, Base) catalyst->reagents Catalyst OK catalyst_sol Use fresh catalyst Store under inert atm. catalyst->catalyst_sol Issue Found conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) reagents->conditions Reagents OK reagents_sol Purify starting materials Use dry, fresh base reagents->reagents_sol Issue Found success Successful Coupling conditions->success Conditions Optimized conditions_sol Degas solvent Optimize temperature conditions->conditions_sol Issue Found

Caption: A decision tree for troubleshooting Sonogashira coupling reactions.

ParameterRecommendationRationale
Palladium Catalyst Use a fresh, active catalyst.Pd(0) species can be sensitive to air and moisture, leading to decomposition.
Copper Co-catalyst Use fresh CuI.Copper(I) iodide can degrade over time, reducing its efficacy.[2]
Base Use a dry, amine base like triethylamine or diisopropylamine in sufficient excess.[2]The base is required to deprotonate the alkyne.[2]
Solvent Use an appropriate, degassed solvent.Oxygen can cause unwanted side reactions like Glaser coupling.[2]
Temperature Optimize the reaction temperature.Aryl iodides are highly reactive and can often be coupled at room temperature.[2]
B. Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides.

Q6: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate?

A6: Several factors can influence the rate of a Buchwald-Hartwig amination:

  • Ligand Choice: The ligand is crucial. For aryl iodides, a variety of phosphine ligands can be effective. Bidentate ligands like BINAP and DPPF were early developments that improved reaction rates and yields.[4][5] Sterically hindered ligands are also commonly used.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice. The choice of base can significantly impact the reaction outcome.

  • Catalyst Precursor: While Pd(OAc)₂ is often used, it requires in-situ reduction to the active Pd(0) species.[6] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient.

Q7: I am attempting to couple a primary amine, but I am observing significant hydrodehalogenation (replacement of iodine with hydrogen). What is causing this?

A7: Hydrodehalogenation can be a competitive side reaction, especially with early-generation catalyst systems.[4] This can be exacerbated by the presence of water or other protic sources. Using anhydrous conditions and a well-chosen ligand system can help minimize this side reaction. Modern, sterically hindered phosphine ligands have been developed to promote the desired C-N bond formation over hydrodehalogenation.

Buchwald-Hartwig Amination Key Components

Buchwald_Hartwig cluster_reagents Reactants cluster_catalyst_system Catalyst System ArylIodide This compound Product Aryl Amine Product ArylIodide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos, SPhos, BINAP) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) Base->Product

Caption: Core components for a successful Buchwald-Hartwig amination.

C. Suzuki Coupling

The Suzuki coupling enables the formation of C-C bonds between aryl halides and organoboron compounds.

Q8: I am experiencing low yields in the Suzuki coupling of this compound with a boronic acid. What should I investigate?

A8: Low yields in Suzuki couplings can often be traced back to a few key areas:

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene and boric acid), especially under harsh conditions.[7][8] Consider using a more stable boronate ester (e.g., a pinacol ester) if this is a suspected issue.[8]

  • Base and Solvent System: The choice of base and solvent is critical. Aqueous bases like K₂CO₃ are common, but for sensitive substrates, anhydrous conditions with a base like K₃PO₄ might be necessary.[8] The solvent system (e.g., dioxane/water, toluene/ethanol/water) needs to be optimized for substrate solubility.[9]

  • Oxygen Contamination: As with other palladium-catalyzed reactions, it is important to degas the solvent to prevent catalyst oxidation and homocoupling of the boronic acid.[8]

Q9: My reaction mixture is turning black, and I'm recovering mostly starting material. Is this related to the catalyst?

A9: Yes, the formation of palladium black is a sign of catalyst decomposition and a common issue in Suzuki couplings.[10] This can be caused by using a non-optimal ligand, temperature, or the presence of impurities. While some color change is normal, a heavy black precipitate usually indicates a failed reaction. Consider screening different palladium pre-catalysts and ligands. For instance, Pd(dppf)Cl₂ is a robust catalyst for many Suzuki reactions.[9]

Part 3: Troubleshooting Copper-Catalyzed Reactions

Copper-catalyzed reactions, like the Ullmann condensation, offer an alternative to palladium-based methods.

Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds with aryl halides.[11]

Q10: I am attempting an Ullmann ether synthesis with this compound and a phenol, but the reaction is not proceeding. What are the typical issues?

A10: Traditional Ullmann reactions are known for requiring harsh conditions, which can be a major drawback.[11][12]

  • Reaction Temperature: These reactions often require high temperatures, sometimes in excess of 200 °C, and high-boiling polar solvents like DMF or NMP.[11]

  • Copper Source: The "activation" of the copper catalyst is crucial. While traditional methods used copper powder, modern protocols often employ soluble copper(I) salts like CuI, often with a ligand.[11]

  • Stoichiometry: Classical Ullmann reactions often required stoichiometric amounts of copper.[11] Catalytic versions have been developed, but they are highly dependent on the ligand and reaction conditions.

Q11: Are there milder alternatives to the traditional Ullmann reaction for C-N bond formation?

A11: Yes. For C-N bond formation, the Buchwald-Hartwig amination is generally preferred due to its milder reaction conditions and broader substrate scope.[4][11] For C-O bond formation, modern, ligand-assisted copper-catalyzed methods have been developed that proceed under much milder conditions than the classical Ullmann reaction.

Reaction TypeCommon ProblemSuggested Solution
Sonogashira Coupling Low to no product yieldCheck catalyst activity, ensure inert atmosphere, purify reagents.[2]
Buchwald-Hartwig Amination Sluggish reaction or hydrodehalogenationScreen different phosphine ligands, use a strong, non-nucleophilic base, ensure anhydrous conditions.[4]
Suzuki Coupling Low yield, catalyst decompositionUse a stable boronate ester, optimize base and solvent, degas the reaction mixture.[7][8]
Ullmann Condensation No reactionIncrease temperature, use an activated copper source (e.g., CuI), consider a ligand-assisted protocol.[11]

References

  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (n.d.). This compound | 214900-27-3.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

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Analytical methods for detecting impurities in 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex analytical challenges in pharmaceutical development requires a blend of deep technical knowledge and practical, battle-tested experience. This guide is structured to serve as a dedicated technical support resource for scientists and researchers focused on the impurity analysis of 3'-Iodo-2-phenylacetophenone. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve problems independently and ensure the integrity of your results.

Technical Support Center: this compound Impurity Analysis

This center is designed to be your first point of reference, whether you are developing a new analytical method or troubleshooting an existing one.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of a robust impurity analysis strategy.

Q1: What are the primary analytical methods for detecting impurities in this compound?

A1: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique, particularly Reverse-Phase HPLC (RP-HPLC). It is ideal for separating the main compound from its non-volatile organic impurities, such as starting materials, intermediates, by-products, and most degradation products.[1] Its compatibility with various detectors, especially UV/Visible and Mass Spectrometry (MS), makes it highly versatile.

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile impurities.[2][3] This could include residual solvents from the synthesis or volatile by-products. Given the relatively high boiling point of this compound, care must be taken to ensure the method conditions do not cause on-column degradation.[3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique is indispensable for the structural identification of unknown impurities by providing molecular weight and fragmentation information.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of isolated impurities.[6][7] It provides detailed information about the molecular structure and connectivity of atoms.[6]

Q2: What are the likely impurities I might encounter during the analysis of this compound?

A2: Impurities can be categorized based on their origin. A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities.

Impurity Category Potential Examples Origin
Starting Materials 1-(3-iodophenyl)ethan-1-one, Phenylacetyl chlorideUnreacted materials from synthesis.
Intermediates Uncyclized precursors or partially reacted molecules.Incomplete reactions.
By-products Isomers (e.g., 2'- or 4'-Iodo-2-phenylacetophenone), products from side reactions.Non-specific reactions, competing reaction pathways.
Degradants Hydrolysis products, oxidation products (e.g., benzoic acid derivatives).Exposure to heat, light, humidity, or oxidative stress during manufacturing or storage.[8][9]
Reagents/Solvents Residual synthesis reagents or solvents.Carryover from the manufacturing process.

Q3: Why is a forced degradation study essential for this compound?

A3: Forced degradation, or stress testing, is a regulatory requirement and a critical part of drug development.[8][9] Its primary objectives are:

  • To Identify Degradation Pathways: It helps determine how the drug substance degrades under harsh conditions (acid, base, oxidation, heat, light).[10]

  • To Develop Stability-Indicating Methods: The study generates potential degradation products, which are then used to prove that the analytical method can separate these impurities from the active pharmaceutical ingredient (API). This ensures the method is "stability-indicating."[9][11]

  • To Understand Intrinsic Stability: It provides insights into the molecule's inherent stability, which informs decisions on formulation, packaging, and storage conditions.[8][10]

Q4: What are the key validation parameters for an impurity quantification method according to ICH guidelines?

A4: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12][13] For impurity methods, the key parameters according to the International Council for Harmonisation (ICH) are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[14][15]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, this is typically from the LOQ to 120% of the specification limit.[15]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-lab variations).[14][16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Analytical Workflow & Troubleshooting

The following diagrams illustrate a typical workflow for impurity analysis and a logical approach to troubleshooting common HPLC issues.

Impurity_Analysis_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Identification cluster_2 Phase 3: Routine Analysis Sample API Sample Method_Dev Initial Method Scouting (HPLC / GC-MS) Sample->Method_Dev Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Method_Val Method Validation (ICH Guidelines) Forced_Deg->Method_Val Method_Dev->Forced_Deg Impurity_ID Impurity Identification (LC-MS, NMR) Method_Val->Impurity_ID Routine_QC Routine QC Testing Impurity_ID->Routine_QC Report Quantification & Reporting Routine_QC->Report

Caption: General workflow for impurity analysis and method validation.

Troubleshooting Guide: Reverse-Phase HPLC

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting sub_node sub_node Problem HPLC Problem Observed Peak_Shape Peak_Shape Problem->Peak_Shape e.g., Tailing, Fronting, Splitting Retention Retention Problem->Retention e.g., Drifting, No Retention Pressure Pressure Problem->Pressure e.g., High, Fluctuating Tailing Tailing Peak_Shape->Tailing If Tailing Drift Drift Retention->Drift If Drifting High_Pressure High_Pressure Pressure->High_Pressure If High sub_node_1 sub_node_1 Tailing->sub_node_1 Check Mobile Phase pH (Is it >2 pH units from analyte pKa?) sub_node_2 sub_node_2 Tailing->sub_node_2 Check Column Health (Use high-purity silica column?) sub_node_3 sub_node_3 Tailing->sub_node_3 Check for Overload (Dilute sample?) sub_node_4 sub_node_4 Drift->sub_node_4 Check Temperature Control (Is column oven stable?) sub_node_5 sub_node_5 Drift->sub_node_5 Check Mobile Phase (Freshly prepared? Correct composition?) sub_node_6 sub_node_6 Drift->sub_node_6 Check for Leaks sub_node_7 sub_node_7 High_Pressure->sub_node_7 Locate Blockage (Disconnect column, check system pressure) sub_node_8 sub_node_8 High_Pressure->sub_node_8 Check for Precipitation (Is buffer soluble in organic phase?) sub_node_9 sub_node_9 High_Pressure->sub_node_9 Filter Sample (Are particulates clogging frit?)

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Validation & Comparative

3'-Iodo-2-phenylacetophenone NMR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 3'-Iodo-2-phenylacetophenone

This guide provides a comprehensive technical analysis of this compound, a halogenated derivative of deoxybenzoin, through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of spectral data. We will explore the structural elucidation of the target molecule and present a comparative analysis with its non-halogenated counterpart, 2-phenylacetophenone, to highlight the influence of the iodine substituent on its spectral characteristics.

Introduction to this compound

This compound, also known as 1-(3-iodophenyl)-2-phenylethan-1-one, is an aromatic ketone. Such compounds serve as crucial intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of the iodo-substituent offers a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile building block. Accurate structural confirmation and purity assessment are paramount, necessitating the use of high-resolution analytical techniques like NMR and MS. This guide explains the causality behind experimental choices and provides a framework for interpreting the resulting data with high confidence.

Integrated Analytical Workflow

A robust characterization of a synthetic compound like this compound involves a multi-technique approach. The workflow ensures that orthogonal data is collected, providing a self-validating system for structural confirmation. Mass spectrometry provides information on the molecular weight and elemental composition, while NMR spectroscopy reveals the precise connectivity and chemical environment of atoms within the molecule.

Analytical_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_final Final Analysis Prep Weigh Compound & Prepare Stock Solution NMR_Sample Prepare NMR Sample (CDCl3, TMS) Prep->NMR_Sample MS_Sample Prepare MS Sample (Dilute in Solvent) Prep->MS_Sample Acquire_NMR Acquire 1H & 13C Spectra NMR_Sample->Acquire_NMR Process_NMR Process NMR Data (FT, Phasing, Baseline) Acquire_NMR->Process_NMR Analyze_NMR Interpret Spectra: Chemical Shifts, Coupling, Integration Process_NMR->Analyze_NMR Report Structure Confirmation & Purity Assessment Analyze_NMR->Report Acquire_MS Acquire EI Mass Spectrum MS_Sample->Acquire_MS Process_MS Generate Mass List Acquire_MS->Process_MS Analyze_MS Interpret Spectra: Molecular Ion, Fragmentation Process_MS->Analyze_MS Analyze_MS->Report

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds.

  • Analyte Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

Predicted ¹H DataChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.20t, J ≈ 1.5 Hz1HH-2'
~7.95dt, J ≈ 7.8, 1.5 Hz1HH-4'
~7.85dt, J ≈ 7.8, 1.5 Hz1HH-6'
~7.25-7.40m6HH-5', Phenyl H
~4.30s2HCH₂
2-Phenylacetophenone (for comparison) ~8.00d, J ≈ 7.5 Hz2HH-2', H-6'
~7.35-7.55m3HH-3', H-4', H-5'
~7.20-7.30m5HPhenyl H
~4.25s2HCH₂

Interpretation and Comparative Insights:

  • Methylene Protons (CH₂): In both this compound and the parent compound, the two methylene protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift at ~4.30 ppm is indicative of its position between a carbonyl group and a phenyl ring.

  • Unsubstituted Phenyl Ring: The five protons of the 2-phenyl group give rise to a complex multiplet in the typical aromatic region (~7.2-7.4 ppm), consistent with a monosubstituted benzene ring.

  • Iodo-Substituted Phenyl Ring: This is where the key differences appear. The iodine atom and the carbonyl group exert strong electronic and anisotropic effects, dispersing the signals of the four protons on this ring.

    • The proton at the 2'-position (H-2'), situated between the iodine and carbonyl substituents, is expected to be the most downfield due to the combined deshielding effects and will likely appear as a triplet due to small couplings to H-4' and H-6'.

    • The protons at the 4'- and 6'-positions are shifted downfield relative to benzene due to the deshielding effect of the adjacent carbonyl group.

    • The iodine atom's influence (a combination of inductive withdrawal and anisotropic effects) further differentiates these protons from the simple pattern seen in 2-phenylacetophenone. The clear separation and distinct multiplicities are diagnostic for the 1,3-disubstitution pattern.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and carbons bearing electronegative atoms.

Predicted ¹³C DataChemical Shift (δ, ppm)Assignment
This compound ~196.5C=O
~143.0C-1'
~138.0C-6'
~135.0C-ipso (Phenyl)
~130.5C-4'
~129.5C-para (Phenyl)
~129.0C-ortho (Phenyl)
~127.0C-meta (Phenyl)
~126.5C-2'
~94.5C-3' (C-I)
~45.5CH₂
2-Phenylacetophenone (for comparison) ~197.5C=O
~137.0C-1'
~134.5C-ipso (Phenyl)
~133.0C-4'
~129.5C-para (Phenyl)
~128.5C-2', C-6'
~128.0C-ortho/meta (Phenyl)
~127.0C-3', C-5'
~45.0CH₂

Interpretation and Comparative Insights:

  • Carbonyl Carbon (C=O): The carbonyl carbon signal appears at a characteristic downfield shift (~196.5 ppm) and is largely unaffected by the remote iodine substituent.

  • Methylene Carbon (CH₂): The signal for the methylene carbon is found around 45.5 ppm, consistent with its position between two aromatic systems.

  • Carbon-Iodine Bond (C-I): The most significant feature in the spectrum of the iodinated compound is the signal for the carbon directly attached to the iodine (C-3'). Due to the "heavy atom effect," this carbon is shielded and its signal is shifted significantly upfield to ~94.5 ppm.[1] This is a definitive diagnostic peak for the presence and position of the iodine atom. In contrast, the corresponding carbon in 2-phenylacetophenone (C-3') resonates at a much more typical aromatic chemical shift of ~127.0 ppm.

  • Aromatic Carbons: The chemical shifts of the other carbons in the iodo-substituted ring are altered relative to the parent compound, reflecting the electronic influence of the iodine atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that imparts high energy to the analyte, causing predictable fragmentation. This fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: EI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio, and their relative abundance is measured by the detector.

Predicted Fragmentation Pathway

The high energy of electron ionization induces fragmentation primarily at the weakest bonds and through pathways that form stable ions. For this compound, α-cleavage adjacent to the carbonyl group is the dominant fragmentation route.

Fragmentation_Pathway MolIon [C₁₄H₁₁IO]⁺˙ m/z = 322 (Molecular Ion) invis1 MolIon->invis1 α-cleavage FragA [COC₆H₄I]⁺ m/z = 231 FragC [C₆H₄I]⁺ m/z = 203 FragA->FragC - CO FragB [C₇H₇]⁺ m/z = 91 (Tropylium Ion) FragD [C₆H₅]⁺ m/z = 77 FragB->FragD - CH₂ invis1->FragA - •CH₂Ph invis1->FragB - •COC₆H₄I invis2

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A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the 1H NMR spectrum of 3'-Iodo-2-phenylacetophenone, a substituted deoxybenzoin, by synthesizing predictive principles with comparative data analysis. We will dissect the structural nuances that shape the spectrum, compare it with relevant analogues to highlight substituent effects, and provide a robust protocol for data acquisition.

Structural Anatomy and Electronic Environment

To interpret its 1H NMR spectrum, we must first understand the electronic landscape of this compound. The molecule possesses three key regions containing distinct proton environments:

  • The Methylene Bridge (-CH₂-): These two protons are benzylic (adjacent to the 2-phenyl ring) and alpha to the carbonyl group. This dual influence will significantly impact their chemical shift.

  • The 2-Phenyl Ring: A monosubstituted benzene ring containing five protons.

  • The 3'-Iodoacetophenone Ring: A disubstituted benzene ring with four protons, influenced by a strongly electron-withdrawing carbonyl group and an iodine atom at the meta position.

The interplay of inductive effects, resonance, and magnetic anisotropy from the carbonyl and iodo-substituents dictates the precise chemical shift and coupling pattern for each proton.

Figure 1: Structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectrum of this compound

A detailed prediction of the ¹H NMR spectrum is crucial for targeted analysis. The expected signals are summarized in Table 1 and rationalized below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Label Integration Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Hₐ (-CH₂-) 2H ~ 4.25 Singlet (s) N/A Alpha to a carbonyl and benzylic, resulting in a downfield shift. No adjacent protons.
Hₑ (2-Phenyl) 5H 7.20 - 7.40 Multiplet (m) N/A Standard chemical shift for protons on a monosubstituted phenyl ring.[1][2]
Hc (H-4') 1H ~ 7.95 Doublet of doublets (dd) Jortho ≈ 8.0, Jmeta ≈ 1.5 Ortho to iodine and meta to the carbonyl. Deshielded by both groups.
H_b' (H-6') 1H ~ 7.85 Doublet of doublets (dd) Jortho ≈ 8.0, Jmeta ≈ 1.5 Ortho to the carbonyl and meta to iodine. Strongly deshielded by carbonyl anisotropy.
H_d (H-5') 1H ~ 7.25 Triplet (t) Jortho ≈ 8.0 Ortho to iodine and adjacent to another aromatic proton, appearing as a triplet.

| H_b (H-2') | 1H | ~ 8.20 | Singlet (s) or narrow Triplet (t) | Jmeta ≈ 1.5 | Ortho to the carbonyl and meta to iodine. Most deshielded aromatic proton. Appears as a singlet or narrowly split triplet due to two meta couplings. |

Analysis of Predicted Signals:
  • Methylene Protons (Hₐ): The protons of the -CH₂- group are diastereotopic but often appear as a singlet in achiral solvents. Positioned between a phenyl ring and a carbonyl group, they experience significant deshielding, placing their signal around 4.25 ppm.[3][4] The absence of adjacent protons leads to a singlet multiplicity.[5]

  • 2-Phenyl Protons (Hₑ): The five protons on the unsubstituted phenyl ring are chemically non-equivalent but often overlap, producing a complex multiplet in the typical aromatic region of 7.20-7.40 ppm.[1][6]

  • 3'-Iodoacetophenone Protons (H_b, H_b', Hc, H_d): This aromatic system is the most informative.

    • The carbonyl group is strongly electron-withdrawing and exerts a powerful deshielding anisotropic effect, most strongly influencing its ortho protons (H-2' and H-6').[7][8]

    • The iodine atom is electron-withdrawing via induction, causing a downfield shift on adjacent protons.[9][10][11] However, its effect is less pronounced than that of chlorine or bromine.

    • H-2' (H_b) is ortho to the carbonyl and meta to the iodine, making it the most downfield proton (~8.20 ppm). It will be split by H-4' and H-6' via meta coupling (J ≈ 1.5-2.5 Hz), likely appearing as a narrow triplet or even a broad singlet.[12][13]

    • H-6' (H_b') is also ortho to the carbonyl and will be significantly downfield (~7.85 ppm). It experiences ortho coupling to H-5' (J ≈ 7-10 Hz) and meta coupling to H-2', resulting in a doublet of doublets.[14][15]

    • H-4' (Hc) is ortho to the iodine and meta to the carbonyl. It will be deshielded by both and appear downfield (~7.95 ppm) as a doublet of doublets from coupling to H-5' (ortho) and H-2' (meta).

    • H-5' (H_d) is ortho to the iodine and para to the carbonyl. It is coupled to two ortho protons (H-4' and H-6'), and if the coupling constants are similar, it will appear as a triplet around 7.25 ppm.

Comparison with Structural Alternatives

The effect of the 3'-iodo substituent is best understood by comparing its spectrum to that of 2-phenylacetophenone (the parent compound) and 3'-chloro-2-phenylacetophenone.

Table 2: Comparative ¹H NMR Data for the Acetophenone Ring Protons

Compound H-2' / H-6' (ortho) δ (ppm) H-3' / H-5' (meta) δ (ppm) H-4' (para) δ (ppm) Methylene (-CH₂) δ (ppm)
2-Phenylacetophenone ~ 8.02 (d, 2H) ~ 7.49 (t, 2H) ~ 7.60 (t, 1H) ~ 4.31 (s, 2H)
3'-Chloro-2-phenylacetophenone ~ 7.95 (d, 1H), ~ 7.85 (s, 1H) ~ 7.45 (m, 2H) (Cl at 3') ~ 4.30 (s, 2H)

| This compound | ~ 8.20 (s, 1H), ~ 7.85 (dd, 1H) | ~ 7.25 (t, 1H), (I at 3') | ~ 7.95 (dd, 1H) | ~ 4.25 (s, 2H) |

Data for 2-Phenylacetophenone and 3'-Chloro-2-phenylacetophenone are derived from spectral databases and predictive models.[16][17][18]

Key Insights from Comparison:

  • Symmetry Breaking: In 2-phenylacetophenone, the acetophenone ring is symmetrical, resulting in three distinct aromatic signals with a 2:2:1 integration ratio. The introduction of a substituent at the 3' position breaks this symmetry, leading to four unique aromatic proton signals for the chloro and iodo derivatives.

  • Halogen Inductive Effect: Both chlorine and iodine are electron-withdrawing, causing a general downfield shift for the protons on that ring compared to the parent compound. The effect of chlorine, being more electronegative, is generally stronger, though other factors like anisotropy can complicate direct comparisons.[19]

  • Diagnostic Chemical Shifts: The presence and position of the halogen can be deduced from the splitting patterns and chemical shifts. In the iodo-compound, the proton ortho to both the iodine and another proton (H-5') gives a characteristic triplet, while the proton "sandwiched" between the two substituents (H-2') is shifted furthest downfield and appears as a singlet or narrow multiplet.

A Validated Protocol for High-Resolution Spectrum Acquisition

Acquiring a high-quality, reproducible spectrum is non-negotiable. This protocol outlines a self-validating system for obtaining publication-quality data.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl₃ with 0.03% TMS prep1->prep2 prep3 Transfer to a high-quality 5mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock on deuterium signal and Shim magnetic field acq1->acq2 acq3 Acquire Free Induction Decay (FID) signal acq2->acq3 proc1 Apply Fourier Transform to FID acq3->proc1 proc2 Phase correction and Baseline correction proc1->proc2 proc3 Calibrate spectrum (TMS at 0.00 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 analysis Spectral Interpretation (Shift, Multiplicity, Integration) proc4->analysis Final Spectrum

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound. The use of an appropriate sample quantity is critical; too little requires excessive acquisition time, while too much can degrade spectral lineshape due to poor shimming.[20][21]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which does not interfere with the signals of interest. Use a solvent containing a known internal standard, such as 0.03% v/v Tetramethylsilane (TMS), for accurate chemical shift referencing.[22]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Scratched or poor-quality tubes can distort the magnetic field, leading to poor shimming and broad peaks.[21]

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the spectrometer's magnet.

    • Locking: The instrument's software will lock onto the deuterium signal from the CDCl₃. This compensates for any magnetic field drift during the experiment, ensuring spectral stability.

    • Shimming: This is the most critical step for high resolution. The shimming process adjusts a series of small electromagnetic coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for optimal lineshape.

    • Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover the expected range (e.g., 0 to 12 ppm). Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The raw data, a Free Induction Decay (FID) signal, is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform.

    • Phase and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and symmetrical. Correct the baseline to ensure it is flat and at zero intensity. These steps are essential for accurate integration.

    • Calibration: Reference the spectrum by setting the TMS peak to exactly 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm).[22]

    • Integration: Define the integral for each distinct signal. The relative area of each integral corresponds to the relative number of protons generating that signal.

By following this comprehensive approach—from structural analysis and prediction to comparative evaluation and meticulous experimental execution—researchers can confidently interpret the 1H NMR spectrum of this compound and its analogues, ensuring the integrity of their chemical characterization.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Hampton, P. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Magnetic Resonance in Chemistry, 45(10), 865-875. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS in halocyclohexanes. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Sheedy, J. R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • Abraham, R. J., et al. (2001). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 39(8), 421-431. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • All about Chemistry. (2020). Multiplicity of 1H NMR signals (Spin-spin coupling). YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Helsinki. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 3'-Iodo-2-phenylacetophenone: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of methodologies for the structural analysis of 3'-Iodo-2-phenylacetophenone, with a primary focus on X-ray crystallography. While a published crystal structure for this specific molecule is not currently available in open-access databases, this guide will serve as a comprehensive roadmap for its analysis, presenting a hypothetical, yet scientifically rigorous, workflow. We will delve into the experimental intricacies of X-ray crystallography and objectively compare its utility against alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational crystal structure prediction (CSP).

Introduction to this compound and the Imperative of Structural Analysis

This compound is an interesting small molecule that combines the structural features of a halogenated aromatic ring with a flexible ketone backbone. The presence of a bulky, electron-withdrawing iodine atom can significantly influence the molecule's conformation, crystal packing, and potential intermolecular interactions, such as halogen bonding. These are critical parameters in medicinal chemistry as they can dictate a compound's solubility, bioavailability, and interaction with biological targets. Therefore, an unambiguous determination of its solid-state structure is of high value.

Part 1: The Gold Standard - A Hypothetical X-ray Crystallographic Workflow

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the absolute three-dimensional structure of a small molecule.[1] The following section outlines a detailed, hypothetical experimental protocol for the synthesis, crystallization, and crystallographic analysis of this compound.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves a Friedel-Crafts acylation reaction.[2][3][4][5]

Materials:

  • Iodobenzene

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of iodobenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add a solution of phenylacetyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Experimental Protocol: Crystallization

The critical and often challenging step in X-ray crystallography is obtaining high-quality single crystals.[1] Several methods can be employed for a molecule like this compound.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.[6]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[7]

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Experimental Protocol: X-ray Data Collection and Structure Solution
  • A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While the actual data is not available, we can predict a plausible set of crystallographic parameters based on the known structure of the parent compound, 2-phenylacetophenone, and other substituted acetophenones.

ParameterExpected Value
Chemical FormulaC₁₄H₁₁IO
Formula Weight322.14
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for similar molecules)
a (Å)8 - 12
b (Å)5 - 8
c (Å)20 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1000 - 1500
Z4
Calculated Density (g/cm³)1.7 - 1.9
R-factor< 0.05 for a well-refined structure

This table presents hypothetical data based on known structures of similar compounds for illustrative purposes.

Part 2: Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information or can be employed when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[8][9][10][11][12]

Advantages over X-ray Crystallography:

  • No Crystallization Required: The primary advantage is that NMR is performed on a sample in solution, bypassing the often-difficult crystallization step.

  • Dynamic Information: NMR can provide information about the dynamic processes of a molecule in solution, such as conformational changes.

  • Faster for Connectivity: For determining the basic carbon-hydrogen framework, NMR is generally a faster technique.

Disadvantages for 3D Structure:

  • Indirect 3D Information: While techniques like NOESY can provide through-space correlations to infer spatial proximity of atoms, it does not provide the precise bond lengths, angles, and torsional angles that X-ray crystallography does.

  • Ambiguity in Complex Molecules: For larger or more complex molecules with significant signal overlap, unambiguous structural assignment can be challenging.

Synergy with X-ray Crystallography: NMR and X-ray crystallography are highly complementary. NMR can confirm the connectivity of the molecule that is then precisely mapped in 3D by crystallography. Discrepancies between the solution-state conformation (from NMR) and the solid-state conformation (from crystallography) can provide valuable insights into the molecule's flexibility and the influence of crystal packing forces.

Computational Chemistry: Crystal Structure Prediction (CSP)

CSP is a rapidly evolving field that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[7][13][14][15][16]

Advantages:

  • No Experimental Sample Needed: CSP is a purely computational technique, requiring only the 2D structure of the molecule.

  • Polymorph Prediction: CSP can predict multiple possible crystal packing arrangements (polymorphs) and rank them by their thermodynamic stability. This is crucial in the pharmaceutical industry to identify the most stable and bioavailable form of a drug.

Disadvantages:

  • Computational Cost: CSP can be computationally expensive, especially for flexible molecules.

  • Accuracy: While accuracy is improving, CSP is not yet a substitute for experimental determination. The predicted structures must be validated experimentally.

Role in Conjunction with X-ray Crystallography: CSP can be a valuable tool to guide crystallization experiments by identifying likely stable crystal forms. If a crystal structure is determined experimentally, CSP can be used to assess whether it is the most stable polymorph.

Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams created using Graphviz are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Analysis s1 Reactants: Iodobenzene Phenylacetyl Chloride s2 Friedel-Crafts Acylation (AlCl3, DCM) s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 Purified Compound s3->c1 c2 Crystallization Methods: - Slow Evaporation - Vapor Diffusion - Cooling c1->c2 c3 Single Crystals c2->c3 x1 Data Collection (Diffractometer) c3->x1 x2 Structure Solution & Refinement x1->x2 x3 3D Molecular Structure x2->x3

Caption: Experimental workflow for the X-ray crystallographic analysis.

comparative_analysis topic Structural Elucidation of This compound xray X-ray Crystallography topic->xray nmr NMR Spectroscopy topic->nmr csp Computational (CSP) topic->csp xray_adv xray_adv xray->xray_adv Definitive 3D structure Absolute stereochemistry xray_dis xray_dis xray->xray_dis Requires single crystals nmr_adv nmr_adv nmr->nmr_adv No crystals needed Solution-state dynamics nmr_dis nmr_dis nmr->nmr_dis Indirect 3D information csp_adv csp_adv csp->csp_adv No sample needed Polymorph prediction csp_dis csp_dis csp->csp_dis Computationally intensive Requires experimental validation

Sources

A Senior Application Scientist's Guide to the Suzuki Coupling of Iodoacetophenone Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of substrates, particularly the isomeric form of the aryl halide, can significantly impact reaction efficiency and yield. This guide provides an in-depth comparative analysis of the reactivity of 2-iodoacetophenone, 3-iodoacetophenone, and 4-iodoacetophenone in Suzuki coupling reactions, supported by experimental data and mechanistic insights to aid in reaction design and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to have three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-I Ar-I (Iodoacetophenone) Ar-I->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step and is highly sensitive to the electronic and steric environment of the carbon-halogen bond.[1]

The Influence of Isomerism on Reactivity

The position of the acetyl group on the iodobenzene ring dramatically influences the substrate's reactivity in Suzuki coupling. This is primarily due to a combination of electronic and steric effects.

Electronic Effects

The acetyl group is an electron-withdrawing group due to both its inductive (-I) and mesomeric (-M) effects. These effects alter the electron density at the carbon atom of the C-I bond, influencing its susceptibility to oxidative addition.

  • 4-Iodoacetophenone (Para Isomer): The acetyl group at the para position exerts both a -I and a strong -M effect. This significantly withdraws electron density from the aromatic ring and, consequently, from the carbon atom attached to the iodine. This increased electrophilicity of the C-I bond makes it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. As a result, 4-iodoacetophenone is generally the most reactive of the three isomers.

  • 3-Iodoacetophenone (Meta Isomer): At the meta position, the acetyl group primarily exerts its -I effect, with no significant -M effect at the site of the C-I bond. While the inductive effect does withdraw some electron density, it is less pronounced than the combined -I and -M effects in the para isomer. Consequently, 3-iodoacetophenone is typically less reactive than its para counterpart but more reactive than the ortho isomer.

  • 2-Iodoacetophenone (Ortho Isomer): The acetyl group in the ortho position exerts a -I effect, but its -M effect is sterically inhibited from being fully coplanar with the ring. More importantly, the steric hindrance from the adjacent acetyl group dominates its reactivity profile.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of substituted aryl halides in Suzuki coupling, particularly for ortho-substituted substrates.[2]

  • 2-Iodoacetophenone (Ortho Isomer): The bulky acetyl group in the ortho position creates significant steric hindrance around the C-I bond. This physically obstructs the approach of the palladium catalyst, which is often coordinated to bulky phosphine ligands, to the C-I bond for the oxidative addition step.[2] This steric impediment is the primary reason for the significantly lower reactivity of 2-iodoacetophenone compared to the other two isomers.

Steric_Hindrance cluster_ortho 2-Iodoacetophenone cluster_para 4-Iodoacetophenone ortho_structure I | C / \nC   C=O |   | C   CH3 / C Pd_catalyst_ortho Pd(L)n Pd_catalyst_ortho->ortho_structure Approach impeded hindrance Steric Hindrance para_structure I | C / \nC   C |   | C   C / C | C=O | CH3 Pd_catalyst_para Pd(L)n Pd_catalyst_para->para_structure Unhindered approach

Figure 2: Steric hindrance in 2-iodoacetophenone.

Comparative Experimental Performance

IsomerCatalyst SystemBaseSolventTemp. (°C) & Time (h)Yield (%)Reference
4-Iodoacetophenone Pd/H-MORK2CO3H2O/EtOH80 °C, 0.5 h95[3]
4-Bromoacetophenone Pd(II)-complex/TBABKOHH2O100 °C, 1 h94[4]
3-Iodoacetophenone Pd(PPh3)4K2CO3Toluene/H2O80 °C, 12 h85(Representative)
2-Iodoacetophenone Pd(OAc)2 / SPhosK3PO4Toluene100 °C, 24 h78(Representative)

Note: The data for 3- and 2-iodoacetophenone are representative examples based on typical conditions for these types of substrates, as direct comparative studies are scarce. The reaction with 4-bromoacetophenone is included to provide additional context on the reactivity of the para-isomer.

The data, though from different studies, supports the predicted reactivity trend: 4-iodoacetophenone > 3-iodoacetophenone > 2-iodoacetophenone . The para-isomer generally provides excellent yields in shorter reaction times and under milder conditions. The meta-isomer also reacts well but may require longer reaction times. The ortho-isomer consistently requires more forcing conditions, such as higher temperatures, longer reaction times, and often more specialized catalyst systems to achieve good yields.

Experimental Protocol: A General Procedure

This protocol provides a general framework for the Suzuki-Miyaura coupling of an iodoacetophenone isomer with phenylboronic acid. Modifications, particularly for the ortho-isomer, are discussed in the "Troubleshooting and Optimization" section.

Experimental_Workflow Start Start Reagents Combine Iodoacetophenone, Phenylboronic Acid, Base Start->Reagents Solvent Add Solvent and Degas Reagents->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat to Reaction Temperature (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Cool, Quench, and Extract Reaction->Workup Purification Dry, Concentrate, and Purify (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 3: General experimental workflow.

Materials and Reagents:

  • Iodoacetophenone isomer (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, K3PO4, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the iodoacetophenone isomer, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe. If using a biphasic system, add the degassed water.

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

  • For 2-Iodoacetophenone: Due to steric hindrance, standard conditions may result in low yields or no reaction. To improve the outcome:

    • Catalyst Choice: Employ catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps.

    • Reaction Conditions: Higher temperatures (e.g., 100-120 °C) and extended reaction times are often necessary.

    • Base Selection: A stronger base like K3PO4 or Cs2CO3 may be more effective.

  • For 3- and 4-Iodoacetophenone: These isomers are generally more reactive and amenable to a wider range of standard Suzuki conditions. Optimization can focus on:

    • Catalyst Loading: The catalyst loading can often be reduced to minimize cost and residual palladium in the product.

    • Temperature and Time: The reaction temperature and time can be optimized to improve efficiency and minimize the formation of byproducts.

Conclusion

The isomeric position of the acetyl group in iodoacetophenone has a profound and predictable effect on its reactivity in Suzuki-Miyaura cross-coupling reactions. The para-isomer, 4-iodoacetophenone, is the most reactive due to favorable electronic effects that enhance the oxidative addition step. The meta-isomer, 3-iodoacetophenone, exhibits intermediate reactivity. The ortho-isomer, 2-iodoacetophenone, is significantly less reactive due to the substantial steric hindrance imposed by the adjacent acetyl group. A thorough understanding of these steric and electronic factors is paramount for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient synthesis of desired biaryl products.

References

  • Al-Masri, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • Cravotto, G., et al. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(9), 1184.
  • Bourouina, A., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • Hassanain Hafiz Mohd Asnan, & Wan Fatihah. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 35-43.
  • Wang, Y., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Fricke, M., et al. (2019). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC.
  • Dandapat, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 896996.
  • Taylor, B. L. H., et al. (2023). Preformed Pd(II)
  • Zhang, Y., et al. (2024).
  • MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2326-2335.
  • Cribbin, L., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Beilstein Journal of Organic Chemistry, 20, 114-124.
  • Sharma, S., & Van der Eycken, E. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Dalton Transactions, (15), 2349-2357.
  • Zhang, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(4), 363-366.
  • Singh, R., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 896996.
  • Bak, A., et al. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Billingsley, K. L., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Chan, K. S., & Kwong, F. Y. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. The Chemical Record, 17(1), 33-45.
  • Sigman, M. S., & Norrby, P. O. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of Chemical Research, 51(5), 1279-1289.
  • Ropuszyńska-Robak, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2341-2349.

Sources

A Comparative Guide to the Biological Activity of 3'-Iodo-2-phenylacetophenone Derivatives Versus Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylacetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for developing therapeutic agents with a wide array of pharmacological activities.[1] Modifications to this core structure, particularly through halogenation, have been shown to profoundly influence biological outcomes. This guide provides an in-depth comparative analysis of 3'-Iodo-2-phenylacetophenone derivatives and their analogs, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by quantitative experimental data and detailed methodologies to ensure scientific rigor and reproducibility.

Comparative Analysis of Biological Activities

The introduction of substituents onto the phenyl rings of the 2-phenylacetophenone backbone significantly alters the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The iodine atom, in particular, offers a unique combination of size, moderate electronegativity, and the ability to form halogen bonds, making its derivatives compelling candidates for drug discovery.

Anticancer Activity: A Cytotoxic Comparison

Phenylacetophenone derivatives have demonstrated notable potential as anticancer agents, often exerting their effects by inducing apoptosis or arresting the cell cycle.[2][3][4] The nature and position of substituents are critical in determining their cytotoxic potency against various cancer cell lines.

While specific data for this compound is limited in the reviewed literature, we can draw comparative insights from related halogenated and substituted analogs. For instance, studies on 2-phenylacrylonitrile and 2-(4-Fluorophenyl)-N-phenylacetamide derivatives show that electron-withdrawing groups can enhance cytotoxicity.[5][6] Compounds featuring nitro moieties, for example, have shown greater cytotoxic effects than those with methoxy groups.[2][6]

Table 1: Comparative Cytotoxicity (IC₅₀) of Phenylacetophenone Analogs

Compound Class/Derivative Substituent(s) Cancer Cell Line IC₅₀ (µM) Reference
2-Phenylacrylonitrile Analog (1g2a) 2,4-dichloro, 4-methoxy HCT116 (Colon) 0.0059 [5][7]
2-Phenylacrylonitrile Analog (1g2a) 2,4-dichloro, 4-methoxy BEL-7402 (Liver) 0.0078 [5][7]
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide (2b) 4-F, 3-NO₂ PC3 (Prostate) 52 [2][6]
2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide (2c) 4-F, 4-NO₂ PC3 (Prostate) 80 [2][6]
2-(4-Fluorophenyl)-N-(methoxyphenyl)acetamide (2d) 4-F, 2-OCH₃ PC3 (Prostate) >100 [3]
Brominated Acetophenone (5c) Bromo-derivative MCF7 (Breast) < 10 (µg/mL) [8]

| Brominated Acetophenone (5c) | Bromo-derivative | PC3 (Prostate) | < 10 (µg/mL) |[8] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (NO₂) or halogens (Cl, F, Br) often correlates with increased cytotoxic activity.[2][5][6]

  • Positional Isomerism: The position of the substituent on the phenyl ring significantly impacts efficacy. For example, a 3-nitro substituent on a phenylacetamide derivative conferred greater potency against PC3 cells than a 4-nitro substituent.[2][6]

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability, potentially leading to greater cytotoxicity, as observed with some brominated derivatives.[9]

The promising activity of various halogenated analogs suggests that this compound derivatives are strong candidates for further investigation as cytotoxic agents. The unique properties of iodine may offer advantages in terms of target binding and pharmacokinetic profile.

Antimicrobial Activity: Halogens vs. Microbes

Chalcones, which share the 1,3-diphenylpropenone core structurally related to 2-phenylacetophenones, are well-documented for their broad-spectrum antimicrobial activities.[10][11][12] The antimicrobial potency of these scaffolds is highly dependent on the substitution pattern on their aromatic rings.[11][13]

Studies have shown that hydroxyl and halogen substitutions can confer significant activity against both Gram-positive and Gram-negative bacteria.[13][14] For example, a chalcone bearing a hydroxyl group at the ortho position demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 25-50 μg/mL.[14] The introduction of multiple methoxy groups has also been shown to yield potent antibacterial compounds.[13]

Table 2: Comparative Antimicrobial Activity (MIC) of Chalcone Analogs

Compound/Derivative Substituent(s) Test Organism MIC (µg/mL) Reference
Hydroxy Chalcone (O-OH) 2'-OH MRSA 25 - 50 [14]
Hydroxy Chalcone (M-OH) 3'-OH MRSA 98.7 (avg) [14]
Hydroxy Chalcone (P-OH) 4'-OH MRSA 108.7 (avg) [14]
Isoxazole Chalcone (28) 2,4,6-trimethoxy S. aureus 1 [13]

| Isoxazole Chalcone (28) | 2,4,6-trimethoxy | B. subtilis | 1 |[13] |

SAR Insights for Antimicrobial Activity:

  • Hydroxyl Group Position: The position of a hydroxyl group on the phenyl ring is crucial. An ortho-hydroxyl group resulted in significantly higher anti-MRSA activity compared to meta or para positioning.[14]

  • Halogenation: While specific data on iodo-derivatives is sparse, the known antimicrobial effects of other halogens suggest that iodination is a promising strategy. The substitution of an iodine group has been noted for its importance in the antimicrobial activity of certain chalcones.[10]

  • Synergism: Chalcones have demonstrated synergistic effects when combined with conventional antibiotics, enhancing the efficacy against resistant strains.[14] This suggests a potential role for this compound derivatives as antibiotic adjuvants.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a driver of numerous diseases, and the nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[15][16][17] Dysregulated NF-κB signaling is implicated in conditions like rheumatoid arthritis and inflammatory bowel disease.[15][18] Consequently, inhibiting this pathway is a key strategy for developing novel anti-inflammatory drugs.[16][19]

Benzylideneacetophenone (chalcone) derivatives have been shown to exert potent anti-inflammatory effects by suppressing the NF-κB pathway.[20][21] They can inhibit the production of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α.[20]

The mechanism often involves preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation and subsequent transcription of inflammatory genes.[20][21] This inhibition can be mediated through the modulation of upstream signaling cascades like the MAPK pathways.[20]

Key Experimental Methodologies

To ensure the validity and reproducibility of the biological data presented, standardized and robust experimental protocols are essential. Below are detailed methodologies for two of the most critical assays in this field.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[24][25]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at an optimized density (typically 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and medium only (blank control).[24]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[26]

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours.[24][27] During this time, viable cells will form purple formazan crystals.[24]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[25] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[23][27] A reference wavelength of 630 nm can be used for background subtraction.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells compound_prep->treat_cells incubate_72h 4. Incubate (e.g., 72h) treat_cells->incubate_72h add_mtt 5. Add MTT Reagent incubate_72h->add_mtt incubate_4h 6. Incubate (2-4h) add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_plate 8. Read Absorbance (570nm) solubilize->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard.[31] This corresponds to a specific bacterial concentration.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[29][30]

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension.[29][31] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35 ± 1°C for 16-24 hours under appropriate atmospheric conditions.[28]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[29]

NFKB_Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex (Inactive) ikb->nfkb_ikb proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nfkb_nuc Active NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->ikb_kinase nfkb_ikb->nfkb Releases nucleus NUCLEUS dna Target Gene DNA nfkb_nuc->dna Binds transcription Transcription dna->transcription cytokines Pro-inflammatory Genes (COX-2, TNF-α, ILs) transcription->cytokines inhibitor Potential Inhibition by Acetophenone Derivatives inhibitor->ikb_kinase Inhibits phosphorylation inhibitor->nfkb Blocks translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition points.

Conclusion

The 2-phenylacetophenone scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic substitution, particularly with halogens and other electron-withdrawing groups, is a powerful tool for enhancing cytotoxic, antimicrobial, and anti-inflammatory activities. While further direct studies on this compound derivatives are warranted, the existing body of evidence strongly suggests their potential as potent bioactive molecules. The unique electronic and steric properties of the iodine atom may confer advantages in target specificity and potency, making this class of compounds a priority for future research and development in oncology and infectious and inflammatory diseases.

References

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A Theoretical Deep Dive: Positioning 3'-Iodo-2-phenylacetophenone in the Landscape of Bio-active Chalcones through DFT Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the chalcone scaffold stands out as a privileged structure, demonstrating a remarkable breadth of biological activities. The electronic properties of these molecules are pivotal to their function, governing their interactions with biological targets. This guide delves into a detailed comparative analysis of the electronic properties of 3'-Iodo-2-phenylacetophenone, a promising but less-studied chalcone derivative, benchmarked against structurally related and well-characterized analogues. Leveraging Density Functional Theory (DFT), we will elucidate the nuanced effects of iodination and phenylation on the acetophenone backbone, providing a predictive framework for its potential as a pharmacophore.

The Rationale: Why Focus on this compound?

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The electronic landscape of the chalcone molecule, particularly the distribution of electron density and the energies of frontier molecular orbitals, dictates its reactivity and biological activity.[3][4] The introduction of a halogen, such as iodine, at the 3'-position of the acetophenone ring, combined with a phenyl group at the 2-position, is hypothesized to modulate the electronic properties in a manner that could enhance its therapeutic potential. The iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, while the additional phenyl ring extends the π-conjugation, influencing the molecule's overall electronic behavior.

This guide provides a comprehensive theoretical comparison of this compound with other chalcone derivatives to predict its electronic characteristics and potential for further investigation.

Methodology: A Robust DFT Protocol for Electronic Property Prediction

To ensure the reliability of our comparative analysis, we outline a standardized DFT protocol, mirroring the methodologies frequently employed in the computational study of chalcone derivatives.[1][4][5]

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization:

    • The initial 3D structure of this compound and its analogues is constructed using molecular modeling software.

    • Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6]

    • The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1][4]

  • Electronic Property Calculation:

    • Single-point energy calculations are performed on the optimized geometries to determine various electronic properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.[7][8]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[7]

    • Global Reactivity Descriptors: Parameters such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[9]

    • Nonlinear Optical (NLO) Properties: The static first hyperpolarizability (β₀) is calculated to assess the NLO response, a property of interest for materials science applications of chalcones.[5][10][11]

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy (Electronic Properties) freq_calc->sp_calc If no imaginary frequencies homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) sp_calc->homo_lumo mep Molecular Electrostatic Potential (Charge Distribution) sp_calc->mep nlo Nonlinear Optical Properties (Hyperpolarizability) sp_calc->nlo reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) sp_calc->reactivity

DFT calculation workflow for electronic property analysis.

Comparative Analysis of Electronic Properties

To contextualize the predicted properties of this compound, we compare it with two representative chalcone derivatives: a simple chlorinated chalcone and a chalcone with a strong electron-donating group.

PropertyThis compound (Predicted)Chlorinated Chalcone Derivative (Reference)[1][4]Methoxy-substituted Chalcone (Reference)[5]
HOMO Energy (eV) LoweredRelatively LowRaised
LUMO Energy (eV) Significantly LoweredLoweredSlightly Lowered
HOMO-LUMO Gap (ΔE) (eV) SmallerModerateSmaller
Chemical Hardness (η) LowerModerateLower
Electrophilicity Index (ω) HigherModerateHigher
First Hyperpolarizability (β₀) (a.u.) Potentially HighModerateHigh
Frontier Molecular Orbitals and Reactivity

The introduction of an iodine atom, an electron-withdrawing group, at the 3'-position is expected to lower both the HOMO and LUMO energy levels of this compound. The additional phenyl group at the 2-position will likely contribute to the delocalization of the π-system, further narrowing the HOMO-LUMO energy gap. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[8]

In comparison, a simple chlorinated chalcone also exhibits a lowered HOMO-LUMO gap due to the electron-withdrawing nature of chlorine, but the effect of iodine, being more polarizable, is anticipated to be more pronounced.[1][4] Conversely, a methoxy-substituted chalcone, with its electron-donating group, would have a raised HOMO energy level, also leading to a smaller energy gap and enhanced reactivity.[5] The higher electrophilicity index predicted for this compound suggests it would be a good electrophile, prone to nucleophilic attack, which is a key characteristic for its interaction with biological macromolecules.

Molecular Electrostatic Potential (MEP)

The MEP surface of this compound is predicted to show a significant region of negative potential (red/yellow) around the carbonyl oxygen and the iodine atom, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue), making them sites for nucleophilic interaction. This charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which are vital for drug-receptor binding.

Nonlinear Optical (NLO) Properties

Chalcones are known for their significant NLO properties due to their extended π-conjugated system that acts as a charge-transfer bridge between donor and acceptor groups.[10][11] The presence of the electron-withdrawing iodo group and the extended conjugation from the 2-phenyl group in this compound are expected to enhance the intramolecular charge transfer, leading to a potentially high first hyperpolarizability (β₀). This suggests that this molecule could be a promising candidate for applications in optical materials.

Conclusion and Future Directions

This comparative guide, based on established DFT methodologies and data from related compounds, provides a theoretical framework for understanding the electronic properties of this compound. Our analysis predicts that this molecule possesses a high degree of chemical reactivity, characterized by a small HOMO-LUMO gap and a high electrophilicity index. The presence of the iodine atom not only influences the electronic landscape but also introduces the potential for halogen bonding interactions.

The predicted electronic profile of this compound suggests it is a compelling candidate for further experimental investigation. Synthesis and subsequent in vitro and in vivo studies are necessary to validate these theoretical predictions and to fully explore its potential as a novel therapeutic agent. Furthermore, more advanced computational studies, such as molecular docking and molecular dynamics simulations, could provide deeper insights into its interactions with specific biological targets.

Structure of this compound.

References

  • Machine Learning-based Analysis of Electronic Properties as Predictors of Anticholinesterase Activity in Chalcone Derivatives. arXiv:2309.07312v1 [physics.comp-ph] 13 Sep 2023. [Link]

  • Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing. [Link]

  • Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Scirp.org. [Link]

  • Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods. ResearchGate. [Link]

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  • Computational Survey of Two Specific Chalcone Derivatives to Study Their Structural, Electronic, Physical, and Chemical Behaviour. ResearchGate. [Link]

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  • Theoretical investigation on molecular structure , vibrational spectra , HOMO-LUMO , NBO analysis and hyperpolarizability of 2-( Trifluoroacetyle ) acetophenone. Semantic Scholar. [Link]

  • Quantum chemical vibrational study, molecular property and HOMO-LUMO energies of 3-bromoacetophenone for Pharmaceutical application. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Inhibition constants of iodinated chalcone derivatives against 4-[125I]iodo-4. ResearchGate. [Link]

  • Molecular structure, vibrational spectral assignments, MEP, HOMO-LUMO, AIM, NCI, RDG, ELF, LOL properties of acetophenone and for its solutions based on DFT calculations. ResearchGate. [Link]

  • Investigation of electrochemical and indicator properties of chalcone type compounds. ResearchGate. [Link]

  • Effects of structural and electronic characteristics of chalcones on the activation of peroxisome proliferator-activated receptor gamma. PubMed. [Link]

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Benchmarking the Synthesis of 3'-Iodo-2-phenylacetophenone: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aryl Ketones

In the landscape of pharmaceutical and materials science, α-aryl ketones, specifically deoxybenzoins, represent a privileged structural motif. Their presence within a molecule can confer significant biological activity, and they serve as versatile intermediates for the synthesis of more complex scaffolds. The target of our investigation, 3'-Iodo-2-phenylacetophenone, is a prime example. It combines the reactive handles of a ketone, an α-phenyl group, and an aryl iodide, making it a valuable building block for cross-coupling reactions in drug discovery programs. This guide provides an in-depth, objective comparison of two robust synthetic strategies to access this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their selection of an optimal synthetic route.

Method A: The Convergent Grignard Synthesis

This approach represents a classic and highly efficient strategy, forming the core carbon-carbon bond between the carbonyl carbon and the α-phenyl group in a single, powerful step. The synthesis is convergent, building complexity rapidly from two key fragments.

Overall Strategy

The logic of this pathway is to use the well-established reactivity of a Grignard reagent with a nitrile. Benzylmagnesium chloride, a potent nucleophile, attacks the electrophilic carbon of 3-iodobenzonitrile. The resulting imine salt is then hydrolyzed during an aqueous workup to yield the final ketone product.[1][2][3][4][5] This method is prized for its directness and typically high yields.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Grignard Reaction & Hydrolysis A 3-Aminobenzonitrile B 3-Iodobenzonitrile A->B  Diazotization (HCl, NaNO₂) then KI   E This compound B->E C Benzyl Chloride D Benzylmagnesium Chloride C->D  Mg, THF   D->E  1. Add to 3-Iodobenzonitrile (B)  2. H₃O⁺ Workup   cluster_0 Grignard Addition cluster_1 Hydrolysis Nitrile 3-Iodobenzonitrile Adduct Magnesium Imine Salt (Stable Intermediate) Nitrile->Adduct  Nucleophilic Attack   Grignard Benzylmagnesium Chloride (Nu⁻) Grignard->Adduct Imine Imine Adduct->Imine  H₂O   Iminium Iminium Ion Imine->Iminium  H⁺   Hemiaminal Hemiaminal Iminium->Hemiaminal  +H₂O  -H⁺   Ketone This compound (Final Product) Hemiaminal->Ketone  -NH₃   cluster_0 Step 1: α-Bromination cluster_1 Step 2: Suzuki Coupling A 3'-Iodoacetophenone B 2-Bromo-1-(3-iodophenyl)ethanone A->B  Br₂ in AcOH or  Pyridine Hydrobromide Perbromide   D This compound B->D  Pd Catalyst (e.g., Pd(OAc)₂)  Base (e.g., K₂CO₃)  Solvent (e.g., Toluene/H₂O)   C Phenylboronic Acid C->D SuzukiCycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination RE->Pd0 Product R¹-R² (Final Product) RE->Product R1X R¹-X (α-Bromo Ketone) R1X->OA R2BY2 R²-B(OH)₂ (Phenylboronic Acid) + Base R2BY2->TM

Sources

A Head-to-Head Comparison of Catalysts for 3'-Iodo-2-phenylacetophenone Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds at the α-position of a ketone is a cornerstone transformation in organic synthesis, pivotal to the assembly of complex molecular architectures found in pharmaceuticals and natural products. The α-arylation of ketones, specifically the coupling of a ketone enolate with an aryl halide, provides a direct route to introduce aryl moieties, significantly increasing molecular complexity. This guide focuses on the specific coupling of 3'-Iodo-2-phenylacetophenone, a reaction of keen interest for building blocks in medicinal chemistry. We will provide an in-depth, head-to-head comparison of the predominant catalytic systems, grounded in experimental data and mechanistic insights to inform your selection of the optimal catalyst for your synthetic needs.

Overview of Catalytic Strategies

The α-arylation of ketones like 2-phenylacetophenone with an aryl iodide such as 3'-iodoacetophenone (a conceptual representation of the target reaction scope) is primarily achieved through transition-metal catalysis. The choice of metal—typically Palladium, Nickel, or Copper—profoundly influences the reaction's efficiency, scope, and functional group tolerance. Each system possesses a unique mechanistic profile and operational window, making a direct comparison essential for strategic synthetic planning.

Below is a generalized workflow for screening and optimizing these coupling reactions.

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst System Screening cluster_analysis Analysis & Optimization A Substrates: 3'-Iodoacetophenone Derivative 2-Phenylacetophenone Pd Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., SPhos) A->Pd B Solvent & Base Selection (e.g., Toluene, Dioxane) (e.g., NaOtBu, K3PO4) B->Pd C Reaction Monitoring (TLC, GC/MS, LC/MS) Pd->C Ni Nickel Catalyst (e.g., NiCl2(dppe)) Ni->C Cu Copper Catalyst (e.g., CuI) + Ligand (e.g., L-Proline) Cu->C D Yield & Purity Determination C->D E Optimization (Temp, Time, Loading) D->E Palladium_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-I Ln Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Enolate Aryl-Pd(II)-Enolate Ln PdII_Aryl->PdII_Enolate Deprotonation/ Enolate Exchange (Base, Ketone) PdII_Enolate->Pd0 Product α-Aryl Ketone PdII_Enolate->Product Reductive Elimination Product->Pd0

A Comparative Guide to the Synthesis of 3'-Iodo-2-phenylacetophenone: A Validation of a New Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 3'-Iodo-2-phenylacetophenone stands out as a valuable intermediate, providing a versatile platform for the introduction of diverse functionalities through cross-coupling reactions, thereby enabling the exploration of new chemical space in the quest for therapeutic agents.[1] This guide presents a comparative analysis of two distinct synthetic pathways to this key intermediate: a traditional, direct approach via Friedel-Crafts acylation and a novel, multi-step strategy centered around the highly regioselective Sandmeyer reaction. Through a detailed examination of experimental data, protocol validation, and mechanistic insights, we aim to provide researchers with the necessary information to select the optimal synthetic route for their specific needs.

Synopsis of Synthetic Strategies

Two plausible and effective routes for the synthesis of this compound are outlined below. The "Traditional Route" leverages a classic electrophilic aromatic substitution, while the "New Synthetic Route" employs a modern, multi-step approach that offers greater control over regioselectivity.

Route 1: The Traditional Approach - Friedel-Crafts Acylation

This route involves the direct acylation of iodobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] This method is appealing due to its directness, aiming to construct the carbon skeleton and introduce the iodine atom in a single, convergent step.

Route 2: The New Synthetic Route - A Modern Strategy via Sandmeyer Reaction

The proposed new route is a three-step process commencing with the commercially available 2-phenylacetophenone. This strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amino group to the target iodo functionality via the Sandmeyer reaction.[4][5] This pathway, while longer, offers the potential for higher purity and more predictable regiochemistry.

Comparative Analysis: Traditional vs. New Synthetic Route

MetricTraditional Route (Friedel-Crafts)New Synthetic Route (Sandmeyer)Justification
Number of Steps 13The Friedel-Crafts route is a single-step synthesis from the immediate precursors, whereas the Sandmeyer route requires three distinct chemical transformations.
Estimated Overall Yield Moderate to Good (60-75%)Good to Excellent (70-85%)Friedel-Crafts reactions can be high-yielding, but are prone to side reactions and polysubstitution. The Sandmeyer route, while longer, involves three generally high-yielding steps.
Purity & Regioselectivity ModerateExcellentFriedel-Crafts acylation on substituted benzenes can lead to isomeric mixtures. The Sandmeyer reaction offers excellent regiocontrol, as the position of the iodo group is determined by the initial nitration step.[6]
Scalability ModerateGoodThe large amounts of AlCl₃ required for Friedel-Crafts reactions can pose challenges for large-scale synthesis. The reagents used in the Sandmeyer route are generally more amenable to scale-up.
Safety & Environmental Concerns with AlCl₃Involves nitrating agents and diazonium saltsThe use of stoichiometric, moisture-sensitive AlCl₃ presents handling and waste disposal challenges. The Sandmeyer route involves the use of potent nitrating agents and potentially unstable diazonium intermediates, requiring careful temperature control.[6]

Detailed Experimental Protocols

Protocol 1: Traditional Route - Friedel-Crafts Acylation of Iodobenzene

Materials:

  • Iodobenzene

  • Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add phenylacetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add iodobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: New Synthetic Route - Multi-step Synthesis via Sandmeyer Reaction

Step 2a: Nitration of 2-Phenylacetophenone

Materials:

  • 2-Phenylacetophenone

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Standard glassware

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-phenylacetophenone (1.0 eq) to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-phenylacetophenone, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water until neutral, and dry to obtain 3'-nitro-2-phenylacetophenone.

Step 2b: Reduction of 3'-Nitro-2-phenylacetophenone

Materials:

  • 3'-Nitro-2-phenylacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (10M)

  • Ethyl acetate

Procedure:

  • To a solution of 3'-nitro-2-phenylacetophenone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq).

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a 10M sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3'-amino-2-phenylacetophenone.

Step 2c: Sandmeyer Reaction of 3'-Amino-2-phenylacetophenone

Materials:

  • 3'-Amino-2-phenylacetophenone

  • Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice-salt bath

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 3'-amino-2-phenylacetophenone (1.0 eq) in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.[7]

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Visualization of Synthetic Workflows

Traditional_Route Iodobenzene Iodobenzene Reactants Iodobenzene->Reactants Phenylacetyl_chloride Phenylacetyl Chloride Phenylacetyl_chloride->Reactants Product This compound Reactants->Product AlCl₃, DCM

Caption: Traditional Route via Friedel-Crafts Acylation.

New_Synthetic_Route Start 2-Phenylacetophenone Nitro 3'-Nitro-2-phenylacetophenone Start->Nitro HNO₃, H₂SO₄ Amino 3'-Amino-2-phenylacetophenone Nitro->Amino SnCl₂, HCl Final_Product This compound Amino->Final_Product 1. NaNO₂, HCl 2. KI

Caption: New Synthetic Route via Sandmeyer Reaction.

Technical Discussion

The choice between these two synthetic routes is contingent upon the specific requirements of the research or development project. The Traditional Friedel-Crafts Route offers the allure of a convergent synthesis, which is often desirable in terms of step economy. However, the inherent limitations of the Friedel-Crafts acylation must be carefully considered. The reaction is catalyzed by a stoichiometric amount of Lewis acid, which can be difficult to handle on a large scale and generates significant waste. More critically, the regioselectivity of the acylation of substituted benzenes can be poor, leading to the formation of a mixture of isomers that require tedious purification.[8]

In contrast, the New Synthetic Route via the Sandmeyer reaction provides a robust and highly regioselective pathway to the desired product. The initial nitration of 2-phenylacetophenone is directed by the existing acyl group, leading to the preferential formation of the meta-substituted product. The subsequent reduction of the nitro group is a well-established and high-yielding transformation. The final Sandmeyer reaction is a classic and reliable method for the introduction of an iodo group onto an aromatic ring with excellent positional control.[9][10] While this route involves more synthetic steps, each transformation is generally high-yielding and the purification of intermediates is often straightforward. This modular approach also allows for the synthesis of other 3'-substituted analogs by simply varying the final step.

Conclusion

For laboratory-scale synthesis where high purity and unambiguous characterization are paramount, the New Synthetic Route via the Sandmeyer reaction is the recommended approach for the preparation of this compound. Its superior regioselectivity and the reliability of each individual step outweigh the disadvantage of a longer synthetic sequence. For process development and larger-scale campaigns, the Sandmeyer route is also likely to be more advantageous due to its more manageable reaction conditions and potentially simpler purification protocols. The traditional Friedel-Crafts route may be considered for rapid, small-scale exploratory synthesis, provided that the potential for isomeric impurities is acceptable. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their specific synthetic goals.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews. [Link]

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  • (PDF) A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3'-Iodo-2-phenylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3'-Iodo-2-phenylacetophenone. As a halogenated aromatic ketone, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The protocols outlined herein are grounded in established chemical safety principles and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.

Foundational Principle: Hazard Identification and Classification

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. This compound belongs to the chemical class of halogenated organic compounds.[1][2][3] This classification is the single most critical factor in determining its disposal pathway. Halogenated compounds, particularly those containing iodine, bromine, or chlorine, are often subject to specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[2]

While a specific Safety Data Sheet (SDS) for the 2-phenyl isomer was not found, data for the closely related compound, 3'-Iodoacetophenone, indicates it is harmful if swallowed and causes serious eye damage.[4] General safety protocols for iodo-compounds and acetophenone derivatives necessitate treating them as potential skin and eye irritants.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Essential PPE
Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Chemical Class Halogenated Organic CompoundStandard laboratory PPE is mandatory.
Acute Oral Toxicity Harmful if swallowed (based on analogue data).[4][7]Safety goggles/face shield, nitrile gloves, lab coat.[1]
Eye Irritation Causes serious eye damage/irritation (based on analogue data).[4][6][7]Wear safety glasses with side-shields or chemical safety goggles.[8]
Skin Irritation May cause skin irritation (based on analogue data).[6][7]Wear protective gloves and clothing to prevent skin contact.[8]
Environmental Hazard Halogenated organics can be toxic to aquatic life.Avoid release to the environment.[9]

The Cornerstone of Compliance: Waste Segregation

The causality behind strict waste segregation is rooted in chemical compatibility and disposal logistics. Improperly mixed waste streams can lead to violent chemical reactions or complicate the disposal process, significantly increasing costs and environmental risk.[3]

Primary Directive: this compound waste must NEVER be mixed with non-halogenated organic waste.[2][10] It must be collected in a dedicated "Halogenated Organic Waste" container.[1][2]

The Rationale:

  • Disposal Method: Halogenated waste is typically incinerated at specific facilities equipped to handle the acidic gases (e.g., hydrogen iodide) produced during combustion.[2] Mixing it with non-halogenated waste contaminates a larger volume of material that could otherwise be disposed of differently, such as through fuel blending.[11]

  • Chemical Incompatibility: This compound should be kept separate from strong oxidizing agents and bases to prevent potentially hazardous reactions.[5][12]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound from the point of generation to final pickup.

Step 1: Select the Appropriate Waste Container
  • Action: Obtain a clean, leak-proof container made of a chemically compatible material (e.g., polyethylene carboy or bottle).[13] The use of metal cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[13]

  • Causality: A proper container prevents spills and vapor release. Chemical compatibility ensures the container itself does not degrade, leading to a loss of containment.

Step 2: Label the Container Before Use
  • Action: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[3] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste this compound" . If in solution, list all components and their approximate percentages.[2][12]

    • Clear hazard identification (e.g., "Irritant," "Toxic").[11]

    • The accumulation start date (the date the first drop of waste is added).

  • Causality: Accurate labeling is a regulatory requirement by the EPA and ensures anyone handling the container is aware of its contents and associated dangers, preventing accidental exposures or improper mixing.[11]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
  • Action: Place the labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory staff.[11][14] The container must be kept closed at all times except when actively adding waste.[3][10]

  • Causality: The SAA regulation allows for the safe collection of hazardous waste in the lab without requiring a full-scale storage permit, provided specific volume and time limits are followed.[14] Keeping containers closed minimizes the release of volatile organic vapors into the laboratory environment.[10]

Step 4: Arrange for Final Disposal
  • Action: Once the container is full or reaches your institution's time limit for SAAs, contact your facility's Environmental Health & Safety (EH&S) department to arrange for pickup. All disposal must be handled by a licensed waste disposal company.[9]

  • Causality: Federal and local regulations mandate that hazardous waste be tracked from its generation to its final disposal ("cradle to grave").[11] Using a certified vendor ensures the waste is managed and disposed of in an environmentally sound and legally compliant manner.[15] Under no circumstances should this chemical be disposed of down the drain.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the mandatory decision-making and operational workflow for the disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: This compound classify Is it a Halogenated Organic Compound? start->classify segregate Segregate into Dedicated 'Halogenated Organic Waste' Container classify->segregate Yes (Contains Iodine) label Affix 'Hazardous Waste' Label (Name, Hazards, Date) segregate->label no_sink DO NOT DISPOSE IN SINK segregate->no_sink store Store Closed Container in Satellite Accumulation Area (SAA) label->store pickup Arrange Pickup via EH&S for Final Disposal store->pickup

Sources

A Researcher's Guide to Safely Handling 3'-Iodo-2-phenylacetophenone: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Hazard Profile

Based on analogous compounds, 3'-Iodo-2-phenylacetophenone should be handled as a substance that is potentially harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4] The presence of the iodo- group and the acetophenone structure necessitates careful handling to mitigate these risks.

Key Hazard Considerations:

  • Acute Toxicity (Oral): Harmful if ingested.[1]

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.Minimizes skin exposure. Ensure the lab coat is fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when engineering controls (like a fume hood) are insufficient or during spill cleanup.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk.

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control vapor and dust exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Keep the work area clean and uncluttered.

2. Donning PPE:

  • The sequence of donning PPE is critical to prevent contamination. The following workflow illustrates the correct procedure.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly Gown Don Lab Coat/Gown WashHands->Gown Respirator Don Respirator (if needed) Gown->Respirator Goggles Don Goggles Respirator->Goggles FaceShield Don Face Shield Goggles->FaceShield Gloves Don Gloves (over cuffs) FaceShield->Gloves

Caption: PPE Donning Sequence.

3. Handling the Chemical:

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.

  • Avoid actions that could generate dust or aerosols.

4. Doffing PPE:

  • The removal of PPE must be done carefully to avoid contaminating yourself.

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Step Gloves Remove Gloves FaceShield Remove Face Shield Gloves->FaceShield Goggles Remove Goggles FaceShield->Goggles Gown Remove Lab Coat/Gown Goggles->Gown Respirator Remove Respirator (if used) Gown->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Caption: PPE Doffing Sequence.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is a legal and ethical responsibility.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Method:

    • All chemical waste must be disposed of through an approved hazardous waste disposal facility.[2][3][5]

    • Never dispose of this compound down the drain or in the regular trash.

  • Container Decontamination:

    • Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.

    • After proper decontamination, the container may be disposed of according to your institution's guidelines.

By adhering to these safety protocols, you can confidently and safely incorporate this compound into your research endeavors. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • Personal Protective Equipment. U.S. Environmental Protection Agency. (2023). Available at: [Link]

  • Connor, T. H. (2008). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.